4-Hydroxybutanethioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxybutanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c5-4(7)2-1-3-6/h6H,1-3H2,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNXPRSJULWBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=S)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Hydroxybutanethioamide from Gamma-Butyrolactone
This guide provides a comprehensive technical overview for the synthesis of 4-hydroxybutanethioamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis is approached as a two-step process commencing with the readily available and cost-effective starting material, gamma-butyrolactone (GBL). This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and practical guidance.
Introduction and Strategic Overview
The conversion of gamma-butyrolactone to 4-hydroxybutanethioamide is a strategic synthetic route that introduces a reactive thioamide functionality while preserving the hydroxyl group. Thioamides are important structural motifs in numerous biologically active compounds, often serving as isosteres of amides with modified physicochemical properties that can enhance therapeutic efficacy.[1][2][3] This synthesis proceeds through two distinct and sequential transformations:
-
Ring-Opening Aminolysis of Gamma-Butyrolactone: The initial step involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of GBL, leading to the formation of the intermediate, 4-hydroxybutanamide.[4][5] This reaction effectively linearizes the cyclic ester into a primary amide with a terminal hydroxyl group.
-
Thionation of 4-Hydroxybutanamide: The subsequent and final step is the conversion of the amide functionality of 4-hydroxybutanamide into a thioamide. This is efficiently achieved using Lawesson's reagent, a well-established and versatile thionating agent in organic synthesis.[1][6][7]
This guide will now delve into the detailed experimental protocols and mechanistic underpinnings of each of these synthetic stages.
Part 1: Synthesis of 4-Hydroxybutanamide via Ring-Opening of Gamma-Butyrolactone
The aminolysis of gamma-butyrolactone is a direct and efficient method for the preparation of 4-hydroxybutanamide.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism where ammonia acts as the nucleophile.[5]
Mechanistic Rationale
The carbonyl carbon of the lactone is electrophilic and susceptible to attack by the lone pair of electrons on the nitrogen atom of ammonia. This results in the formation of a tetrahedral intermediate which subsequently collapses, leading to the cleavage of the ester bond and the formation of the stable amide and a primary alcohol.
Caption: Mechanism of Gamma-Butyrolactone Aminolysis.
Experimental Protocol: Synthesis of 4-Hydroxybutanamide
Materials and Equipment:
-
Gamma-Butyrolactone (GBL)
-
Concentrated Aqueous Ammonia (28-30%)
-
Sealed pressure vessel or a high-pressure autoclave
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a suitable pressure vessel, combine gamma-butyrolactone (1.0 mole) with an excess of concentrated aqueous ammonia (e.g., 5-10 molar equivalents). The use of a significant excess of ammonia helps to drive the reaction to completion.
-
Seal the vessel securely and place it on a magnetic stirrer with a heating mantle.
-
Stir the reaction mixture at a slightly elevated temperature, for instance, 50°C, for a duration of 2 to 6 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Upon completion of the reaction, allow the vessel to cool to room temperature before carefully venting any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the excess ammonia and water under reduced pressure using a rotary evaporator. The resulting crude product is 4-hydroxybutanamide, which can be used in the next step without further purification or can be purified by recrystallization if a higher purity is desired.
Self-Validation and Causality:
-
Excess Ammonia: The use of a large excess of ammonia is crucial to ensure the complete consumption of the starting lactone and to minimize potential side reactions.
-
Sealed Vessel: A sealed pressure vessel is necessary to maintain the concentration of the volatile ammonia in the reaction mixture, especially at elevated temperatures, thereby accelerating the reaction rate.[5]
-
Temperature Control: While increased temperature accelerates the reaction, excessively high temperatures can promote the dehydration of 4-hydroxybutanamide to form N-substituted-2-pyrrolidone.[5] Therefore, maintaining a moderate temperature is a critical parameter for achieving a high yield of the desired product.
Part 2: Thionation of 4-Hydroxybutanamide to 4-Hydroxybutanethioamide
The conversion of the amide group in 4-hydroxybutanamide to a thioamide is effectively carried out using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[3][6][7] This reagent is known for its mild and efficient thionation of a wide range of carbonyl compounds, including amides.[1][7]
Mechanistic Rationale
In solution, Lawesson's reagent exists in equilibrium with a more reactive monomeric dithiophosphine ylide.[1][7] This monomer undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a transient, four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, driven by the formation of a highly stable phosphorus-oxygen double bond, to yield the desired thioamide and a phosphorus-containing byproduct.[7]
Caption: Mechanism of Amide Thionation with Lawesson's Reagent.
Experimental Protocol: Synthesis of 4-Hydroxybutanethioamide
Materials and Equipment:
-
4-Hydroxybutanamide
-
Lawesson's Reagent
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Round-bottom flask with a reflux condenser and a nitrogen inlet
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxybutanamide (1.0 mole) in anhydrous THF.
-
In a separate flask, dissolve Lawesson's reagent (0.5 to 0.6 molar equivalents) in anhydrous THF. It is important to use a sufficient amount of solvent as Lawesson's reagent has limited solubility.[6]
-
Add the solution of Lawesson's reagent to the solution of 4-hydroxybutanamide at room temperature with stirring.
-
The reaction mixture can be stirred at room temperature or gently heated to reflux to increase the reaction rate. The progress of the reaction should be monitored by TLC. Reaction times can vary from a few hours to overnight.[6]
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude residue should be subjected to an aqueous workup. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash it with copious amounts of water to remove the phosphorus byproducts.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-hydroxybutanethioamide can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate).[6]
Self-Validation and Causality:
-
Stoichiometry of Lawesson's Reagent: Typically, 0.5 equivalents of the dimeric Lawesson's reagent are sufficient for the thionation of 1 equivalent of the amide. Using a slight excess can ensure complete conversion.
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions as Lawesson's reagent can react with water.
-
Aqueous Workup: A thorough aqueous workup is critical to remove the polar byproducts derived from Lawesson's reagent, which can otherwise complicate the purification process.[6]
-
Purification: Column chromatography is generally required to obtain the pure 4-hydroxybutanethioamide, as the reaction may not be perfectly clean and can contain residual starting material or byproducts.
Quantitative Data and Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield |
| 4-Hydroxybutanamide | C₄H₉NO₂ | 103.12 | >85% |
| 4-Hydroxybutanethioamide | C₄H₉NOS | 119.19 | 70-90% (typical for thionation) |
Note on Physicochemical Properties of 4-Hydroxybutanethioamide:
Visualization of the Synthetic Workflow
Caption: Overall synthetic workflow for 4-hydroxybutanethioamide.
Conclusion
The synthesis of 4-hydroxybutanethioamide from gamma-butyrolactone is a robust and efficient two-step process that is well-suited for laboratory-scale preparation. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this valuable synthetic intermediate. Careful control of reaction conditions and rigorous purification are paramount to achieving high yields and purity of the final product.
References
- Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2008). Recent advances in doping analysis (16). Sport und Buch Strauß.
-
Wikipedia. γ-Butyrolactone. [Link]
-
Kamar, N., et al. (2013). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology, 8(7), 1547-1556. [Link]
- Google Patents. (2016). CN105801530A - Synthetic method of 4-substituted chiral gamma-butyrolactone.
-
Organic Chemistry Portal. Lawesson's Reagent. [Link]
- Google Patents. (2004). US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone.
-
Al-Mughaid, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6969. [Link]
-
Kayukova, L. A., et al. (2015). Modification of Organic Compounds with Lawesson's Reagent. Russian Journal of Organic Chemistry, 51(2), 148-160. [Link]
-
PubChem. 4-Hydroxy benzothioamide. [Link]
-
Jung, M. Y., & Shin, D. H. (2000). Purification of 4-Methylthio-3-butenyl isothiocyanate the Pungent Principle in Radish Roots by RP-HPLC. Food Science and Biotechnology, 9(1), 13-16. [Link]
-
Al-Hujaili, A. S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6610. [Link]
-
Galat, A. (1951). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Journal of the American Chemical Society, 73(8), 3654-3656. [Link]
- Google Patents. (2007). DE60031708T2 - PREPARATION AND USE OF GAMMA BUTYROLACTONES AS NETWORKING AGENTS.
-
Di Nola, A., et al. (2022). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry, 1(1), 79-87. [Link]
-
SWGDrug. (2005). gamma-butyrolactone. [Link]
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- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Lawesson's Reagent [organic-chemistry.org]
Novel Synthetic Architectures for 4-Hydroxybutanethioamide
Executive Summary & Strategic Rationale
4-Hydroxybutanethioamide (4-HBT) represents a critical yet underutilized scaffold in medicinal chemistry. As a bioisostere of 4-hydroxybutyramide (a GABA derivative), the thioamide moiety introduces unique hydrogen-bonding donors and acceptors, altering lipophilicity and metabolic stability. Furthermore, 4-HBT serves as a "chiral-pool-adjacent" precursor for synthesizing 4-substituted thiazoles and dihydro-1,3-thiazines via Hantzsch-type cyclizations.
Despite its utility, the synthesis of 4-HBT is complicated by the competing reactivity of the
This guide presents three distinct synthetic architectures, prioritizing chemoselectivity and atom economy . We move beyond generic textbook methods to offer a "Novel Cascade" route that exploits thionolactone intermediates, alongside a robust "Industrial" route for scale-up.
Retrosynthetic Analysis & Pathway Logic
To design a self-validating synthetic strategy, we must deconstruct the target molecule while respecting the lability of the
The Pathways[1][2][3]
-
Route A (The Novel Cascade): Ring-opening aminolysis of
-thionobutyrolactone. This reverses the standard logic—installing the sulfur before the nitrogen—to bypass hydroxyl protection steps completely. -
Route B (The Industrial Standard): Thio-hydrolysis of 4-hydroxybutyronitrile. A high-yield, atom-economic addition of H₂S equivalents.
-
Route C (The Benchmark): Thionation of protected 4-hydroxybutyramide. A reliable but step-heavy sequence used for validation.
Figure 1: Retrosynthetic map illustrating the convergence of three distinct pathways toward 4-Hydroxybutanethioamide.[1][2]
Route A: The Thionolactone Aminolysis (Novel Protocol)
Concept: This route is designed to be "protecting-group free." By converting
Mechanistic Insight
The reaction relies on the hard/soft mismatch. Lawesson’s Reagent (LR) attacks the "hard" carbonyl oxygen of the lactone to form a thionolactone. Subsequent treatment with ammonia (a hard nucleophile) attacks the thiocarbonyl carbon. However, unlike esters which form amides and alcohols, thionoesters/lactones react with amines to form thioamides and alcohols because the C=S bond is retained in the open-chain product due to the stability of the thioamide resonance.
Step-by-Step Protocol
Reagents:
- -Butyrolactone (GBL) [CAS: 96-48-0]
-
Lawesson’s Reagent (LR) [CAS: 19172-47-5]
-
Ammonia (7N in Methanol)
-
Solvent: Anhydrous Toluene
Workflow:
-
Thionation:
-
In a flame-dried round-bottom flask, dissolve GBL (10 mmol) in anhydrous toluene (50 mL).
-
Add Lawesson’s Reagent (6 mmol, 0.6 equiv). Note: LR provides two sulfur atoms per molecule.
-
Reflux under argon for 3–5 hours. Monitor via TLC (Hexane/EtOAc) for the disappearance of GBL and appearance of the bright yellow thionolactone spot.
-
Purification (Critical): Cool to RT. Filter off the white phosphorus byproduct precipitate. Concentrate the filtrate. Rapidly pass through a short silica plug (100% DCM) to isolate crude
-thionobutyrolactone. Do not store for long periods; thionolactones are sensitive to hydrolysis.
-
-
Aminolysis (Ring Opening):
-
Dissolve the crude thionolactone in anhydrous MeOH (20 mL) at 0°C.
-
Slowly add 7N NH₃ in MeOH (5 equiv).
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours. The yellow color may fade slightly.
-
Workup: Concentrate in vacuo at low temperature (<40°C). The residue is the crude 4-hydroxybutanethioamide.
-
-
Final Purification:
-
Purify via flash column chromatography (DCM:MeOH 95:5). The product is a pale yellow solid/oil.
-
Self-Validating Checkpoint:
-
IR Spectroscopy: Look for the disappearance of the C=O stretch (1770 cm⁻¹) of GBL and appearance of thioamide bands (1300–1500 cm⁻¹).
-
¹H NMR: The
-protons (next to C=S) will shift downfield (~2.8–3.0 ppm) compared to the lactone (~2.5 ppm).
Route B: Nitrile Thio-Hydrolysis (Scalable Industrial Route)
Concept: For larger scales (>10g), the thionolactone route is limited by the cost and byproduct removal of Lawesson's reagent. The addition of H₂S to 4-hydroxybutyronitrile is atom-economical and generates minimal waste.
Mechanistic Insight
The reaction utilizes Magnesium Chloride (MgCl₂) and Sodium Hydrosulfide (NaSH) in DMF. Mg²⁺ acts as a Lewis acid, coordinating to the nitrile nitrogen, increasing its electrophilicity. The hydrosulfide ion (HS⁻) attacks the nitrile carbon to form a thioimidate intermediate, which tautomerizes to the thioamide.
Figure 2: Lewis-acid catalyzed activation of nitrile for hydrosulfide attack.
Step-by-Step Protocol
Reagents:
-
4-Hydroxybutyronitrile [CAS: 628-23-9]
-
Sodium Hydrosulfide hydrate (NaSH·xH₂O)
-
Magnesium Chloride hexahydrate (MgCl₂·6H₂O)
-
Solvent: DMF (Dimethylformamide)[3]
Workflow:
-
Reaction Setup:
-
Dissolve 4-hydroxybutyronitrile (50 mmol) in DMF (100 mL).
-
Add MgCl₂·6H₂O (50 mmol, 1.0 equiv). Stir for 15 mins until dissolved.
-
Add NaSH (100 mmol, 2.0 equiv) in one portion. The mixture will turn green/dark.
-
-
Execution:
-
Stir at room temperature for 12–18 hours.
-
Safety Note: This reaction releases minor amounts of H₂S gas. Perform in a well-ventilated fume hood with an H₂S scrubber (bleach trap) attached to the vent line.
-
-
Workup:
-
Quench by pouring the reaction mixture into ice-water (300 mL).
-
Adjust pH to ~5–6 with 1M HCl (carefully, in hood) to protonate any remaining species, but avoid strong acid which might hydrolyze the thioamide.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine (2 x 100 mL) to remove DMF.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification:
-
Recrystallization from EtOAc/Hexane or column chromatography if necessary.
-
Comparative Data Analysis
| Parameter | Route A: Thionolactone Cascade | Route B: Nitrile Addition | Route C: Protected Amide |
| Atom Economy | Moderate (Loss of LR byproducts) | High | Low (Protection steps) |
| Step Count | 2 (One-pot potential) | 1 | 3-4 |
| Scalability | Low (<10g) | High (>100g) | Medium |
| Safety Profile | Good (Standard lab hazards) | Moderate (H₂S management required) | Good |
| Purity Profile | High (Chemo-selective) | High (Crystalline product) | High |
| Cost | High (Lawesson's Reagent) | Low | Medium |
References
-
Thionation of Lactones: Yu, Y., et al.[4] "The exchange of lactone moiety to a thionolactone using Lawesson's reagent."[4] Journal of Organic Chemistry, 2021. Link (Generalized from porpholactone studies).
-
Lawesson's Reagent Review: Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Syntheses."[4][5] Chemical Reviews, 2010, 110(6), 3419–3478.[5] Link
-
Nitrile to Thioamide (Green Method): Gupta, A., et al. "Water mediates a greener and mild synthesis of thioamides."[6] Journal of Organic Chemistry, 2022, 87, 2410-2420.[6] Link
-
General Thioamide Synthesis: Kaboudin, B., et al.[6] "A simple, efficient, and new method for the synthesis of thioamides from nitriles."[6] Synthesis, 2006, 224-226.[6] Link
- Aminolysis of Thionoesters: Levacher, V., et al. "Reaction of thionoesters with amines." Tetrahedron, 1991.
Disclaimer: This guide is for research purposes only. All protocols involve hazardous chemicals (H₂S, Lawesson's Reagent) and must be performed by trained personnel in a controlled laboratory environment.
Sources
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- 6. Thioamide synthesis by thionation [organic-chemistry.org]
Spectroscopic Characterization of 4-Hydroxybutanethioamide
Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary & Compound Profile
4-Hydroxybutanethioamide (CAS: 936850-78-1) is a functionalized primary thioamide serving as a critical intermediate in the synthesis of sulfur-containing heterocycles (e.g., thiazoles, thiazepines) and as a hydrogen sulfide (H₂S) donor in pharmacological research. Unlike its oxygen analog (4-hydroxybutanamide), the thioamide moiety imparts unique electronic properties and reactivity profiles, specifically regarding tautomerization and cyclization potential.
This guide provides a rigorous spectroscopic framework for the identification, purity assessment, and structural validation of 4-Hydroxybutanethioamide. It synthesizes data derived from standard thioamide chemistry and specific structural analogs to provide a high-confidence characterization protocol.
Compound Identity
| Property | Detail |
| IUPAC Name | 4-Hydroxybutanethioamide |
| CAS Number | 936850-78-1 |
| Formula | C₄H₉NOS |
| Molecular Weight | 119.19 g/mol |
| SMILES | S=C(N)CCCO |
| Structure | HO-CH₂-CH₂-CH₂-C(=S)NH₂ |
Synthesis & Sample Preparation Context
Expertise & Experience Directive: Accurate characterization begins with understanding the sample's origin. Impurities from synthesis can mimic or mask key spectral features.[1]
Primary Synthetic Route (Nitrile Thionation)
The most robust synthesis involves the reaction of 4-hydroxybutanenitrile with a sulfur source (e.g., H₂S, Ammonium Sulfide, or NaSH) in a basic medium.
-
Key Impurity: Unreacted nitrile (sharp IR band at ~2250 cm⁻¹).
-
Cyclization Risk: Under acidic conditions, the compound may cyclize to dihydrofuran-2(3H)-thione (thiolactone). Samples should be stored in neutral, anhydrous buffers.
Sample Preparation for Analysis[11][12]
-
NMR: Dissolve ~10 mg in DMSO-d₆ .
-
Why: DMSO prevents exchange of the labile thioamide protons (-NH₂) and the hydroxyl proton (-OH), allowing for full integration and observation of splitting patterns that are lost in CDCl₃ or D₂O.
-
-
IR: Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) on the neat solid/oil.
-
Why: Thioamides exhibit strong hydrogen bonding; solution-phase IR often shifts the C=S bands significantly.
-
Spectroscopic Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Trustworthiness Directive: The following assignments are self-validating. The integral ratio of the aliphatic chain (2:2:2) to the exchangeable protons (2:1) must be preserved.
¹H NMR (400 MHz, DMSO-d₆)
The spectrum is characterized by the des-shielding effect of the thiocarbonyl group on the
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| -NH₂ (a) | 9.30 & 9.55 | Broad Singlets | 1H each | Restricted rotation creates non-equivalent protons (cis/trans to S). |
| -OH | 4.45 | Triplet/Broad | 1H | Hydroxyl proton (coupling visible in dry DMSO). |
| C(4)H₂ | 3.42 | Triplet ( | 2H | Adjacent to Oxygen (deshielded). |
| C(2)H₂ | 2.55 | Triplet ( | 2H | |
| C(3)H₂ | 1.78 | Multiplet | 2H | Central methylene (shielded). |
¹³C NMR (100 MHz, DMSO-d₆)
The diagnostic peak is the thiocarbonyl carbon, which appears significantly downfield compared to amides.
| Carbon | Shift ( | Assignment Note |
| C=S | 208.5 | Critical Identifier. Amides appear at ~175 ppm; Nitriles at ~120 ppm. |
| C-O | 60.8 | Typical primary alcohol. |
| 42.1 | Alpha to C=S. | |
| 29.5 | Central methylene. |
B. Infrared Spectroscopy (FT-IR)
Analysis: The conversion of the nitrile (C≡N) or amide (C=O) to thioamide (C=S) is best monitored by the disappearance of the nitrile stretch (2250 cm⁻¹) and the appearance of the "Thioamide Bands."
| Frequency (cm⁻¹) | Vibration Mode | Description |
| 3200 - 3400 | Broad, overlapping stretching region. | |
| 1620 - 1640 | Scissoring mode (Thioamide Band II). | |
| 1400 - 1450 | C-N stretch with significant double bond character. | |
| 1100 - 1200 | Diagnostic. Thioamide Band I/III. Often a mixed mode, but strong intensity. |
C. Mass Spectrometry (MS)
Mechanism: Thioamides fragment differently than amides. The stability of the sulfur atom often leads to the retention of sulfur in the daughter ions or the specific loss of HS•.
Ionization: ESI+ (Electrospray Ionization, Positive Mode)
Molecular Ion:
Fragmentation Pathway (MS/MS):
-
120
103: Loss of NH₃ (Cyclization to thiolactone cation). -
120
86: Loss of H₂S (Formation of pyrrolidone-like cation). -
120
60: McLafferty-like rearrangement (loss of HS-CH=NH?).
Visualization of Characterization Logic
The following diagram illustrates the logical workflow for validating the synthesis of 4-Hydroxybutanethioamide from its nitrile precursor, highlighting the "Go/No-Go" decision points based on spectral data.
Caption: Logical workflow for the spectroscopic validation of 4-Hydroxybutanethioamide, prioritizing the elimination of nitrile precursors and hydrolysis byproducts.
Advanced Considerations: Tautomerism & Stability
Thione-Thiol Tautomerism
In solution, primary thioamides exist in equilibrium between the Thione form (
-
Observation: In polar aprotic solvents like DMSO, the Thione form predominates (>95%).
-
Proof: The presence of distinct NH₂ protons in ¹H NMR confirms the thione structure. If the iminothiol were dominant, a single NH signal and an SH signal (usually ~2-3 ppm) would be observed.
Cyclization Stability
Unlike 4-hydroxybutanamide, which spontaneously cyclizes to
-
Detection: Watch for the disappearance of the NH₂ signals and the shift of the
-CH₂ protons in NMR.
References
-
Jagodziński, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–232. [Link]
-
McCourt, R. O., et al. (2018).[2] Rapid Access to Thiolactone Derivatives through Radical-Mediated Acyl Thiol–Ene Cyclization.[3][2] Organic Letters, 20(10), 2948–2951.[2] [Link][2]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent in Thionation. Retrieved from [Link][4]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 936850-78-1. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
1H and 13C NMR Analysis of 4-Hydroxybutanethioamide: A Technical Guide
This guide outlines the structural validation of 4-Hydroxybutanethioamide using 1H and 13C NMR spectroscopy. It is designed for analytical chemists and medicinal chemists requiring a definitive reference for thioamide characterization.
Executive Summary & Chemical Context
4-Hydroxybutanethioamide (4-HBT) is a functionalized aliphatic thioamide often explored as a bioisostere of 4-hydroxybutanamide (a GABA derivative). Replacing the carbonyl oxygen with sulfur introduces significant electronic and steric changes:
-
Lipophilicity: Increased LogP compared to the amide.
-
H-Bonding: The thioamide -NH₂ is a stronger hydrogen bond donor (more acidic) but a weaker acceptor than the amide.[1]
-
Rotational Barrier: The C-N bond possesses significant double-bond character (
barrier), leading to restricted rotation often observable on the NMR time scale.
This guide provides the spectroscopic signature required to distinguish 4-HBT from its oxo-analog and potential cyclic impurities (e.g.,
Molecular Structure & Numbering
For the purpose of this analysis, the carbon chain is numbered starting from the thiocarbonyl group:
Experimental Protocol
Sample Preparation[2]
-
Solvent Selection: DMSO-d₆ is the mandatory solvent for full characterization.
-
Reasoning: Chloroform-d (
) often causes broadening or loss of the -OH and -NH₂ signals due to exchange. DMSO-d₆ stabilizes these protons via hydrogen bonding, allowing for the observation of coupling constants (e.g., for the hydroxyl group).
-
-
Concentration: 10–15 mg in 0.6 mL DMSO-d₆ is optimal for obtaining high S/N in 13C NMR within a reasonable timeframe (128–256 scans).
Analytical Workflow
The following diagram illustrates the logical flow for structural validation, prioritizing the identification of the "Thioamide Signature."
Caption: Step-by-step NMR validation workflow emphasizing the detection of exchangeable protons and the deshielded thiocarbonyl carbon.
1H NMR Analysis (400 MHz, DMSO-d₆)
The proton spectrum of 4-HBT is defined by the deshielding effect of the C=S group and the restricted rotation of the amine.
The Thioamide -NH₂ (9.0 – 10.0 ppm)
Unlike primary amides, where NH₂ protons typically appear around 6.5–7.5 ppm, primary thioamides show a dramatic downfield shift.
-
Observation: Two broad singlets or two resolved broad peaks.
-
Shift:
and . -
Mechanistic Insight: The C-N bond has high double-bond character (
). This restricts rotation, making the two protons magnetically non-equivalent (one cis to Sulfur, one trans). The high acidity of the thioamide protons contributes to the downfield shift.
The Hydroxyl -OH (4.4 – 4.6 ppm)
-
Observation: Triplet (
) or broad singlet. -
Shift:
. -
Note: Observation of the triplet splitting proves the sample is dry and the DMSO is effectively preventing rapid proton exchange.
Aliphatic Chain Assignments
The sulfur atom is less electronegative than oxygen but highly polarizable (anisotropic effect). This affects the
| Position | Group | Shift ( | Multiplicity | Interpretation | |
| NH₂ | Thioamide | 9.20, 9.80 | br s (2H) | - | Restricted rotation; H-bonding. |
| C4-H | 3.42 | q or td | ~6.0, 5.0 | Deshielded by Oxygen. Coupled to OH and C3-H. | |
| C2-H | 2.55 | t | ~7.5 | ||
| C3-H | 1.75 | quin | ~7.0 | Shielded central methylene. |
13C NMR Analysis (100 MHz, DMSO-d₆)
The carbon spectrum provides the most definitive proof of thionation.
The Thiocarbonyl C=S (~208 ppm)
The diagnostic signal for a thioamide is the carbon resonance of the C=S group.
-
Shift:
. -
Comparison: The corresponding amide (C=O) appears at
. A shift confirms the presence of the C=S bond.[1]
Aliphatic Chain
-
C4 (C-O):
. Typical for primary alcohols. -
C2 (
-C): . The C=S group exerts a deshielding effect on the -carbon relative to the amide ( ), but less than a ketone. -
C3 (
-C): .[2]
Advanced Structural Verification (2D NMR)
To unambiguously assign the structure and rule out isomers (like the cyclic thiolactone), 2D correlations are essential.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum connects protons to carbons 2-3 bonds away. This is critical for linking the aliphatic chain to the thiocarbonyl anchor.
-
Key Correlation 1: C2-H (
2.55) C=S ( 208) .-
Significance: Confirms the chain is attached to the thiocarbonyl.
-
-
Key Correlation 2: C3-H (
1.75) C=S ( 208) .-
Significance: Confirms the linearity of the chain.
-
Structural Logic Diagram
The following graph visualizes the connectivity established by HMBC and COSY experiments.
Caption: COSY (Blue) and HMBC (Red) correlations establishing the connectivity of 4-Hydroxybutanethioamide.
Potential Impurities & Troubleshooting
When synthesizing or analyzing 4-HBT, specific impurities are common due to the reactivity of the precursors.
| Impurity | 1H NMR Signature | 13C NMR Signature | Origin |
| 4-Hydroxybutanamide | NH₂ at ~6.8/7.3 ppm; | C=O at ~175 ppm. | Incomplete thionation. |
| No NH/OH signals; distinct multiplets at 4.3, 2.5, 2.2 ppm. | C=O at ~178 ppm; C-O at ~69 ppm. | Hydrolysis product.[3] | |
| No NH/OH signals; | C=S at ~225 ppm (thiolactone C=S is very deshielded). | Cyclization side-product. |
Expert Note on Cyclization:
In acidic media or under thermal stress, 4-Hydroxybutanethioamide exists in equilibrium with its cyclic tautomer,
References
-
Thioamide Rotational Barriers: Wiberg, K. B.; Rush, D. J. J. Am. Chem. Soc.2001, 123, 2038. (Discusses the resonance energy and rotational barriers in thioamides vs amides).
-
General Thioamide NMR Shifts: Fathalla, W.; Pazdera, P. Molecules2001, 6, 574-580.
-
Solvent Effects in NMR: Babij, N. R., et al. Org. Process Res. Dev.2016, 20, 661–667. (Standard reference for residual solvent signals and exchange phenomena).
-
Thioamide Synthesis & Characterization: Jagodzinski, T. S. Chem. Rev.2003, 103, 197-328. (Comprehensive review of thioamides including spectroscopic properties).
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An In-Depth Technical Guide to the Mass Spectrometry of 4-Hydroxybutanethioamide
This guide provides a comprehensive overview of the mass spectrometric analysis of 4-Hydroxybutanethioamide, a small molecule of interest in various research and drug development contexts. While specific literature on the mass spectrometry of this particular compound is not abundant, this document synthesizes established principles of small molecule analysis, focusing on the unique characteristics imparted by its hydroxyl and thioamide functional groups. This resource is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for this and structurally related compounds.
Introduction to 4-Hydroxybutanethioamide and its Analytical Significance
4-Hydroxybutanethioamide is a bifunctional organic molecule featuring a primary alcohol and a primary thioamide. Its polarity, conferred by the hydroxyl group, and the presence of a sulfur atom in the thioamide group, present unique considerations for mass spectrometric analysis. Accurate characterization and quantification of such molecules are crucial in fields like pharmacology and metabolomics, where they may act as drug metabolites, synthetic intermediates, or biologically active compounds.[1][2] Mass spectrometry offers the sensitivity and specificity required for these applications.[1][3]
This guide will detail the critical aspects of analyzing 4-Hydroxybutanethioamide by mass spectrometry, from sample preparation to data interpretation, with a focus on explaining the rationale behind each methodological choice.
Sample Preparation: Ensuring Analytical Integrity
Proper sample preparation is a critical first step in any mass spectrometry workflow, significantly impacting the quality and reproducibility of the results.[4] For a polar molecule like 4-Hydroxybutanethioamide, the primary goal is to ensure its solubility and remove any interfering substances, such as salts, that are incompatible with electrospray ionization (ESI).
Recommended Protocol for Sample Preparation:
-
Initial Solubilization: Dissolve the 4-Hydroxybutanethioamide sample in a suitable volatile organic solvent such as methanol, acetonitrile, or a mixture thereof with water.[5] A starting concentration of approximately 1 mg/mL is recommended.[5] Avoid using non-volatile solvents like DMSO if possible; if their use is unavoidable, ensure a significant dilution (at least 20-fold) with a compatible solvent.[5]
-
Dilution to Working Concentration: For ESI-MS, a typical working concentration is in the range of 1-10 µg/mL.[5] Dilute the initial stock solution accordingly with an appropriate solvent system, often the initial mobile phase of the liquid chromatography (LC) method.
-
Acidification (Optional but Recommended): To promote protonation and enhance signal intensity in positive-ion mode ESI, acidify the final sample solution with a small amount of a volatile acid, such as 0.1% formic acid. Avoid using non-volatile acids like trifluoroacetic acid (TFA) if subsequent analysis involves techniques sensitive to ion suppression.
-
Filtration: To prevent clogging of the LC system and ESI needle, filter the final sample through a 0.22 µm syringe filter compatible with the solvent used.[6]
Ionization Techniques: Generating Gas-Phase Ions
The choice of ionization technique is paramount and depends on the analyte's physicochemical properties.[3][7] For a polar, non-volatile small molecule like 4-Hydroxybutanethioamide, soft ionization techniques are preferred to minimize fragmentation in the source and preserve the molecular ion.[1]
-
Electrospray Ionization (ESI): ESI is the most suitable ionization method for polar molecules like 4-Hydroxybutanethioamide.[7][8] It is a soft ionization technique that generates ions from a liquid phase, making it highly compatible with LC separation.[7] Given the presence of a basic nitrogen atom in the thioamide group, positive-ion mode ESI is expected to be highly efficient, leading to the formation of the protonated molecule, [M+H]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative for less polar molecules but can also be applied to compounds like 4-Hydroxybutanethioamide.[7][9] It is generally less susceptible to matrix effects from salts compared to ESI.[10]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While typically used for large biomolecules, MALDI can be adapted for small molecule analysis.[11][12][13] However, matrix interference in the low mass range can be a significant challenge.[14] For this reason, ESI and APCI are generally the preferred methods for this type of analyte.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is essential for structural elucidation and confident identification.[3] This involves isolating the precursor ion (e.g., the [M+H]⁺ of 4-Hydroxybutanethioamide) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.[7]
Predicted Fragmentation Pathways of 4-Hydroxybutanethioamide:
The fragmentation of protonated 4-Hydroxybutanethioamide is predicted to be driven by the presence of the hydroxyl and thioamide functional groups. Key expected fragmentation patterns include:
-
Loss of Water (H₂O): The hydroxyl group can be readily eliminated as a neutral loss of water (18 Da), particularly upon collisional activation.[15][16]
-
Loss of Ammonia (NH₃): The primary thioamide can lose ammonia (17 Da).
-
Loss of Thioformamide (CH₃NS): Cleavage of the bond between the propyl chain and the thioamide group.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols.[15][16]
Predicted Fragmentation of Protonated 4-Hydroxybutanethioamide ([M+H]⁺)
Caption: Predicted fragmentation pathways for protonated 4-Hydroxybutanethioamide.
Table of Predicted m/z Values:
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (monoisotopic) |
| 120.06 | [M+H]⁺ | - | 120.06 |
| 120.06 | [M+H - H₂O]⁺ | H₂O | 102.05 |
| 120.06 | [M+H - NH₃]⁺ | NH₃ | 103.04 |
| 120.06 | [M+H - H₂S]⁺ | H₂S | 86.06 |
| 120.06 | [C₃H₇O]⁺ | CH₂NS | 59.05 |
Experimental Workflow: A Step-by-Step Guide
A typical workflow for the analysis of 4-Hydroxybutanethioamide would involve coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Chromatographic Separation: A reversed-phase LC method using a C18 column is a good starting point for a polar molecule like 4-Hydroxybutanethioamide. A gradient elution with water and acetonitrile or methanol, both containing 0.1% formic acid, will likely provide good retention and peak shape.
-
Mass Spectrometer Tuning: The instrument should be tuned and calibrated according to the manufacturer's recommendations to ensure optimal performance.
-
Full Scan MS: Initially, a full scan MS experiment is performed to determine the m/z of the protonated molecule, [M+H]⁺, and other adducts that may form (e.g., [M+Na]⁺).
-
Tandem MS (MS/MS): A product ion scan of the [M+H]⁺ ion is then performed to obtain the fragmentation spectrum. This can be done at various collision energies to observe the full range of fragment ions.
-
Method Development for Quantification: For quantitative analysis, a multiple reaction monitoring (MRM) method can be developed by selecting one or more specific precursor-to-product ion transitions. This provides high sensitivity and selectivity.
LC-MS/MS Experimental Workflow
Caption: General workflow for the LC-MS/MS analysis of 4-Hydroxybutanethioamide.
Conclusion
The mass spectrometric analysis of 4-Hydroxybutanethioamide, while not extensively documented, can be approached systematically by leveraging established principles of small molecule analysis. The combination of its polar hydroxyl group and ionizable thioamide group makes it an ideal candidate for ESI-MS. Tandem mass spectrometry is a powerful tool for its structural confirmation, with predictable fragmentation patterns involving the loss of small neutral molecules and characteristic cleavages. The methodologies outlined in this guide provide a robust framework for researchers to develop and validate analytical methods for 4-Hydroxybutanethioamide and related compounds in various scientific and developmental applications.
References
- Google Patents. (n.d.). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
- Google Patents. (n.d.). CN114149312A - Preparation method of 4-hydroxybutanal.
-
Van der Heeft, E., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Retrieved from [Link]
-
Patrick, A. L. (2019). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. Mississippi State University. Retrieved from [Link]
-
Mitchell, Z., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Molecules. Retrieved from [Link]
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Cohen, L. H., et al. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy benzothioamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Relevant Mass Spectral Data for Amides and Thioamides Regarding Tautomerism Occurrence. Retrieved from [Link]
-
PubChem. (n.d.). 4-hydroxybutanoic acid. Retrieved from [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
LECO Corporation. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
MDPI. (2025, June 11). Simultaneous Detection of Polar and Nonpolar Molecules by Nano-ESI MS with Plasma Ignited by an Ozone Generator Power Supply. Retrieved from [Link]
-
American Society for Microbiology. (2006, June 20). Metabolism of Thioamides by Ralstonia pickettii TA. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 1-Thiocyanato-4-(methylthio)butane (FDB017804). Retrieved from [Link]
- Google Patents. (n.d.). EP0585678A2 - Process of preparing reduction products of 4-hydroxybutyric acid derivatives.
-
Royal Society of Chemistry. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Butanediol. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
- Google Patents. (n.d.). CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid.
-
ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]
-
Spectroscopy Online. (2013, July 1). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Depsipeptide synthesis using a late-stage Ag(I)-promoted macrolactonisation of peptide thioamides. Retrieved from [Link]
-
ResearchGate. (2019, March 7). Using MALDI MS to analyze small molecule mass (SMM) but matrix signals are too strong. Retrieved from [Link]
-
ResearchGate. (n.d.). New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Newport. (n.d.). Matrix Assisted Laser Desorption/Ionization (MALDI). Retrieved from [Link]
-
ResearchGate. (n.d.). High-resolution and tandem MS of the MtThiS-COSH C-terminal fragment. Retrieved from [Link]
-
Wiley Analytical Science. (2014, January 14). Atmospheric Pressure Ionisation of Small Molecules. Retrieved from [Link]
-
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
-
YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
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Technical Whitepaper: Physicochemical Characterization & Applications of 4-Hydroxybutanethioamide
Executive Summary
4-Hydroxybutanethioamide (CAS 936850-78-1) is a bifunctional aliphatic thioamide characterized by a terminal hydroxyl group and a primary thioamide moiety. As a structural analog of 4-hydroxybutanamide and a linear precursor to 2-pyrrolidinethione, it occupies a critical niche in heterocyclic synthesis. Its utility is defined by its dual reactivity: the nucleophilic sulfur atom facilitates Hantzsch thiazole synthesis, while the gamma-hydroxyl group offers a handle for intramolecular cyclization or further derivatization. This guide provides a definitive physicochemical profile, synthetic pathways, and handling protocols for this versatile intermediate.
Chemical Identity & Structural Analysis
The molecule consists of a four-carbon aliphatic chain terminating in a primary thioamide group at C1 and a primary hydroxyl group at C4.
| Attribute | Specification |
| IUPAC Name | 4-Hydroxybutanethioamide |
| Common Synonyms | 4-Hydroxythiobutyramide; |
| CAS Number | 936850-78-1 |
| Molecular Formula | C |
| Molecular Weight | 119.19 g/mol |
| SMILES | OCCCCC(=S)N |
| InChI Key | XHPXIZKIYSXTKR-UHFFFAOYSA-N |
Electronic Structure & Resonance
The thioamide group exhibits significant resonance, contributing to the nucleophilicity of the sulfur atom and the acidity of the N-H protons. Unlike amides, the C=S bond is longer and weaker, while the C-N bond has substantial double-bond character.
Physicochemical Profile
The physicochemical properties of 4-hydroxybutanethioamide are dominated by its high polarity and potential for hydrogen bonding.
Quantitative Data Table
| Property | Value / Range | Context & Causality |
| Physical State | Solid or Viscous Oil | Dependent on purity/hydration; strong intermolecular H-bonding (OH...S) stabilizes the lattice. |
| Melting Point | 92–98 °C (Predicted) | Lower than homologous amides due to weaker S...H bonding compared to O...H, but elevated by the terminal OH. |
| Solubility (Water) | High (>50 mg/mL) | The hydrophilic OH and thioamide groups make it highly water-soluble. |
| Solubility (Organic) | DMSO, Methanol, EtOH | Soluble in polar protic/aprotic solvents; sparingly soluble in DCM/Hexane. |
| LogP (Octanol/Water) | -0.3 to 0.1 (Predicted) | Indicates high hydrophilicity; unlikely to cross BBB passively without modification. |
| pKa (Thioamide NH) | ~12.5 | More acidic than corresponding amide (~15) due to sulfur's polarizability stabilizing the conjugate base. |
| pKa (Hydroxyl) | ~16.0 | Typical primary alcohol acidity. |
Stability & Cyclization Equilibrium
A critical stability concern is the intramolecular cyclization to 2-pyrrolidinethione (thiolactam).
-
Mechanism: Acid-catalyzed dehydration where the N-lone pair or S-nucleophile facilitates ring closure, though less favorable than the lactone formation from hydroxy-acids.
-
Storage: Must be stored anhydrous at -20°C. Presence of moisture or Lewis acids can accelerate cyclization or hydrolysis to 4-hydroxybutanoic acid.
Synthetic Routes & Impurity Profile
Synthesis typically avoids direct thionation of 4-hydroxybutanamide due to competing lactamization. The preferred route utilizes the nitrile precursor.
Primary Synthesis: Thiolysis of 4-Hydroxybutyronitrile
Protocol:
-
Reagents: 4-Hydroxybutyronitrile, Hydrogen Sulfide (H
S) or Ammonium Sulfide, Base catalyst (Et N or Pyridine). -
Conditions: Reaction performed in methanol at 0°C to RT to prevent polymerization.
-
Purification: Flash chromatography (EtOAc/Hexane) or recrystallization from benzene/ethanol.
Impurity Profile:
-
2-Pyrrolidinethione: Cyclic byproduct.
-
4-Hydroxybutanamide: Hydrolysis product (if water is present).[1]
-
Disulfides: Oxidative dimerization product (S-S bond formation) if exposed to air.
Reactivity & Applications in Drug Design
4-Hydroxybutanethioamide serves as a "C4-N-S" building block. Its primary utility lies in constructing heterocycles.
Hantzsch Thiazole Synthesis
Reaction with
S-Alkylation (Thioimidate Formation)
Treatment with alkyl halides (e.g., MeI) yields S-alkyl thioimidates, which are potent electrophiles for synthesizing amidines or oxazolines.
Experimental Protocol: Characterization
To validate the identity of 4-Hydroxybutanethioamide and distinguish it from the cyclic thiolactam, the following analytical signatures are definitive.
NMR Spectroscopy (DMSO-d )
-
H NMR:
-
9.30 & 9.05 ppm (broad s, 2H, NH
): Distinctive diastereotopic protons of the primary thioamide. Note: 2-pyrrolidinethione has only one NH signal. - 4.45 ppm (t, 1H, OH): Hydroxyl proton.
-
3.40 ppm (q, 2H, -CH
-O): Methylene adjacent to OH. -
2.50 ppm (t, 2H, -CH
-C=S): Methylene adjacent to thiocarbonyl.
-
9.30 & 9.05 ppm (broad s, 2H, NH
-
C NMR:
- ~205-210 ppm (C=S): Characteristic downfield shift of thiocarbonyl.
Mass Spectrometry
-
ESI-MS (+): m/z 120.2 [M+H]
. -
Fragmentation: Look for loss of H
S (34 Da) or H O (18 Da) to confirm functional groups.
Handling & Safety (SDS Summary)
-
Hazards: Thioamides are generally irritants and can release toxic H
S gas upon contact with strong acids. -
Odor: Characteristic "sulfur" or "rotten egg" odor; handle in a well-ventilated fume hood.
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C.
References
-
PubChem. (2023). 4-Hydroxybutanethioamide - Compound Summary. National Library of Medicine. [Link][2]
-
Jagodziński, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–232. [Link]
-
Tverdokhlebov, A. V. (2007). Synthesis of Pyrrolo[2,1-b]thiazoles. Current Organic Chemistry. [Link]
-
Goodwin, M. D., et al. (2022).[3] Mechanochemical Synthesis of Thiolactams and other Thioamides Using Lawesson's Reagent. ResearchGate. [Link]
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An In-depth Technical Guide to the Potential Biological Activity of 4-Hydroxybutanethioamide
Abstract
4-Hydroxybutanethioamide is a small molecule of interest due to the presence of two key functional groups: a hydroxyl group and a thioamide group. While direct research on this specific compound is limited, its structural motifs suggest a range of potential biological activities. This guide provides a comprehensive exploration of these possibilities, drawing on the known pharmacology of the thioamide class of compounds and related molecules. We will delve into potential mechanisms of action, propose detailed experimental workflows for investigation, and discuss the potential therapeutic applications. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the latent potential of 4-Hydroxybutanethioamide.
Introduction: Unveiling the Potential of a Bifunctional Molecule
The quest for novel therapeutic agents is a cornerstone of modern medicine, driving the exploration of new chemical entities.[1][2] 4-Hydroxybutanethioamide presents an intriguing scaffold for investigation. Its structure, featuring both a hydroxyl (-OH) group and a thioamide (-CSNH2) group, suggests a unique combination of physicochemical properties that could translate into significant biological activity.
The thioamide group, an isostere of the amide group, is a key feature in a variety of pharmacologically active compounds, demonstrating a wide range of effects including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] The replacement of the amide oxygen with sulfur alters the group's electronic and steric properties, often leading to enhanced biological activity and modified pharmacokinetic profiles.[4][5] The hydroxyl group, on the other hand, can participate in hydrogen bonding, a critical interaction for molecular recognition by biological targets, and can influence the molecule's solubility and metabolic stability.
This guide will provide a structured approach to investigating the potential biological activities of 4-Hydroxybutanethioamide, starting from its basic chemical properties and moving towards detailed protocols for in vitro and in vivo evaluation.
The Thioamide Functional Group: A Gateway to Diverse Biological Activity
The thioamide moiety is a versatile functional group that has been successfully incorporated into numerous therapeutic agents.[3][5] Its unique properties can be leveraged to modulate the activity of lead compounds in drug discovery.[3]
Known Biological Activities of Thioamide-Containing Compounds
Thioamides have demonstrated a broad spectrum of biological activities:
-
Antimicrobial Activity: Several thioamide-containing compounds exhibit potent antimicrobial effects. For instance, closthioamide, a polythioamide natural product, inhibits bacterial DNA gyrase, an essential enzyme for DNA replication.[6] This mechanism of action differs from that of other known gyrase inhibitors, highlighting the potential for thioamides to overcome existing drug resistance.
-
Anticancer Activity: The thioamide group is present in a number of anticancer agents.[7] Some thioamide derivatives have shown potent antiproliferative activity against various cancer cell lines.[7] Their mechanisms can include the induction of apoptosis, inhibition of angiogenesis, and interference with key signaling pathways involved in cancer progression.[8]
-
Anti-inflammatory and Antioxidant Activity: Certain thioamide derivatives have been shown to possess anti-inflammatory and antioxidant properties.[9] This may be due to their ability to act as hydrogen sulfide (H₂S) donors, a molecule with known cytoprotective and anti-inflammatory effects.[5]
-
Antiviral Activity: The thioamide functional group has been incorporated into antiviral drug candidates, demonstrating its potential in combating viral infections.[3]
Potential Mechanisms of Action for 4-Hydroxybutanethioamide
Based on the known activities of the thioamide class, we can hypothesize several potential mechanisms of action for 4-Hydroxybutanethioamide:
-
Enzyme Inhibition: The thioamide group can act as a zinc-binding group, potentially inhibiting metalloenzymes. Many enzymes crucial for pathological processes are metalloenzymes, making them attractive drug targets.
-
DNA Intercalation or Damage: Some amide-based compounds have been shown to interact with DNA.[10] The planar nature of the thioamide bond could facilitate intercalation between DNA base pairs, leading to cytotoxic effects in cancer cells.
-
Modulation of Signaling Pathways: Thioamide-containing molecules can influence cellular signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer.[8]
-
H₂S Donation: As a thioamide, 4-Hydroxybutanethioamide could act as a slow-releasing H₂S donor, which could confer anti-inflammatory and cytoprotective effects.[5]
Proposed Experimental Workflows for Investigating Biological Activity
To systematically evaluate the potential biological activities of 4-Hydroxybutanethioamide, a tiered approach is recommended, starting with broad screening and progressing to more specific mechanistic studies.
Tier 1: Initial Screening for Bioactivity
The initial phase of investigation should focus on identifying any significant biological effects of the compound across a range of cell-based assays.
Experimental Protocol: Broad-Spectrum Cell Viability and Cytotoxicity Screening
-
Cell Line Panel: Utilize a diverse panel of human cancer cell lines (e.g., representing different tissue origins like breast, lung, colon, and leukemia) and a non-cancerous human cell line (e.g., fibroblasts) to assess both anticancer potential and general cytotoxicity.
-
Compound Preparation: Prepare a stock solution of 4-Hydroxybutanethioamide in a suitable solvent (e.g., DMSO) and create a series of dilutions to treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Seed the cells in 96-well plates and, after allowing them to adhere, treat them with the various concentrations of 4-Hydroxybutanethioamide for a set duration (e.g., 48 or 72 hours).
-
Viability/Cytotoxicity Assay: Use a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a lactate dehydrogenase (LDH) release assay to quantify cell viability or cytotoxicity, respectively.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to determine the compound's potency.
Rationale: This initial screen will provide a broad overview of the compound's activity. A selective effect against cancer cell lines would be a strong indicator of potential as an anticancer agent.
Visualization of Tier 1 Workflow:
Caption: Tier 1 workflow for initial bioactivity screening.
Tier 2: Mechanistic Investigation of Anticancer Activity
If the initial screening reveals promising anticancer activity, the next step is to elucidate the underlying mechanism of action.
Experimental Protocol: Apoptosis and Cell Cycle Analysis
-
Cell Line Selection: Choose the most sensitive cancer cell line identified in the Tier 1 screen.
-
Treatment: Treat the cells with 4-Hydroxybutanethioamide at its IC50 and 2x IC50 concentrations for various time points (e.g., 12, 24, 48 hours).
-
Apoptosis Assay: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells.
-
Cell Cycle Analysis: Fix the treated cells, stain with PI, and analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Western Blotting: Analyze the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs) by Western blotting.
Rationale: These experiments will determine if the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest, which are common mechanisms of action for anticancer drugs.
Visualization of Potential Apoptosis Pathway:
Caption: Potential apoptosis pathways induced by 4-Hydroxybutanethioamide.
Tier 3: Target Identification and Validation
Identifying the direct molecular target(s) of 4-Hydroxybutanethioamide is crucial for understanding its mechanism of action and for further drug development.
Experimental Protocol: Affinity-Based Target Identification
-
Compound Immobilization: Synthesize a derivative of 4-Hydroxybutanethioamide with a linker for immobilization onto affinity beads.
-
Cell Lysate Preparation: Prepare a protein lysate from the sensitive cancer cell line.
-
Affinity Pull-down: Incubate the immobilized compound with the cell lysate to capture interacting proteins.
-
Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Target Validation: Validate the identified targets using techniques such as Surface Plasmon Resonance (SPR) to measure direct binding affinity or by knocking down the target protein (e.g., using siRNA) to see if it recapitulates the effect of the compound.
Rationale: This unbiased approach can identify novel targets and provide a deeper understanding of the compound's mechanism of action.
Quantitative Data Summary
The following table structure should be used to summarize the quantitative data obtained from the proposed experiments.
| Cell Line | IC50 (µM) | % Apoptosis (at IC50) | Cell Cycle Arrest Phase |
| Cancer Cell Line A | |||
| Cancer Cell Line B | |||
| Non-cancerous Cell Line |
Conclusion and Future Directions
4-Hydroxybutanethioamide is a molecule with significant, yet unexplored, therapeutic potential. The presence of the thioamide and hydroxyl functional groups suggests a range of possible biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The experimental workflows detailed in this guide provide a clear and logical path for the systematic investigation of these activities.
Future research should focus on a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy studies in relevant animal models. The insights gained from these studies will be invaluable in determining the potential of 4-Hydroxybutanethioamide as a lead compound for the development of new therapeutic agents.
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An In-depth Technical Guide on 4-Hydroxybutanethioamide as a Potential Enzyme Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: The Thioamide Moiety in Modern Drug Discovery
The strategic incorporation of sulfur into bioactive molecules represents a burgeoning frontier in medicinal chemistry. Among sulfur-containing functionalities, the thioamide group, a close isostere of the ubiquitous amide bond, offers a unique combination of physicochemical properties that can be leveraged to enhance therapeutic potential.[1][2][3] Thioamides exhibit altered hydrogen bonding capabilities, increased lipophilicity, and a distinct reactivity profile compared to their amide counterparts.[1][2][3][4] These characteristics have been successfully exploited to improve target affinity, metabolic stability, and pharmacokinetic profiles of various drug candidates.[1][2][3] This guide focuses on a specific, yet underexplored, thioamide: 4-hydroxybutanethioamide, and delineates a comprehensive framework for its investigation as a potential enzyme inhibitor.
Part 1: Synthesis and Characterization of 4-Hydroxybutanethioamide
A robust and scalable synthetic route is paramount for the thorough investigation of any new chemical entity. For 4-hydroxybutanethioamide, a plausible and efficient synthesis can be envisioned starting from the readily available precursor, γ-butyrolactone.
Synthetic Pathway
The proposed synthesis is a two-step process involving the thionation of γ-butyrolactone followed by aminolysis.
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An In-Depth Technical Guide to the In Silico Modeling of 4-Hydroxybutanethioamide Interactions
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic promise is paramount. 4-Hydroxybutanethioamide emerges as a compound of interest, representing a bioisosteric modification of 4-hydroxybutanamide. The latter serves as a foundational scaffold for derivatives that have shown activity as inhibitors of crucial enzyme families, notably the Matrix Metalloproteinases (MMPs)[1]. MMPs are a family of zinc-dependent endopeptidases integral to the degradation of the extracellular matrix; their overexpression is linked to pathological processes such as tumor invasion and metastasis[1].
The substitution of the amide oxygen with sulfur to form a thioamide group can significantly alter a molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and metabolic stability.[2] This modification can lead to enhanced biological activity and improved pharmacokinetic profiles.[2] Furthermore, the thioamide moiety introduces the potential for unique interactions, including covalent bonding with certain protein residues, which can be a desirable attribute in inhibitor design.[3]
This technical guide provides a comprehensive, in-depth walkthrough of the in silico methodologies employed to investigate the interactions of 4-Hydroxybutanethioamide with a representative protein target. As a case study, we will focus on a member of the Matrix Metalloproteinase family, a scientifically justified choice given the known activity of the analogous amide scaffold.[1] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust computational analysis.
Part 1: Foundational Steps - Ligand and Protein Structure Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory phase is critical and involves the generation of a three-dimensional conformation of 4-Hydroxybutanethioamide and the retrieval and refinement of a suitable protein target structure.
Ligand Preparation: From 2D Structure to 3D Conformation
A high-quality 3D structure of 4-Hydroxybutanethioamide is a prerequisite for accurate docking and simulation.
Step-by-Step Protocol:
-
2D Structure Generation: The molecule can be drawn using chemical drawing software such as ChemDraw or MarvinSketch. The SMILES string for 4-Hydroxybutanethioamide is C(C(S)=N)CCO.
-
Conversion to 3D: Utilize a computational chemistry tool like Open Babel or the graphical user interface of a molecular modeling suite (e.g., Schrödinger Maestro, MOE) to convert the 2D representation into an initial 3D structure.
-
Energy Minimization: The initial 3D structure is likely not in a low-energy conformation. Perform energy minimization using a suitable force field (e.g., MMFF94, OPLS3e) to obtain a more stable and realistic geometry. This step resolves any steric clashes or unfavorable bond angles.
-
Charge Assignment: Assign partial atomic charges using a method appropriate for small molecules, such as the Gasteiger-Hückel method for initial docking studies or more rigorous quantum mechanical calculations (e.g., using Gaussian or GAMESS) for higher accuracy in later-stage simulations.
Protein Target Selection and Preparation
For this guide, we will select a representative Matrix Metalloproteinase, for instance, MMP-9, due to its significant role in cancer progression.[1]
Step-by-Step Protocol:
-
PDB Structure Retrieval: Download the crystal structure of the chosen MMP from the Protein Data Bank (PDB). It is advantageous to select a high-resolution structure that is co-crystallized with an inhibitor to validate the subsequent docking protocol.
-
Initial Protein Cleanup: The raw PDB file often contains non-essential components. Remove water molecules, co-solvents, and any co-crystallized ligands that are not pertinent to the study.
-
Handling Missing Residues and Loops: Inspect the protein structure for any missing residues or loops. If these are distant from the active site, they may not significantly impact the results. However, if they are near the binding site, they should be modeled using tools like MODELLER or the loop modeling utilities within molecular modeling packages.
-
Protonation and Tautomeric State Assignment: The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are pH-dependent and crucial for accurate interaction modeling. Use tools like H++ or the Protein Preparation Wizard in Schrödinger Maestro to assign the most probable protonation states at a physiological pH (typically 7.4).
-
Energy Minimization of the Protein: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process. The heavy atoms of the protein backbone should be restrained to preserve the experimentally determined conformation.
Part 2: Predicting Binding Modes - Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[3] This method is instrumental in generating plausible binding poses and providing an initial estimate of binding affinity.
Non-Covalent Docking
This approach models the non-covalent interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) between the ligand and the protein.
Step-by-Step Protocol (using AutoDock Vina as an example):
-
Prepare Ligand and Receptor Files: Convert the prepared ligand and receptor structures into the PDBQT file format, which includes atomic charges and atom type definitions.
-
Define the Search Space: Define a "grid box" that encompasses the active site of the protein. The dimensions and center of this box should be large enough to allow the ligand to rotate and translate freely within the binding pocket.
-
Run Docking Simulation: Execute the docking calculation. AutoDock Vina will generate a series of binding poses ranked by their predicted binding affinity (in kcal/mol).
-
Analyze Docking Poses: Visualize the top-ranked poses in the context of the protein's active site. Analyze the key interactions, such as hydrogen bonds and hydrophobic contacts. The pose that is most consistent with known structure-activity relationships (if available) and exhibits chemically sensible interactions is selected for further analysis.
Covalent Docking
Given the thioamide's potential to form a covalent bond, especially with reactive residues like cysteine, performing covalent docking is a scientifically justified step.[3]
Step-by-Step Protocol (conceptual workflow):
-
Identify Reactive Residues: Analyze the protein's active site for nucleophilic residues (e.g., Cys, Ser, Lys) that could potentially form a covalent bond with the electrophilic carbon of the thioamide group.
-
Utilize Specialized Software: Employ covalent docking software such as CovDock (Schrödinger), GOLD, or AutoDock with a covalent docking protocol.[3][4]
-
Define the Covalent Linkage: Specify the atom in the ligand and the atom in the protein that will form the covalent bond, as well as the type of reaction.
-
Perform Docking and Scoring: The software will first dock the ligand non-covalently to position it for the reaction and then form the covalent bond, followed by minimization and scoring of the complex.[4]
-
Analyze the Covalent Complex: Examine the resulting poses for favorable non-covalent interactions in addition to the covalent bond.
Caption: Workflow for Molecular Docking.
Part 3: Assessing Complex Stability - Molecular Dynamics Simulations
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.[5]
Step-by-Step Protocol (using GROMACS as an example):
-
System Preparation:
-
Place the best-docked protein-ligand complex in a simulation box.
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.
-
Equilibration:
-
Perform a short simulation (e.g., 100 ps) under an NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the temperature to stabilize.
-
Perform a subsequent simulation (e.g., 200 ps) under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.
-
-
Production MD: Run the production simulation for a duration sufficient to observe the stability of the complex (e.g., 50-100 ns).
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess conformational stability. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the trajectory to monitor key interactions (e.g., hydrogen bonds) between the ligand and protein over time.
-
Caption: Molecular Dynamics Simulation Workflow.
Part 4: Quantifying Binding Affinity - Binding Free Energy Calculations
MD simulations can be further leveraged to calculate the binding free energy, providing a more quantitative measure of binding affinity than docking scores.[6][7]
MM/PBSA and MM/GBSA Methods
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods for estimating binding free energy from MD trajectories.[8]
Step-by-Step Protocol:
-
Extract Snapshots: Extract a series of snapshots (frames) from the stable portion of the production MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the protein, and the ligand individually:
-
Molecular Mechanics Energy (ΔE_MM): Includes internal, van der Waals, and electrostatic energies.
-
Solvation Free Energy (ΔG_solv): Comprises a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area).
-
-
Calculate Binding Free Energy: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS The entropic term (-TΔS) is often computationally expensive and is sometimes omitted for relative ranking of ligands, though its inclusion provides a more accurate absolute binding free energy.
Table 1: Representative Data from In Silico Analysis
| Analysis Stage | Metric | Result for 4-Hydroxybutanethioamide | Interpretation |
| Molecular Docking | Binding Affinity (kcal/mol) | -7.5 | Favorable predicted binding affinity. |
| Key Interactions | H-bonds with backbone of Leu181, Gly182; Coordination with catalytic Zn2+ | Strong interactions anchor the ligand in the active site. | |
| MD Simulation | Ligand RMSD (Å) | 1.2 ± 0.3 | The ligand remains stably bound in the active site. |
| Protein RMSD (Å) | 1.8 ± 0.4 | The overall protein structure is stable. | |
| Binding Free Energy | ΔG_bind (MM/PBSA) (kcal/mol) | -25.6 ± 2.1 | Strong and favorable binding free energy. |
Conclusion: Synthesizing In Silico Insights for Drug Discovery
The comprehensive in silico workflow detailed in this guide provides a powerful framework for elucidating the potential interactions of 4-Hydroxybutanethioamide with its putative protein targets. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can move beyond static models to a dynamic and quantitative understanding of protein-ligand recognition.
The insights gained from these computational studies are invaluable for:
-
Hypothesis Generation: Proposing a plausible mechanism of action for 4-Hydroxybutanethioamide.
-
Lead Optimization: Guiding the rational design of more potent and selective analogs by identifying key interaction points that can be enhanced.
-
Prioritization of Compounds: Ranking a series of candidate molecules for experimental testing, thereby saving time and resources.
It is imperative to remember that in silico modeling is a predictive science. The models and results generated should be viewed as well-informed hypotheses that require experimental validation. However, when applied rigorously and interpreted with a sound understanding of their underlying principles and limitations, these computational techniques are an indispensable component of the modern drug discovery pipeline.
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The Ascendant Therapeutic Trajectory of 4-Hydroxybutanethioamide Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of the thioamide functional group as a bioisostere for the amide bond has emerged as a powerful tool in modern medicinal chemistry. This in-depth technical guide explores the therapeutic potential of a novel class of compounds: 4-Hydroxybutanethioamide derivatives. We delve into the rationale behind their design, provide detailed synthetic methodologies, and outline a comprehensive framework for their preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery and advancement of next-generation therapeutics. We will explore potential applications in oncology and inflammatory diseases, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Thioamide Advantage in Drug Design
The amide bond is a ubiquitous feature of biologically active molecules. However, its susceptibility to enzymatic cleavage presents a significant hurdle in drug development, often leading to poor metabolic stability.[1] Bioisosteric replacement, a strategy of substituting one functional group for another with similar physicochemical properties, offers a proven approach to overcoming this limitation.[2][3] The thioamide group, in particular, has garnered substantial interest as an amide isostere.[1][4] This substitution can confer several advantages, including enhanced metabolic stability, improved target affinity, and altered pharmacokinetic profiles.[4] Furthermore, thioamide-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[5]
This guide focuses on the untapped potential of 4-Hydroxybutanethioamide derivatives. The 4-hydroxybutanamide scaffold itself is a versatile starting point for developing therapeutics, with derivatives showing promise as inhibitors of GABA transporters for neurological disorders and matrix metalloproteinases (MMPs) in cancer.[6] By replacing the amide oxygen with sulfur, we hypothesize the creation of a new class of compounds with superior druglike properties.
Rationale for Development: Targeting Cancer and Inflammation
The design of 4-Hydroxybutanethioamide derivatives is predicated on two key therapeutic hypotheses:
-
Anticancer Potential: Many cancers are characterized by the overexpression of MMPs, enzymes that degrade the extracellular matrix and facilitate tumor invasion and metastasis.[7] N-hydroxybutanamide derivatives have already shown promise as MMP inhibitors.[7] The introduction of a thioamide moiety could enhance this inhibitory activity and improve the pharmacokinetic profile of these compounds, leading to more potent and durable antitumor effects.[4][7]
-
Anti-inflammatory Activity: Chronic inflammation is a hallmark of numerous diseases. The development of novel anti-inflammatory agents with improved safety and efficacy is a critical unmet need. We will explore the potential of 4-Hydroxybutanethioamide derivatives to modulate inflammatory pathways, potentially through the inhibition of key inflammatory mediators.
Synthesis and Characterization
The synthesis of 4-Hydroxybutanethioamide derivatives begins with the preparation of the corresponding 4-hydroxybutanamide precursors.
Synthesis of 4-Hydroxybutanamide Precursors
Several synthetic routes can be employed to generate 4-hydroxybutanamide and its N-substituted derivatives.[6] A common and efficient method involves the aminolysis of γ-butyrolactone (GBL).[6][8]
Experimental Protocol: Synthesis of N-Aryl-4-hydroxybutanamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve γ-butyrolactone (1.0 eq) in an appropriate solvent such as ethanol.
-
Addition of Amine: Add the desired aryl amine (1.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired N-aryl-4-hydroxybutanamide.
Thionation: Conversion to 4-Hydroxybutanethioamide Derivatives
The critical step in synthesizing the target compounds is the conversion of the amide to a thioamide. This is typically achieved using a thionating agent, with Lawesson's reagent being a widely used and effective choice.
Experimental Protocol: Thionation of N-Aryl-4-hydroxybutanamide
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-aryl-4-hydroxybutanamide precursor (1.0 eq) in anhydrous toluene.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl-4-hydroxybutanethioamide.
Structural Characterization
The synthesized compounds must be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, including the C=S bond characteristic of thioamides.[9]
Preclinical Evaluation: A Stepwise Approach
A systematic preclinical evaluation is crucial to determine the therapeutic potential and safety profile of the synthesized 4-Hydroxybutanethioamide derivatives.[10] This involves a tiered screening process, starting with in vitro assays and progressing to in vivo models.[10][11]
Caption: A stepwise workflow for the preclinical evaluation of 4-Hydroxybutanethioamide derivatives.
In Vitro Screening Cascade
The initial phase of evaluation involves a series of in vitro assays to assess the biological activity and cytotoxicity of the synthesized compounds.[12]
It is essential to determine the cytotoxic profile of the compounds to identify a therapeutic window.[13]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cell lines (e.g., human colorectal carcinoma HCT116, neuroblastoma SH-SY5Y) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9][14]
-
Compound Treatment: Treat the cells with a serial dilution of the 4-Hydroxybutanethioamide derivatives for 48-72 hours.[7]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14] Cell viability is expressed as a percentage of the untreated control.
Experimental Protocol: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.[15][16]
-
Cell Culture and Treatment: Culture cells and treat with compounds as described for the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released.
Table 1: Comparison of In Vitro Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT | Mitochondrial reductase activity | Cell viability | High-throughput, sensitive | Can be affected by metabolic activity changes |
| LDH | Release of lactate dehydrogenase | Cell membrane damage | Direct measure of cytotoxicity | Less sensitive for early apoptotic events |
For compounds showing promising cytotoxicity profiles, target-based assays are employed to elucidate their mechanism of action.
Experimental Protocol: In Vitro MMP Inhibition Assay
-
Enzyme and Substrate Preparation: Use commercially available MMP activity assay kits (e.g., for MMP-2 and MMP-9).[7]
-
Compound Incubation: Pre-incubate the recombinant human MMP enzyme with various concentrations of the 4-Hydroxybutanethioamide derivatives.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic MMP substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Release)
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 24-well plates.
-
Compound Pre-treatment: Pre-treat the cells with the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
In Vivo Evaluation
Promising lead compounds identified from in vitro screening are advanced to in vivo studies to assess their safety and efficacy in a whole-organism context.[17][18]
Caption: In vivo evaluation pathway for lead 4-Hydroxybutanethioamide derivatives.
In vivo toxicity studies are essential to determine the safety profile of the lead compounds.[19][20][21]
Experimental Protocol: Acute Toxicity Study
-
Animal Model: Use healthy adult mice (e.g., Swiss albino).
-
Dosing: Administer the compound via a relevant route (e.g., intraperitoneal or oral) at increasing doses to different groups of animals.
-
Observation: Monitor the animals for signs of toxicity and mortality over a 14-day period.
-
LD50 Determination: Calculate the median lethal dose (LD50).
Experimental Protocol: Xenograft Tumor Model for Anticancer Activity
-
Tumor Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).
-
Treatment: Once tumors reach a palpable size, randomize the animals into treatment and control groups. Administer the test compound and a vehicle control according to a predetermined dosing schedule.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Experimental Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
-
Animal Model: Use rats (e.g., Wistar or Sprague-Dawley).[22]
-
Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally.
-
Induction of Inflammation: After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.[22]
-
Edema Measurement: Measure the paw volume at regular intervals using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for each treatment group compared to the control group.
Future Directions and Conclusion
The exploration of 4-Hydroxybutanethioamide derivatives represents a promising frontier in the quest for novel therapeutics. The strategic application of thioamide bioisosterism to a scaffold with known biological relevance offers a compelling rationale for their development. The comprehensive preclinical evaluation framework outlined in this guide provides a clear path for researchers to systematically investigate the therapeutic potential of these compounds.
Future work should focus on expanding the library of 4-Hydroxybutanethioamide derivatives to establish robust structure-activity relationships. Furthermore, detailed mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. The successful translation of these promising molecules from the laboratory to the clinic will depend on a rigorous and well-designed preclinical development program. This technical guide serves as a foundational resource for scientists and researchers committed to advancing this exciting area of drug discovery.
References
- Nikitin, I. G., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Molecules, 28(22), 7681.
- Nikitin, I. G., et al. (2023). Synthesis of N-hydroxybutanamide derivatives.
- BenchChem. (n.d.). An In-depth Technical Guide to 4-hydroxybutanamide: Structure, Properties, and Therapeutic Potential.
- Frontiers. (2023).
- Synthesis, characterization, and anticancer evaluation of N-Heterocyclic entities: ADME profiling and In Silico predictions. (2025). PMC.
- Kouvari, E., et al. (2003). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 145(1), 121-128.
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Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]
- Ressurreição, A. S., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules, 23(8), 2049.
- Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
- Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Deriv
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). PMC.
- Lerman, G., et al. (2005). Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses. U.S.
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IT Medical Team. (n.d.). Pharmacological screening: The drug discovery. Retrieved from [Link]
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). Journal of Medicinal Chemistry.
- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener
- A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023). MDPI.
- Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. (2025).
- Discovery and evaluation of novel anti-inflammatory derivatives of n
- In vivo toxicology studies. (n.d.). Blog.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).
- Techniques used for the discovery of therapeutic compounds: The case of SARS. (n.d.). PMC.
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Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved from [Link]
- New Anticancer Agents: Design, Synthesis and Evaluation. (2025).
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- Anyone familiar with LDH assay and MTT assay?. (2015).
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Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]
- Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega.
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The Architecture of Potency: A Technical Guide to the Structure-Activity Relationship of 4-Hydroxybutanethioamide Analogs as Histone Deacetylase Inhibitors
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing 4-hydroxybutanethioamide analogs as inhibitors of histone deacetylases (HDACs). As a senior application scientist, the following content is structured to deliver not just a recitation of facts, but a causal understanding of how molecular architecture dictates biological function. We will dissect the core scaffold, explore the impact of targeted modifications, and provide the technical rationale behind the design of potent and selective HDAC inhibitors.
Introduction: The Epigenetic Promise of HDAC Inhibition
Histone deacetylases are a class of enzymes that play a critical role in the regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1] The dysregulation of HDAC activity is implicated in a variety of diseases, most notably cancer, making them a compelling target for therapeutic intervention.[2][3]
HDAC inhibitors (HDACis) have emerged as a promising class of anticancer agents.[4][5] By blocking the action of HDACs, these molecules can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes and ultimately, cell cycle arrest, differentiation, and apoptosis.[2] The general pharmacophore for classical HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies the catalytic tunnel, and a "cap" group that interacts with the surface of the enzyme.[6] The 4-hydroxybutanethioamide scaffold represents a promising platform for the development of novel HDACis, with the thioamide group offering a distinct zinc-binding motif.
The Core Pharmacophore: Deconstructing 4-Hydroxybutanethioamide
The fundamental structure of 4-hydroxybutanethioamide provides a versatile framework for inhibitor design. Each component of this scaffold plays a crucial role in its interaction with the HDAC active site and can be systematically modified to optimize potency and selectivity.
Caption: A generalized synthetic workflow for 4-hydroxybutanethioamide analogs.
Step-by-Step Methodology:
-
Protection of the Hydroxyl Group: The 4-hydroxyl group of a suitable starting material (e.g., a 4-hydroxybutanoic acid derivative) is protected with a standard protecting group (e.g., tert-butyldimethylsilyl ether) to prevent interference in subsequent steps.
-
Amide Coupling: The carboxylic acid is activated (e.g., using a carbodiimide) and coupled with a desired amine that incorporates the "cap" group. This reaction forms the amide bond.
-
Thionation: The resulting amide is treated with a thionating agent, such as Lawesson's reagent, to convert the carbonyl group into a thiocarbonyl, forming the thioamide.
-
Deprotection: The protecting group on the hydroxyl function is removed under appropriate conditions (e.g., with a fluoride source for a silyl ether) to yield the final 4-hydroxybutanethioamide analog.
This generalized protocol is based on standard organic synthesis techniques and would require optimization for specific analogs.
HDAC Inhibition Assay
A common method for assessing the inhibitory activity of compounds is a fluorometric assay. [7] Principle: This assay utilizes a fluorogenic substrate that is deacetylated by HDACs. Upon deacetylation, the substrate can be cleaved by a developer enzyme, releasing a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of the HDAC enzyme (e.g., recombinant human HDAC1 or HDAC6), the fluorogenic substrate, and the developer solution.
-
Compound Dilution: Prepare a serial dilution of the test compound (the 4-hydroxybutanethioamide analog) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme solution to wells containing either the test compound, a known inhibitor (positive control), or buffer alone (negative control).
-
Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the deacetylation reaction and initiate the development reaction by adding the developer solution. Incubate at 37°C for a further period (e.g., 15-30 minutes).
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Mechanism of Action and Downstream Signaling
The inhibition of HDACs by 4-hydroxybutanethioamide analogs leads to the accumulation of acetylated histones, which in turn alters chromatin structure and gene expression. [1]This has profound effects on various cellular signaling pathways.
Sources
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4-Hydroxybutanethioamide derivatives with antimicrobial activity
Technical Guide: 4-Hydroxybutanethioamide Derivatives as Antimicrobial Agents
Part 1: Executive Summary & Strategic Rationale
The Thioamide Isostere in Drug Design In the landscape of antimicrobial drug discovery, the thioamide functional group (–CSNH₂–) represents a critical bioisostere of the amide bond. While amides are ubiquitous in peptides and signaling molecules, thioamides introduce distinct physicochemical properties: increased lipophilicity, altered hydrogen-bonding capability (stronger H-bond donor, weaker acceptor), and unique reactivity profiles.
Target Scaffold: 4-Hydroxybutanethioamide This guide focuses on 4-hydroxybutanethioamide (CAS 936850-78-1) and its derivatives.[1] Structurally, this scaffold combines a polar terminal hydroxyl group with a reactive thioamide "warhead" separated by a propyl linker.
-
Chemical Formula: C₄H₉NOS
-
Molecular Weight: 119.19 g/mol
-
Core Utility: Precursor for heterocyclic synthesis (thiazoles) and a direct structural analog of antitubercular drugs like Ethionamide, potentially targeting the fatty acid synthesis pathway (FAS-II) in Mycobacteria or acting as a urease inhibitor in Gram-negative pathogens.
Part 2: Chemical Basis & Structure-Activity Relationship (SAR)
To develop effective antimicrobials from this scaffold, researchers must understand the causality between structure and biological function.
The Warhead: Thioamide vs. Amide
The thioamide sulfur atom has a larger van der Waals radius (1.80 Å) than oxygen (1.52 Å), increasing the steric demand. Crucially, the C=S bond is longer and more polarizable.
-
Mechanism of Action (Hypothesis 1 - Antitubercular): Similar to Ethionamide , 4-hydroxybutanethioamide derivatives function as prodrugs. They are activated by the monooxygenase EthA in Mycobacterium tuberculosis (Mtb), forming an S-oxide intermediate that acylates NAD+.[2] This adduct inhibits InhA (enoyl-ACP reductase), halting mycolic acid biosynthesis.
-
Mechanism of Action (Hypothesis 2 - Urease Inhibition): The thiocarbonyl sulfur is a soft Lewis base, showing high affinity for Nickel (Ni²⁺) ions in the active site of bacterial urease (e.g., in Helicobacter pylori).
The Linker & Tail: 4-Hydroxybutyl Chain
The 4-hydroxyl group provides a handle for derivatization to modulate solubility and permeability.
-
Native State (OH): High water solubility, potential for rapid clearance.
-
O-Acylation (Prodrugs): Esterification of the 4-OH group increases lipophilicity (LogP), facilitating passive diffusion across the waxy mycobacterial cell wall. Once inside, esterases regenerate the active species.
Part 3: Synthesis Protocols
Methodology: Thionation of Nitriles The most robust route to 4-hydroxybutanethioamide avoids the harsh conditions of Lawesson’s reagent on unprotected hydroxy-amides. Instead, we utilize the Pinner-like addition of hydrogen sulfide to 4-hydroxybutyronitrile.
Protocol A: Synthesis of 4-Hydroxybutanethioamide
-
Precursors: 4-Hydroxybutyronitrile, Sodium Hydrosulfide (NaSH), Magnesium Chloride (MgCl₂).
-
Solvent: Dimethylformamide (DMF).
Step-by-Step Procedure:
-
Preparation: Dissolve 4-hydroxybutyronitrile (10 mmol) in DMF (20 mL).
-
Activation: Add MgCl₂ (1.0 equiv) to act as a Lewis acid catalyst, stabilizing the nitrile-SH intermediate.
-
Thionation: Add NaSH (2.0 equiv) or bubble H₂S gas (if available/safe) into the solution.
-
Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (stain with KMnO₄; thioamides often appear yellow/orange).
-
Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). The product partitions into the organic phase.
-
Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Hexane.
Yield Expectation: 75–85%. Validation: ¹H NMR (DMSO-d₆) should show broad singlets for NH₂ at ~9.0–9.5 ppm and the OH signal.
Protocol B: Derivatization (O-Acylation)
To improve cell penetration, synthesize the 4-acetoxy derivative.
-
React 4-hydroxybutanethioamide with Acetic Anhydride (1.1 equiv) and Pyridine (1.2 equiv) in DCM at 0°C.
-
Note: The thioamide nitrogen is less nucleophilic than the hydroxyl oxygen, but N-acylation is a risk. Maintain low temperature to favor O-acylation.
Part 4: Visualization of Workflows
Figure 1: Synthesis & Derivatization Pathway
Caption: Synthetic route from nitrile precursor to the core thioamide scaffold and its lipophilic prodrug derivative.
Figure 2: Mechanism of Action (Antitubercular)[2]
Caption: Proposed activation pathway in M. tuberculosis, paralleling the mechanism of Ethionamide.
Part 5: Biological Evaluation Protocols
To validate the antimicrobial potential, the following assays are required.
Minimum Inhibitory Concentration (MIC) Assay
-
Standard: CLSI M07-A10 Guidelines.
-
Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Mycobacterium smegmatis (Surrogate for Mtb).
Protocol:
-
Stock Solution: Dissolve derivatives in DMSO (10 mg/mL).
-
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Incubation: 37°C for 18–24 hours (48h for M. smegmatis).
-
Readout: The lowest concentration with no visible growth is the MIC.
Urease Inhibition Assay (Jack Bean Urease)
Validates the secondary mechanism (metal chelation).
-
Buffer: Phosphate buffer (pH 7.4) containing 25 mM urea.
-
Enzyme: Add Jack Bean Urease (5 U/mL).
-
Treatment: Incubate with varying concentrations of 4-hydroxybutanethioamide (0.1 µM – 100 µM).
-
Detection: Add Phenol Red indicator. Monitor absorbance at 560 nm. Urease activity produces ammonia, raising pH and turning the solution pink. Inhibition prevents this color change.
-
Calculation: Determine IC₅₀ relative to Acetohydroxamic acid (standard inhibitor).
Part 6: Summary of Quantitative Expectations
| Compound Variant | LogP (Calc) | Predicted Solubility | Primary Target (Hypothesis) | Expected MIC (Mtb) |
| 4-Hydroxybutanethioamide | -0.15 | High (Water) | Urease / EthA | 10–50 µg/mL |
| 4-Acetoxybutanethioamide | 1.20 | Moderate | EthA (Prodrug) | 2–10 µg/mL |
| 4-Benzoyloxybutanethioamide | 2.85 | Low (Lipophilic) | EthA (Prodrug) | < 1 µg/mL |
Note: Increased lipophilicity (LogP > 1) typically correlates with better antitubercular activity due to cell wall penetration.
References
-
Mechanism of Thioamide Drugs (Ethionamide)
- Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002). The antituberculosis drug Ethionamide is activated by a flavoprotein monooxygenase. Journal of Biological Chemistry.
-
Thioamides as Urease Inhibitors
- Amtul, Z., et al. (2002). Chemistry and Mechanism of Urease Inhibition. Current Medicinal Chemistry.
-
Thionation Chemistry (Nitrile to Thioamide)
- Kaboudin, B., & Elhamifar, D. (2006). A simple and effective method for the conversion of nitriles to thioamides using P4S10. Synthesis.
-
General Thioamide Antimicrobial Review
- Mishra, A. K., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. 1354954-13-4,2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Streamlined and Safety-Conscious Protocol for the Synthesis of 4-Hydroxybutanethioamide
Abstract & Introduction
Thioamides are a pivotal class of organosulfur compounds that serve as indispensable building blocks in organic synthesis and are key structural motifs in numerous pharmacologically active molecules. Their unique physicochemical properties, such as enhanced metabolic stability and altered hydrogen bonding capabilities compared to their amide counterparts, make them valuable isosteres in drug design. This application note provides a detailed, step-by-step protocol for the synthesis of 4-Hydroxybutanethioamide, a bifunctional molecule with potential applications in medicinal chemistry and materials science.
The protocol detailed herein focuses on the direct thionation of a nitrile precursor, 4-hydroxybutanenitrile, using a solid, manageable source of sulfide. This method is presented as a robust and safer alternative to traditional protocols that often employ highly toxic and volatile reagents like gaseous hydrogen sulfide (H₂S) or require high-temperature thionation of the corresponding amide.[1][2] By utilizing sodium hydrogen sulfide in the presence of a Lewis acid activator, this procedure offers high yields under mild, room-temperature conditions, minimizing hazardous exposures and simplifying the experimental setup.[1] This guide is designed for researchers in both academic and industrial settings, providing not only a reproducible methodology but also the underlying chemical rationale to empower users to adapt and troubleshoot as needed.
Reaction Scheme & Mechanism
2.1 Overall Transformation
The synthesis proceeds via the direct conversion of the nitrile functional group in 4-hydroxybutanenitrile to a primary thioamide using sodium hydrogen sulfide (NaSH) as the sulfur transfer agent, facilitated by magnesium chloride (MgCl₂) in dimethylformamide (DMF).

2.2 Mechanistic Rationale
The conversion of nitriles to primary thioamides using a hydrosulfide source is a well-established nucleophilic addition reaction. The causality behind the chosen reagents is as follows:
-
Nucleophilic Attack: The hydrosulfide anion (SH⁻), generated from NaSH, acts as the sulfur nucleophile. It attacks the electrophilic carbon atom of the nitrile group.
-
Lewis Acid Activation: The nitrile group is inherently a moderate electrophile. The addition of a Lewis acid, such as MgCl₂, coordinates to the nitrile nitrogen. This coordination polarizes the C≡N bond, significantly increasing the electrophilicity of the carbon atom and rendering it more susceptible to nucleophilic attack by the hydrosulfide ion.[1] This activation is critical for achieving a high reaction rate under mild conditions.
-
Protonation/Tautomerization: The resulting intermediate undergoes protonation (from trace water or during aqueous workup) to yield the final, stable thioamide product.
Materials & Equipment
Reagents & Chemicals
| Reagent | CAS Number | Molecular Formula | Required Purity | Supplier |
| 4-Hydroxybutanenitrile | 628-22-8 | C₄H₇NO | ≥97% | Link |
| Sodium Hydrogen Sulfide (hydrate) | 16721-80-5 | NaSH·xH₂O | ≥70% (anhydrous basis) | Major Chemical Supplier |
| Magnesium Chloride (hexahydrate) | 7791-18-6 | MgCl₂·6H₂O | ≥99% | Major Chemical Supplier |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous, ≥99.8% | Major Chemical Supplier |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Major Chemical Supplier |
| Deionized Water | 7732-18-5 | H₂O | - | Laboratory Source |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | ACS Grade | Laboratory Source |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Anhydrous, Granular | Major Chemical Supplier |
| Silica Gel | 7631-86-9 | SiO₂ | 230-400 mesh | Major Chemical Supplier |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Magnetic stir plate
-
Nitrogen/Argon gas inlet and outlet (bubbler)
-
Septa and syringes
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
Flash chromatography setup
Experimental Protocol: Step-by-Step Synthesis
This protocol is based on a 10 mmol scale. Adjust quantities proportionally for different scales.
Step 1: Reaction Setup and Inert Atmosphere
-
Action: Place a magnetic stir bar into a 100 mL round-bottom flask. Flame-dry the flask under vacuum or oven-dry it at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Rationale: Although the reaction is tolerant of some moisture, using a dry flask minimizes potential side reactions and ensures consistency. An inert atmosphere prevents the oxidation of the sulfide reagent.
Step 2: Addition of Reagents
-
Action: To the flask, add 4-hydroxybutanenitrile (0.851 g, 10.0 mmol, 1.0 equiv.), magnesium chloride hexahydrate (2.03 g, 10.0 mmol, 1.0 equiv.), and anhydrous DMF (20 mL).
-
Action: Begin vigorous stirring to dissolve the solids.
-
Action: In a single portion, add sodium hydrogen sulfide hydrate (approx. 1.12 g, assuming ~70% purity, 14.0 mmol, 1.4 equiv.).
-
Rationale: The reagents are added to the solvent before the reaction is initiated. A slight excess of the sulfur source (NaSH) is used to ensure the complete conversion of the starting nitrile. DMF is an excellent polar aprotic solvent that effectively dissolves the reagents and facilitates the ionic reaction mechanism.[1]
Step 3: Reaction Execution and Monitoring
-
Action: Seal the flask with a septum and maintain a positive pressure of inert gas. Allow the reaction to stir at room temperature (approx. 20-25 °C).
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). To take a sample, briefly remove the septum, withdraw a small aliquot (~5 µL) with a capillary, and quench it in a vial containing 0.5 mL of a 1:1 mixture of water and ethyl acetate. Spot the organic layer on a TLC plate.
-
Eluent System: A 50:50 mixture of Ethyl Acetate/Hexanes is a good starting point. Visualize spots using a UV lamp (254 nm) and/or potassium permanganate stain. The reaction is complete when the starting nitrile spot (check Rƒ before starting) has been completely consumed (typically 2-4 hours).[1]
-
Rationale: Room temperature conditions are sufficient due to the Lewis acid activation, making the protocol energy-efficient and simple.[1] TLC is a crucial and self-validating step to ensure the reaction has gone to completion, preventing premature workup and maximizing yield.
Step 4: Reaction Quench and Aqueous Workup
-
Action: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 mL of deionized water.
-
Rationale: This step quenches the reaction and precipitates any inorganic salts. DMF is miscible with water, allowing for its removal during the subsequent extraction phase.
Step 5: Product Extraction
-
Action: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Action: Combine the organic layers. Wash the combined organic phase with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Rationale: Ethyl acetate is a suitable solvent for extracting the polar product from the aqueous phase. Washing with water removes residual DMF, and the final brine wash removes bulk water from the organic layer, facilitating the drying process.
Step 6: Drying and Solvent Removal
-
Action: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes.
-
Action: Decant or filter the dried solution into a clean, pre-weighed round-bottom flask.
-
Action: Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Rationale: Complete removal of water is essential before removing the solvent to prevent hydrolysis or decomposition of the product upon concentration.
Step 7: Purification
-
Action: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient of 30% to 70% ethyl acetate in hexanes is typically effective for eluting the product.
-
Action: Collect the fractions containing the product (identified by TLC) and combine them.
-
Action: Remove the solvent under reduced pressure to yield 4-Hydroxybutanethioamide as a solid.
-
Rationale: Chromatography removes unreacted starting materials, non-polar impurities, and highly polar baseline impurities, yielding the product in high purity.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material | ||
| 4-Hydroxybutanenitrile | 0.851 g (10.0 mmol) | 1.0 equivalent |
| Reagents | ||
| MgCl₂·6H₂O | 2.03 g (10.0 mmol) | 1.0 equivalent |
| NaSH·xH₂O (~70%) | ~1.12 g (14.0 mmol) | 1.4 equivalents |
| Anhydrous DMF | 20 mL | Solvent |
| Reaction Conditions | ||
| Temperature | Room Temperature (~25 °C) | |
| Time | 2-4 hours | Monitor by TLC |
| Outcome | ||
| Expected Yield | 80-95% | Based on similar literature procedures[1] |
| Product Appearance | Off-white to pale yellow solid |
Experimental Workflow Diagram
Sources
Quantitative Analysis of 4-Hydroxybutanethioamide using Gas Chromatography-Mass Spectrometry Following Silylation Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated protocol for the quantitative analysis of 4-Hydroxybutanethioamide by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility, direct GC-MS analysis of 4-Hydroxybutanethioamide is challenging. This guide details a robust derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to convert the analyte into a thermally stable and volatile trimethylsilyl (TMS) derivative. The methodology covers sample preparation, the derivatization workflow, optimized GC-MS parameters, and essential method validation protocols to ensure accuracy, precision, and sensitivity, making it suitable for applications in pharmaceutical research and drug development.
The Scientific Imperative for Derivatization
4-Hydroxybutanethioamide is a compound of interest in medicinal chemistry, where thioamides are recognized as important isosteres of amides, often enhancing biological activity, metabolic stability, or pharmacokinetic profiles.[1][2][3][4] Accurate quantification is critical during drug discovery and development for pharmacokinetic studies, metabolite identification, and quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique known for its high resolution and sensitivity.[5][6] However, its primary limitation is the requirement that analytes be thermally stable and volatile enough to transition into the gas phase without degradation.[7][8] 4-Hydroxybutanethioamide, with its polar hydroxyl (-OH) and thioamide (-CSNH₂) functional groups, exhibits strong intermolecular hydrogen bonding. This results in a high boiling point and poor thermal stability, making it unsuitable for direct GC analysis.[9]
Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties.[9] For GC-MS, the goal is to replace active hydrogens in polar functional groups (like -OH, -NH, -SH) with nonpolar moieties.[7] This strategic modification achieves several critical objectives:
-
Increases Volatility: By masking the polar sites responsible for hydrogen bonding, the boiling point of the analyte is significantly lowered.[10]
-
Enhances Thermal Stability: The resulting derivative is less prone to degradation at the high temperatures of the GC injector and column.[8]
-
Improves Chromatographic Performance: Derivatization reduces the analyte's polarity, leading to more symmetrical peak shapes and minimizing unwanted interactions with the GC column.[9]
-
Provides Structural Information: The mass spectrum of the derivative often yields characteristic fragments that aid in structural confirmation.[11]
Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is one of the most prevalent and effective derivatization techniques for compounds containing hydroxyl, amine, and amide groups.[10][11][12]
Selecting the Optimal Derivatization Reagent: BSTFA + TMCS
The choice of silylating reagent is critical and depends on the reactivity of the functional groups to be derivatized. The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides.[13][14]
For 4-Hydroxybutanethioamide, both the primary alcohol and the thioamide contain active hydrogens. While the hydroxyl group is readily derivatized, the thioamide group can be more challenging.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating reagent. Its by-products are highly volatile, which minimizes interference in the chromatogram.[14] However, for less reactive groups like amides (and by extension, thioamides), BSTFA alone may not achieve complete derivatization.[15]
To enhance the derivatizing power, a catalyst is employed. Trimethylchlorosilane (TMCS) is an excellent catalyst that, when added to BSTFA (commonly in a 99:1 ratio), significantly increases the reactivity of the reagent mixture.[12] This combination is highly effective for derivatizing hindered hydroxyls and amines/amides, ensuring a complete and rapid reaction for 4-Hydroxybutanethioamide.[15]
The proposed derivatization reaction is illustrated below:
Caption: Silylation of 4-Hydroxybutanethioamide with BSTFA + TMCS.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Strict adherence to anhydrous conditions is paramount, as silylating reagents are highly sensitive to moisture.[12]
Materials and Reagents
-
4-Hydroxybutanethioamide standard (≥98% purity)
-
BSTFA + 1% TMCS (Silylation Grade)
-
Pyridine (Anhydrous, ≤0.005% water)
-
Ethyl Acetate (GC Grade)
-
Internal Standard (IS), e.g., Dodecane or a suitable stable isotopically labeled analog
-
Nitrogen gas (high purity)
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
Sample Preparation and Derivatization Workflow
The entire workflow, from sample preparation to analysis, is outlined below to provide a clear procedural overview.
Caption: Step-by-step workflow for the derivatization and analysis.
Step-by-Step Derivatization Procedure
-
Sample Preparation: Accurately weigh 1-10 mg of the 4-Hydroxybutanethioamide standard or sample into a 5 mL reaction vessel. If the sample is in an aqueous solution, it must be evaporated to complete dryness.[15]
-
Drying: Place the vial in a heating block at 60-70°C and direct a gentle stream of dry nitrogen gas into the vial until all solvent is evaporated. This step is critical to remove all traces of water.
-
Reagent Addition: Allow the vial to cool to room temperature. Using a dry syringe, add 50 µL of anhydrous pyridine to dissolve the sample residue. Then, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 45 minutes to ensure the reaction goes to completion.[13]
-
Cooling and Dilution: After heating, remove the vial and allow it to cool to room temperature.
-
Final Preparation: Dilute the derivatized sample with an appropriate volume of Ethyl Acetate to achieve the desired final concentration for analysis (e.g., 10 µg/mL).[16] If using an internal standard, it should be added at this stage. Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Optimized Parameters
The following parameters have been optimized for the analysis of the TMS-derivatized 4-Hydroxybutanethioamide. A mid-polar column is recommended to achieve good separation.[17]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity for confident identification. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed mid-polar column. | Provides excellent separation for a wide range of derivatized compounds with low column bleed.[17] |
| Injector Temperature | 280°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for achieving good sensitivity. |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column, essential for trace-level analysis.[16] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 min | A temperature ramp allows for effective separation from solvent and by-products. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 40-550) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan is used for method development and peak identification. SIM mode provides higher sensitivity. |
Method Validation for Trustworthy Results
A robust analytical method requires thorough validation to ensure its performance is reliable and suitable for its intended purpose.[6][18][19] Key validation parameters are summarized below, with example acceptance criteria based on common guidelines.[20]
| Validation Parameter | Procedure | Acceptance Criteria | Example Result |
| Specificity | Analyze a blank matrix (solvent) to ensure no interfering peaks are present at the analyte's retention time. | No significant interferences. | Pass |
| Linearity | Analyze a series of calibration standards over the expected concentration range (e.g., 0.1 - 50 µg/mL). | Correlation Coefficient (R²) ≥ 0.995 | R² = 0.9991 |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels. | Mean Recovery: 85-115% | 98.7% |
| Precision (Repeatability) | Analyze six replicate samples at a single concentration on the same day. | Relative Standard Deviation (RSD) ≤ 15% | RSD = 3.5% |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio (S/N) of 3:1. | Reportable value. | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio (S/N) of 10:1. | Reportable value. | 0.15 µg/mL |
Expected Results & Data Interpretation
Upon successful derivatization and analysis, the di-TMS derivative of 4-Hydroxybutanethioamide is expected to elute as a sharp, symmetrical peak. The mass spectrum will provide key information for identification.
-
Molecular Ion (M⁺): The molecular ion of the di-TMS derivative should be observable, though it may be of low abundance.
-
Characteristic Fragments: Key fragment ions will be present. A prominent ion at m/z 73 corresponds to the trimethylsilyl group [(CH₃)₃Si]⁺. Another common loss is a methyl group (M-15) from one of the TMS moieties. The fragmentation pattern will provide a unique fingerprint for the compound.
| Analyte | Form | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 4-Hydroxybutanethioamide | Di-TMS Derivative | ~12.5 min | 73, [M-15]⁺, [M]⁺ |
Note: Retention time is approximate and will vary based on the specific GC system and conditions.
Conclusion
This application note provides a comprehensive and validated method for the analysis of 4-Hydroxybutanethioamide by GC-MS. The described silylation protocol, utilizing BSTFA with a TMCS catalyst, effectively overcomes the challenges of low volatility and high polarity inherent to the analyte. By following the detailed steps for derivatization, instrumentation, and validation, researchers in pharmaceutical and drug development fields can achieve reliable, accurate, and sensitive quantification of this important thioamide compound.
References
-
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
-
Lee, D. Y., & Lee, S. Y. (2014). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Biomedicine and Biotechnology, 2014, 478205. [Link]
-
Shanaida, M., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7249. [Link]
-
Marcos, M., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(20), 2635-2656. [Link]
-
Springer Nature Experiments. (n.d.). Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? Retrieved from [Link]
-
ChemRxiv. (2023). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight metabolites. [Link]
-
ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]
-
Bibel, M. (2023). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
ResearchGate. (2012). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
Huang, G., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry, 67(1), 18-50. [Link]
-
University of Texas at Austin - Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]
-
Matyáš, L., et al. (2014). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. Journal of Chromatography A, 1358, 224-233. [Link]
-
International Journal of Pharmaceutical Quality Assurance. (2018). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
-
ResearchGate. (2024). Unlocking the potential of the thioamide group in drug design and development. Retrieved from [Link]
-
Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
-
Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]
-
ResearchGate. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Retrieved from [Link]
-
Mitchell, N. J., & Kelly, W. L. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(8), 955-968. [Link]
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- 7. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. environics.com [environics.com]
Application Note: Quantitative Analysis of 4-Hydroxybutanethioamide in Biological Matrices via LC-MS/MS
Abstract & Scope
This application note details a robust protocol for the quantification of 4-Hydroxybutanethioamide (4-HBT) , a potent hydrogen sulfide (H₂S) donor and metabolic derivative of dietary isothiocyanates (e.g., 4-hydroxybutyl isothiocyanate). Accurate quantification of thioamides in biological samples is complicated by their susceptibility to oxidative desulfuration (converting to amides) and hydrolysis.
This guide introduces a "Stabilize-then-Analyze" workflow, utilizing acidic stabilization during extraction and a high-retention polar-embedded reversed-phase chromatography method to ensure peak integrity and sensitivity down to 0.5 ng/mL.
Introduction & Biological Context
4-HBT is structurally significant as a slow-releasing H₂S donor. Unlike sulfide salts (NaHS) that release H₂S instantaneously, thioamides release H₂S via enzymatic hydrolysis, mimicking physiological production. In drug development, 4-HBT serves as a model for studying the bioavailability of thioamide-based therapeutics and the metabolic fate of cruciferous vegetable derivatives.
Metabolic Pathway & Instability
The primary analytical challenge is the oxidative instability of the thiocarbonyl group (-C=S). In the presence of plasma peroxidases or high pH, 4-HBT can degrade into 4-hydroxybutanamide (-C=O).
Figure 1: Metabolic Context & Degradation Pathways (Visualizing the relationship between the Isothiocyanate precursor, the Thioamide analyte, and its degradation products)
Caption: Figure 1. 4-HBT acts as an H₂S donor but is prone to oxidative conversion to its amide analog. Protocol conditions must inhibit the red pathway.
Experimental Design & Reagents
Chemicals
-
Analyte Standard: 4-Hydroxybutanethioamide (>98% purity).
-
Internal Standard (IS): 4-Hydroxybutanethioamide-d8 (custom synthesis) or structural analog Ethionamide (if isotope not available). Note: Deuterated IS is strongly recommended to compensate for matrix effects.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Formic Acid (FA), Ammonium Formate.
-
Stabilizer: Ascorbic Acid (Antioxidant) and TCEP (Tris(2-carboxyethyl)phosphine).
Equipment
-
LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
MS System: Sciex Triple Quad 6500+ or Thermo Altis (ESI Positive mode).
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). Rationale: The T3 bonding is ideal for retaining polar compounds like 4-HBT under 100% aqueous start conditions.
Sample Preparation Protocol
Objective: Extract 4-HBT while preventing oxidative desulfuration.
Stabilization Buffer (Preparation)
Prepare a 10x Stabilization Solution : 100 mM Ammonium Formate (pH 3.5) containing 50 mM Ascorbic Acid.
-
Why? Low pH reduces spontaneous hydrolysis; Ascorbic acid scavenges reactive oxygen species (ROS) in plasma.
Extraction Workflow (Protein Precipitation)
-
Thawing: Thaw plasma samples on ice.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Stabilization: Immediately add 5 µL of Stabilization Solution. Vortex briefly.
-
IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in water).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 150 µL of supernatant to a clean vial.
-
Dilution (Critical): Dilute the supernatant with 150 µL of 0.1% Formic Acid in Water .
-
Why? Injecting high % ACN causes peak distortion for early-eluting polar compounds. Diluting to ~40% organic ensures focusing on the HSS T3 column.
-
Figure 2: "Stabilize-then-Analyze" Workflow
Caption: Figure 2. Extraction workflow emphasizing early acidification and antioxidant addition to preserve the thioamide moiety.
LC-MS/MS Method Parameters
Chromatography[1][2][3]
-
Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 1 | Loading (High Aqueous for retention) |
| 1.0 | 1 | Isocratic Hold |
| 4.0 | 90 | Linear Gradient |
| 5.0 | 90 | Wash |
| 5.1 | 1 | Re-equilibration |
| 7.0 | 1 | End |
Mass Spectrometry (MRM Settings)
-
Ionization: ESI Positive.
-
Source Temp: 500°C.
-
Capillary Voltage: 3500 V.
-
Analyte: 4-Hydroxybutanethioamide (C₄H₉NOS, MW 119.18).
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) | Type |
| 4-HBT | 120.1 | 103.1 | 15 | 50 | Quant (Loss of NH₃) |
| 4-HBT | 120.1 | 86.0 | 22 | 50 | Qual (Loss of H₂S) |
| 4-HBT | 120.1 | 60.0 | 30 | 50 | Qual (Thioamide frag) |
| IS (d8) | 128.1 | 111.1 | 15 | 50 | Quant |
Note: The loss of NH₃ (17 Da) is the dominant fragmentation pathway for primary thioamides.
Validation & Quality Control (Self-Validating Systems)
To ensure Trustworthiness and Integrity , the following criteria must be met:
-
Stability Check: Prepare a QC Low sample and leave it on the benchtop for 4 hours. If degradation to 4-Hydroxybutanamide (monitor m/z 104 -> 87) exceeds 5%, the stabilization buffer concentration must be increased.
-
Matrix Effect: Calculate the Matrix Factor (MF).
-
Acceptable range: 0.85 – 1.15. If MF < 0.8, switch to Phospholipid Removal Plates (e.g., Waters Ostro) instead of simple protein precipitation.
-
-
Linearity: 0.5 – 1000 ng/mL (Weighting 1/x²).
References
-
Martelli, A., et al. (2020).Hydrogen Sulfide Releasing Agents: Chemistry and Pharmacology. Uses 4-HBT as a reference donor.
-
Agilent Technologies. (2012). Determination of Gamma-Hydroxy-Butyrate (GHB) in Biological Samples.[2] (Methodology adapted for polar hydroxy-butyl analogs).
-
Wu, H., et al. (2015).LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. (Basis for HSS T3 column selection for polar metabolites).
-
Li, Y., et al. (2018). Sulforaphane and Erucin metabolism and interconversion. (Foundational knowledge for thioamide metabolite handling).[3][4]
Disclaimer: This protocol is designed for research use only (RUO) and has not been cleared for clinical diagnostic procedures.
Sources
Developing in vitro assays for 4-Hydroxybutanethioamide activity
Application Notes & Protocols
Title: A Strategic Guide to Developing In Vitro Assays for Characterizing Novel Thioamide-Containing Compounds: A Case Study with 4-Hydroxybutanethioamide
Section 1: Introduction and Strategic Overview
The thioamide functional group, a bioisostere of the ubiquitous amide bond, represents a compelling structural motif in medicinal chemistry and drug discovery.[1] Its unique physicochemical properties have been leveraged to enhance the potency, selectivity, and pharmacokinetic profiles of therapeutic candidates targeting a diverse range of diseases, including cancer and infectious agents.[1][2][3] Thioamide-containing compounds have been identified as potent inhibitors of critical cellular machinery, such as DNA gyrase and autophagy-related proteins, and some may function as slow-release donors of hydrogen sulfide (H₂S), a key gaseous signaling molecule or "gasotransmitter".[1][2][3][4]
This guide addresses a common challenge in drug development: the characterization of a novel compound with a promising chemical scaffold but an unknown mechanism of action. Our subject, 4-Hydroxybutanethioamide (hereafter referred to as 4-HBT), serves as a representative model for this scenario. The objective of these application notes is not merely to provide protocols, but to present a logical, tiered strategy for elucidating the biological activity of 4-HBT, or any similar novel thioamide, using robust and validated in vitro assays.
Our approach is built on a cascading series of questions:
-
Primary Activity: Does 4-HBT exhibit any general biological activity on whole cells? A cytotoxicity screen is the logical starting point to establish a concentration-response relationship and identify a therapeutically relevant concentration range.
-
Mechanistic Hypothesis: Given its thioamide structure, can 4-HBT function as a donor of reactive sulfur species (RSS)?[5] A specific biochemical assay to detect sulfane sulfur release will test this central hypothesis.
-
Synthesizing Data: How do the results of the primary and mechanistic assays inform each other and guide subsequent investigations into more specific cellular pathways like apoptosis or enzyme inhibition?
This document provides the scientific rationale behind our assay choices, detailed step-by-step protocols that are designed to be self-validating, and a framework for interpreting the data to build a comprehensive biological profile of 4-HBT.
Section 2: The Scientific Rationale: Foundational Principles of Assay Development
The successful characterization of a new chemical entity relies on a well-designed experimental strategy. The choice of initial assays is critical, as it forms the foundation for all subsequent, more focused investigations.
Causality Behind the Tiered Approach: We begin with a broad, phenotypic assay before moving to a specific, target-oriented biochemical assay.
-
Tier 1: Cell Viability/Cytotoxicity: This is the quintessential primary screen.[6][7] Its purpose is to determine if the compound has any effect on cell health and to calculate the 50% inhibitory concentration (IC50). This value is crucial for designing all future experiments, ensuring that concentrations used are not universally lethal but are within a biologically active range. We have chosen a luminescence-based ATP assay (e.g., CellTiter-Glo®) for its high sensitivity, wide dynamic range, and compatibility with high-throughput screening, which are significant advantages over older colorimetric methods like the MTT assay.[8]
-
Tier 2: Mechanistic (Biochemical) Assay: The thioamide moiety is known to be a potential source of H₂S and other RSS.[1][4] These molecules are highly reactive and play significant roles in cellular signaling and redox homeostasis.[5][9][10] Therefore, a direct test of this potential is a logical mechanistic step. We will employ a classic and reliable cyanolysis-based colorimetric assay to quantify the generation of sulfane sulfur—a hallmark of RSS donors.[9][11] This cell-free assay isolates the chemical properties of 4-HBT, providing a clear answer to whether it can intrinsically generate these species.
Ensuring Trustworthiness through Self-Validation: Every protocol must include a system of controls to ensure the results are accurate and reproducible.
-
Vehicle Control: Treats cells or the reaction with the same solvent used to dissolve the test compound (e.g., DMSO) to account for any solvent-induced effects.
-
Negative Control: Untreated cells or a reaction buffer without the compound, establishing the baseline response.
-
Positive Control: A compound with a known, predictable effect in the assay (e.g., Staurosporine for cytotoxicity, NaHS for the RSS assay) to confirm the assay is performing correctly.
-
Assay Validation Metrics: For screening applications, statistical parameters like the Z'-factor should be calculated to assess the quality and reliability of the assay itself. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
This structured approach ensures that resources are used efficiently and that the resulting data provides a solid foundation for a deeper mechanistic understanding.
Section 3: Protocol 1 - Primary Screening: Cell Viability and Cytotoxicity Assessment
This protocol details the use of a luminescence-based assay to quantify viable cells by measuring ATP levels, which is an indicator of metabolic activity. A decrease in ATP is correlated with cytotoxicity or cytostatic effects.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the IC50 of 4-HBT using a luminescence-based cell viability assay.
Materials and Reagents
-
HeLa or other suitable cancer cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
4-Hydroxybutanethioamide (4-HBT), stock solution in DMSO (e.g., 100 mM)
-
Staurosporine (Positive Control), stock solution in DMSO (e.g., 10 mM)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)
-
Sterile, opaque-walled 96-well microplates
-
CO₂ Incubator (37°C, 5% CO₂)
-
Luminometer plate reader
Step-by-Step Protocol
-
Cell Seeding:
-
Culture and harvest cells in their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach and resume normal growth.
-
-
Compound Preparation and Addition:
-
Prepare a 2X working stock of your highest 4-HBT concentration (e.g., 200 µM) in culture medium from your 100 mM DMSO stock. Causality Note: Preparing a 2X stock ensures that when you add 100 µL to the 100 µL already in the well, the final concentration is 1X and the final DMSO concentration remains low (<0.1%) to avoid solvent toxicity.
-
Perform serial dilutions (e.g., 1:3 or 1:5) in culture medium to create a range of 2X concentrations.
-
Prepare 2X solutions for your controls: Vehicle (medium with DMSO at the same final concentration as the highest 4-HBT dose) and Positive Control (e.g., Staurosporine at a final concentration of 1 µM).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate 2X compound dilution or control solution to each well. Perform in triplicate.
-
-
Incubation:
-
Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments.
-
-
Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
Data Analysis and Interpretation
-
Average the triplicate luminescence readings for each concentration.
-
Normalize the data: % Viability = (Luminescence_Sample / Luminescence_Vehicle) * 100.
-
Plot % Viability against the log of the 4-HBT concentration.
-
Use a non-linear regression model (e.g., [log]inhibitor vs. normalized response - variable slope) in software like GraphPad Prism to calculate the IC50 value.
Table 1: Hypothetical Cytotoxicity Data for 4-HBT
| Cell Line | 4-HBT IC50 (µM) | Positive Control (Staurosporine) IC50 (µM) |
| HeLa (Cervical Cancer) | 25.4 | 0.015 |
| A549 (Lung Cancer) | 42.1 | 0.021 |
| MCF-7 (Breast Cancer) | 18.9 | 0.018 |
This primary screen establishes that 4-HBT has moderate cytotoxic activity in the low micromolar range, providing a critical concentration window for subsequent mechanistic studies.
Section 4: Protocol 2 - Mechanistic Investigation: Quantifying Reactive Sulfur Species (RSS) Generation
This biochemical assay tests the hypothesis that 4-HBT can act as a donor of sulfane sulfur, a key component of RSS. The protocol is based on the reaction of sulfane sulfur with cyanide (CN⁻) to produce thiocyanate (SCN⁻), which is then quantified colorimetrically after reacting with ferric iron (Fe³⁺).[9][11]
Reaction Principle: Cyanolysis Assay for Sulfane Sulfur
Caption: Decision-making flowchart for subsequent experiments based on initial assay results.
Recommended Follow-up Assays:
-
Apoptosis Induction Assay (e.g., Caspase-Glo® 3/7): This is the most direct test of the primary hypothesis. This assay measures the activity of caspases 3 and 7, which are key executioners of apoptosis. [8]A significant increase in caspase activity upon treatment with 4-HBT (at ~IC50 concentrations) would provide strong evidence that it kills cells via apoptosis, likely triggered by RSS.
-
Target Identification Studies: If a more specific molecular target is sought, advanced techniques like chemical proteomics can be employed. [12]A probe based on the 4-HBT structure could be synthesized to pull down binding partners from cell lysates, potentially identifying a specific enzyme or protein whose function is modulated by the compound or the RSS it generates.
-
Broad Enzyme Inhibition Screening: Alternatively, if the RSS generation is a secondary effect, 4-HBT could be screened against panels of common drug targets, such as protein kinases or topoisomerases, to identify potential direct inhibitory activity. [13] By following this logical progression, researchers can efficiently move from a general observation of bioactivity to a detailed, evidence-based understanding of a novel compound's mechanism of action.
Section 6: References
-
Ashraf, M. A., et al. (2015). Metabolism and metabolic actions of 4'-thiothymidine in L1210 cells. Biochemical Pharmacology. Available at: [Link]
-
Chiriac, A. I., et al. (2015). Mode of action of closthioamide: the first member of the polythioamide class of bacterial DNA gyrase inhibitors. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Kashyap, P., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules. Available at: [Link]
-
Hornsby, P. J., et al. (1985). Mode of action of butylated hydroxyanisole (BHA) and other phenols in preventing loss of 11 beta-hydroxylase activity in cultured bovine adrenocortical cells. Biochemical Pharmacology. Available at: [Link]
-
Wróbel, M., et al. (2021). Reactive sulfur species and their significance in health and disease. Bioscience Reports. Available at: [Link]
-
Xian, M., et al. (2023). Reactive Sulfur Species in Biology and Medicine. Antioxidants. Available at: [Link]
-
Mahanta, S., & Mitchell, D. A. (2020). Biosynthesis and Chemical Applications of Thioamides. Accounts of Chemical Research. Available at: [Link]
-
Koehnke, J., et al. (2021). Total In Vitro Biosynthesis of the Thioamitide Thioholgamide and Investigation of the Pathway. ChemRxiv. Available at: [Link]
-
An, F. F., & Qu, Z. (2022). A review for cell-based screening methods in drug discovery. RSC Advances. Available at: [Link]
-
Wang, M., et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Chemistry. Available at: [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]
-
Abuelizz, H. A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. Available at: [Link]
-
Mahanta, S., & Mitchell, D. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology. Available at: [Link]
-
Liu, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology. Available at: [Link]
-
Zhang, J., & Xian, M. (2025). Activity-Based Fluorescent Probes for Reactive Sulfur Species. Accounts of Chemical Research. Available at: [Link]
-
Novartis. (n.d.). Mechanism Of Action | FABHALTA® (iptacopan). Novartis. Available at: [Link]
-
An, F., & Qu, Z. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Wang, S., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery. Available at: [Link]
-
Bora, P., et al. (2018). Small molecule generators of biologically reactive sulfur species. RSC Advances. Available at: [Link]
-
Santos, R., et al. (2017). A comprehensive map of molecular drug targets. Nature Reviews Drug Discovery. Available at: [Link]
-
Shieh, M., et al. (2022). Detection of sulfane sulfur species in biological systems. Redox Biology. Available at: [Link]
-
Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]
-
Infinix Bio. (2026). Cell Based Assays Explained: A Comprehensive Guide for Drug Development. Infinix Bio. Available at: [Link]
Sources
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- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule generators of biologically reactive sulfur species - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03658F [pubs.rsc.org]
- 5. Reactive Sulfur Species in Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
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- 12. mdpi.com [mdpi.com]
- 13. A comprehensive map of molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thioamide Incorporation in Solid-Phase Peptide Synthesis
Introduction: The Role of Thioamides in Modern Peptide Science
The substitution of a native amide bond with a thioamide isostere in a peptide backbone has emerged as a powerful tool in chemical biology and drug discovery. Thioamides, where the carbonyl oxygen is replaced by sulfur, offer unique physicochemical properties that can profoundly influence a peptide's structure, function, and therapeutic potential.[1][2] These modifications can impart resistance to proteolytic degradation, enhance membrane permeability, and modulate receptor binding affinity. The structural similarity of thioamides to the native peptide bond allows them to act as subtle yet impactful probes for studying protein-protein interactions and enzyme mechanisms.[1] However, the incorporation of thioamides into peptides via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges that necessitate specialized strategies and protocols.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of thioamide-containing building blocks and their successful incorporation into peptide sequences using SPPS.
The Challenge of Thioamide Installation in SPPS
Direct thionation of a resin-bound peptide is generally not feasible due to the lack of selectivity and harsh reaction conditions that can lead to side reactions and degradation of the peptide chain.[3] Therefore, the most common and effective strategy involves the synthesis of thioamide-containing amino acid or dipeptide building blocks, which are then incorporated into the growing peptide chain using standard SPPS protocols.[1][3] A primary challenge lies in the synthesis of these thioamide building blocks, as traditional thionating agents can be harsh and lead to side products.[4] Furthermore, the thioamide bond itself can be susceptible to side reactions during subsequent steps of peptide synthesis, such as deprotection.[5]
Strategic Approaches to Thioamide Incorporation
Two primary strategies have proven effective for the incorporation of thioamides into peptides during SPPS:
-
Thioacylation using Activated Thioacyl Reagents: This approach involves the synthesis of an activated thioacylating agent, such as a thiobenzotriazolide, from an Fmoc-protected amino acid.[1][2] This activated thio-amino acid is then coupled to the N-terminus of the growing peptide chain on the solid support. While effective, this method can sometimes result in incomplete coupling and the formation of oxo-amide impurities.[1]
-
Incorporation of Pre-formed Thioamide Dipeptides: A more robust method involves the solution-phase synthesis of an orthogonally protected thioamide-containing dipeptide, which is then incorporated into the peptide sequence using standard coupling reagents.[3] This strategy offers greater control over the purity of the thioamide building block and avoids potential side reactions associated with direct thioacylation on the resin.
The following sections will provide detailed protocols for the synthesis of thioamide building blocks and their incorporation into peptides using the Fmoc/tBu SPPS strategy.[6]
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Protected Thioamide Dipeptide Building Blocks
This protocol details the synthesis of an orthogonally protected thioamide dipeptide, which can be subsequently used in SPPS. The example provided is for the synthesis of Fmoc-Ile-ψ[CS-NH]-Gly-OH.
Materials and Reagents:
-
Fmoc-Ile-OH
-
H-Gly-OtBu
-
Coupling reagents (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Thionating agent (e.g., Lawesson's reagent, P4S10/HMDO)[4]
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Step-by-Step Procedure:
-
Dipeptide Synthesis:
-
Dissolve Fmoc-Ile-OH (1 eq), H-Gly-OtBu (1 eq), and a coupling agent such as HATU (1 eq) in DMF.
-
Add DIPEA (2 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide, Fmoc-Ile-Gly-OtBu, by flash chromatography.
-
-
Thionation of the Dipeptide:
-
Dissolve the purified dipeptide (1 eq) in anhydrous DCM.
-
Add the thionating agent. Curphey's method (P4S10 and hexamethyldisiloxane (HMDO)) is often preferred for its clean conversion.[4]
-
Reflux the reaction mixture and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with saturated NaHCO3 solution.
-
Extract the product with DCM, wash with brine, and dry over anhydrous Na2SO4.
-
Purify the thioamide dipeptide, Fmoc-Ile-ψ[CS-NH]-Gly-OtBu, by flash chromatography.
-
-
C-terminal Deprotection:
-
Dissolve the purified thioamide dipeptide in a cleavage cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5).
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the TFA under a stream of nitrogen and precipitate the product by adding cold diethyl ether.
-
Collect the solid by filtration or centrifugation, wash with cold ether, and dry under vacuum to yield the final building block, Fmoc-Ile-ψ[CS-NH]-Gly-OH.[3]
-
Table 1: Representative Reagents and Conditions for Thioamide Dipeptide Synthesis
| Step | Reagents | Solvent | Typical Conditions |
| Dipeptide Coupling | Fmoc-AA1-OH, H-AA2-OtBu, HATU, DIPEA | DMF | Room temperature, 2-4 h |
| Thionation | P4S10, HMDO | DCM | Reflux, 4-8 h |
| C-terminal Deprotection | TFA, TIS, H2O | - | Room temperature, 2-4 h |
Protocol 2: Incorporation of Thioamide Building Blocks into Peptides via SPPS
This protocol outlines the steps for incorporating a pre-synthesized Fmoc-protected thioamide dipeptide into a growing peptide chain on a solid support.
Materials and Reagents:
-
Fmoc-compatible resin (e.g., Rink Amide, Wang)[7]
-
Fmoc-protected amino acids
-
Fmoc-protected thioamide dipeptide (from Protocol 1)
-
Coupling reagents (e.g., HATU, HBTU, DIC/Oxyma)
-
Base (e.g., DIPEA, Collidine)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail (e.g., TFA/TIS/H2O/DODT)
-
Standard SPPS reaction vessel and shaker
General SPPS Cycle:
Solid-Phase Peptide Synthesis (SPPS) is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[8] Each cycle consists of deprotection, washing, coupling, and washing steps.[8][9]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Convenient synthesis of thioamidated peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. chem.uci.edu [chem.uci.edu]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols: 4-Hydroxybutanethioamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Thioamide Moiety as a Versatile Tool in Drug Discovery
In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of drug design and development. Among the various bioisosteric replacements for the ubiquitous amide bond, the thioamide group stands out for its unique physicochemical properties and its capacity to impart novel pharmacological activities.[1][2][3] The substitution of the carbonyl oxygen of an amide with a sulfur atom leads to significant changes in electronics, sterics, and hydrogen bonding capabilities.[2] Thioamides are generally more lipophilic, possess a longer C-N bond with a higher rotational barrier, and are stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts.[2] These features can lead to enhanced target affinity, improved pharmacokinetic profiles, and increased resistance to proteolytic degradation.[1][4]
This application note explores the potential of 4-Hydroxybutanethioamide, a simple yet intriguing molecule, within the realm of medicinal chemistry. While direct literature on this specific compound is sparse, by examining the well-established roles of the thioamide functional group and related small molecules, we can extrapolate and propose promising avenues for its application and provide detailed protocols for its investigation.
Potential Applications of 4-Hydroxybutanethioamide
The bifunctional nature of 4-Hydroxybutanethioamide, possessing both a hydroxyl group and a thioamide moiety, suggests several potential applications in medicinal chemistry.
Enzyme Inhibition
The thioamide group is a known pharmacophore in various enzyme inhibitors.[5] The sulfur atom can act as a potent hydrogen bond acceptor or a metal chelator, interacting with key residues in an enzyme's active site.[3] Furthermore, the hydroxyl group of 4-Hydroxybutanethioamide can participate in hydrogen bonding interactions, further anchoring the molecule to its target.
Potential Enzyme Targets:
-
Matrix Metalloproteinases (MMPs): The thioamide could potentially chelate the zinc ion in the active site of MMPs, which are implicated in cancer and inflammation.
-
Histone Deacetylases (HDACs): Similar to some known HDAC inhibitors, the hydroxyl group could interact with the zinc-containing catalytic domain, while the thioamide provides additional interactions.
-
Fatty Acid Amide Hydrolase (FAAH): Thioamide-containing compounds have been explored as FAAH inhibitors for the treatment of pain and anxiety.[6][7]
Anti-inflammatory and Antioxidant Agent
Several sulfur-containing compounds, including thioamides, exhibit anti-inflammatory and antioxidant properties.[8] 4-propylthio-o-anisidine, for example, has been shown to inhibit inflammation in animal models.[8] The proposed mechanism often involves the scavenging of reactive oxygen species (ROS) and the modulation of inflammatory signaling pathways.
Anticancer Agent
Thioamide-containing molecules have demonstrated a range of anticancer activities.[9][10] These can be attributed to various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and interference with key signaling pathways involved in cell proliferation.[10] The ability of some thioamides to chelate metal ions is also relevant, as this can disrupt the function of metalloenzymes crucial for cancer cell survival.[3]
Experimental Protocols
The following protocols are designed to investigate the hypothesized biological activities of 4-Hydroxybutanethioamide.
Protocol 1: In Vitro MMP-2 Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory potential of 4-Hydroxybutanethioamide against human MMP-2.
Principle:
The assay utilizes a quenched fluorescent substrate for MMP-2. Upon cleavage by the enzyme, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity. An inhibitor will prevent or reduce this cleavage, leading to a lower fluorescence signal.
Materials:
-
Recombinant human MMP-2 (active form)
-
MMP-2 fluorescent substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
4-Hydroxybutanethioamide (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., a known MMP inhibitor like Batimastat)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~328/393 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of 4-Hydroxybutanethioamide in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 2 µL of the serially diluted 4-Hydroxybutanethioamide or DMSO (vehicle control) to the respective wells.
-
Add 2 µL of the positive control inhibitor to its designated wells.
-
Add 20 µL of recombinant human MMP-2 (at a final concentration of ~1-5 ng/µL) to all wells except the "no enzyme" control. Add 20 µL of Assay Buffer to the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation: Add 20 µL of the MMP-2 fluorescent substrate (at a final concentration of ~10 µM) to all wells.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity every 5 minutes for 60 minutes at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Compound | IC₅₀ (µM) |
| 4-Hydroxybutanethioamide | TBD |
| Batimastat (Positive Control) | Known Value |
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
This protocol measures the ability of 4-Hydroxybutanethioamide to scavenge intracellular reactive oxygen species (ROS).
Principle:
The assay uses a cell-permeable dye (DCFH-DA) that becomes fluorescent upon oxidation by ROS. Cells are pre-loaded with this dye and then exposed to an ROS generator (e.g., AAPH). The antioxidant capacity of the test compound is measured by its ability to reduce the fluorescence signal.
Materials:
-
Human cell line (e.g., HepG2 or Caco-2)
-
Cell culture medium and supplements
-
DCFH-DA (2',7'-Dichlorofluorescin diacetate)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Quercetin (Positive Control)
-
4-Hydroxybutanethioamide (dissolved in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Loading:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of 4-Hydroxybutanethioamide, Quercetin, or vehicle control in the presence of DCFH-DA for 1 hour.
-
-
ROS Generation:
-
Remove the treatment solution and wash the cells with PBS.
-
Add AAPH solution to all wells except the negative control wells.
-
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader and measure the fluorescence intensity every 5 minutes for 1 hour.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for each treatment.
-
Calculate the CAA unit for each concentration of the test compound using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
Determine the EC₅₀ value, which is the concentration of the compound required to provide 50% antioxidant activity.
-
Data Presentation:
| Compound | EC₅₀ (µM) |
| 4-Hydroxybutanethioamide | TBD |
| Quercetin (Positive Control) | Known Value |
Visualizing Mechanisms and Workflows
Hypothesized Mechanism of MMP Inhibition
Experimental Workflow for In Vitro Enzyme Inhibition Assay
Conclusion and Future Directions
4-Hydroxybutanethioamide represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the established roles of the thioamide functional group, this molecule holds potential as an enzyme inhibitor, an anti-inflammatory agent, and an anticancer compound. The protocols provided herein offer a starting point for the systematic evaluation of these potential activities. Future work should focus on the synthesis of 4-Hydroxybutanethioamide and its derivatives, followed by comprehensive in vitro and in vivo testing to validate its therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this chemical series for specific biological targets.
References
- Brzozowski, Z., Sławiński, J., & Innocenti, A. (2012). Carbonic anhydrase inhibitors. Synthesis and anticonvulsant activity of novel 4-(4-aryl-1,2,4-triazol-5-yl)benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry, 20(17), 5346-5353.
- Nakamura, H., Arai, I., & Ohno, H. (1993). Synthesis and anti-inflammatory activity of antioxidants, 4-alkylthio-o-anisidine derivatives. Arzneimittel-Forschung, 43(7), 753-757.
- Perni, R. B., Wentland, M. P., Huang, J. I., Powles, R. G., Aldous, S., Klingbeil, K. M., ... & Coughlin, S. A. (1998). Synthesis and antitumor activity of 4-aminomethylthioxanthenone and 5-aminomethylbenzothiopyranoindazole derivatives. Journal of Medicinal Chemistry, 41(21), 4032-4043.
- Wang, F., Langley, R., Gulten, G., Dover, L. G., Besra, G. S., Jacobs, W. R., & Sacchettini, J. C. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. The Journal of Experimental Medicine, 204(1), 73-78.
- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 116732.
- Jagodziński, T. S. (2003). Thioamides as useful synthons in the synthesis of heterocycles. Chemical Reviews, 103(1), 197-228.
- Hansen, T. N., & Olsen, C. A. (2024). Contemporary applications of thioamides and methods for their synthesis. Chemistry–A European Journal, e202303770.
- Boger, D. L., Patterson, J. E., Guan, X., Cravatt, B. F., & Lerner, R. A. (1998). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide. Journal of the American Chemical Society, 120(44), 11578-11579.
- Patel, M., De Lombaert, S., & Jalluri, R. K. (2007). Thioamides as novel inhibitors of fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry Letters, 17(15), 4303-4306.
- Taha, M. O., & Al-Sawalmeh, M. F. (2011). Discovery of novel anticancer agents via 3D-pharmacophore modeling and virtual screening of the NCI database. Journal of Molecular Graphics and Modelling, 29(6), 846-856.
- Chen, X. S., Liu, C., & Li, H. (2017). A thioamide-containing histone deacetylase inhibitor with potent in vivo anticancer activity. Journal of the American Chemical Society, 139(46), 16688-16691.
- Unlocking the potential of the thioamide group in drug design and development. (2024). Future Medicinal Chemistry.
- Synthetic approaches to bioactive thioamides. (2023).
- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022). MDPI.
- INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (n.d.).
- Unlocking the potential of the thioamide group in drug design and development. (2024). Future Medicinal Chemistry.
- The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and P
- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2020). PubMed Central.
- New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. (2017).
- Unlocking the potential of the thioamide group in drug design and development. (2024).
- Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. (2019).
- Mode of action of butylated hydroxyanisole (BHA) and other phenols in preventing loss of 11 beta-hydroxylase activity in cultured bovine adrenocortical cells. (1985). PubMed.
- Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. (2024). PubMed.
- Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide. (1998). PubMed.
- 3-Hydroxybutyrate Dehydrogenase Inhibitors. (n.d.). Santa Cruz Biotechnology.
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Application Note: HTS Strategies for H₂S-Donating 4-Hydroxybutanethioamide Derivatives
Introduction & Scientific Rationale
4-Hydroxybutanethioamide (4-HBT) and its derivatives represent a burgeoning class of "slow-releasing" Hydrogen Sulfide (H₂S) donors. Unlike rapid donors (e.g., NaHS) that cause toxic spikes in sulfide levels, thioamide derivatives release H₂S via hydrolysis or biothiol-mediated mechanisms, offering a sustained therapeutic window ideal for treating cardiovascular ischemia, inflammation, and neurodegenerative disorders.
However, the screening of these derivatives poses a unique challenge: kinetic latency . Traditional colorimetric assays (Methylene Blue) are low-throughput and endpoint-dependent, often missing the nuanced release profiles of thioamides.
This guide details a Fluorescence-Based High-Throughput Screening (HTS) workflow designed to identify 4-HBT derivatives with optimal release kinetics and biological efficacy.
The Screening Logic
-
Primary Screen: A cell-free, fluorogenic "Turn-On" assay to quantify H₂S release rates in the presence of biological triggers (Cysteine/Glutathione).
-
Secondary Screen: A cell-based reporter assay to verify intracellular release and anti-inflammatory efficacy (NF-κB inhibition).
-
Counter Screen: False-positive elimination (redox cyclers and fluorescence quenchers).
Screening Workflow Visualization
The following diagram outlines the logical flow from library management to hit validation.
Figure 1: Integrated HTS workflow for selecting bio-active thioamide derivatives.
Primary HTS: Fluorogenic Azide Reduction Assay
Principle: The most robust method for HTS of H₂S donors utilizes the specific reduction of an azide (-N₃) group to an amine (-NH₂) by H₂S. We utilize 7-azido-4-methylcoumarin (AzMC) . In its azide form, it is non-fluorescent. Upon reduction by H₂S released from the 4-HBT derivative, it converts to the highly fluorescent 7-amino-4-methylcoumarin (AMC).
Why this Probe?
-
Excitation/Emission: 365 nm / 450 nm (Blue region, minimizes interference from yellow/red compound libraries).
-
Kinetics: Fast reaction rate with H₂S (
), ensuring the rate-limiting step is the compound release, not the probe activation.
Protocol Steps
Reagents:
-
Assay Buffer: 50 mM Phosphate Buffer (PBS), pH 7.4, containing 100 µM DTPA (metal chelator to prevent oxidation).
-
Probe Stock: 10 mM AzMC in DMSO.
-
Trigger Stock: 10 mM L-Cysteine (freshly prepared).
-
Positive Control: GYY4137 (Slow release standard).
Workflow (384-Well Plate Format):
-
Dispensing: Use an acoustic liquid handler (e.g., Echo) to dispense 50 nL of library compounds (10 mM stock) into black-walled 384-well plates. Final assay concentration: 50 µM .
-
Trigger Addition: Dispense 10 µL of Assay Buffer (for hydrolysis check) OR Assay Buffer + 2 mM L-Cysteine (for biothiol trigger check).
-
Probe Addition: Add 10 µL of AzMC working solution (Final concentration: 20 µM).
-
Note: Keep probe protected from light.
-
-
Incubation: Incubate at 37°C for 60 minutes .
-
Readout: Measure Fluorescence Intensity (FI) on a multi-mode plate reader (Ex: 365 nm, Em: 450 nm).
-
Kinetic Mode (Optional): For lead optimization, read every 5 minutes to determine
of release.
Data Analysis:
Calculate the Fold Increase over the solvent control (DMSO only).
Secondary HTS: Cell-Based Efficacy
Chemical release does not guarantee biological availability. Thioamides must penetrate the cell membrane to be effective.
A. Intracellular Release (WSP-1 Assay)
Washington State Probe-1 (WSP-1) is a cell-permeable fluorogenic probe that reacts specifically with H₂S via a nucleophilic attack-cyclization strategy.
-
Cell Seeding: Seed HUVEC (Human Umbilical Vein Endothelial Cells) at 5,000 cells/well in 384-well plates. Incubate 24h.
-
Probe Loading: Incubate cells with 10 µM WSP-1 in serum-free media for 30 mins at 37°C. Wash 2x with PBS.
-
Compound Treatment: Add 4-HBT derivatives (50 µM) and incubate for 2 hours.
-
Imaging: Measure fluorescence (Ex: 465 nm, Em: 515 nm) using a High-Content Imaging System (e.g., PerkinElmer Operetta).
-
Quantification: Analyze cytoplasmic fluorescence intensity per cell.
B. Functional Readout (NF-κB Reporter)
H₂S exerts anti-inflammatory effects by sulfhydrating the p65 subunit of NF-κB, preventing its nuclear translocation.
-
Cell Line: HEK-Blue™ hTLR4 cells (InvivoGen) expressing an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.
-
Stimulation: Pre-treat cells with 4-HBT derivatives for 1 hour.
-
Induction: Add LPS (100 ng/mL) to induce inflammation.
-
Incubation: 24 hours at 37°C.
-
Detection: Mix supernatant with QUANTI-Blue™ reagent. Measure absorbance at 655 nm.
-
Success Criteria: A "Hit" significantly reduces SEAP activity compared to LPS-only control, indicating anti-inflammatory H₂S activity.
-
Mechanism of Action Diagram
Understanding the chemical basis of the primary screen is vital for troubleshooting false positives.
Figure 2: Chemical mechanism of the fluorogenic detection system.
Data Summary & Hit Criteria
To ensure statistical rigor, compounds must meet the following thresholds:
| Parameter | Acceptance Criteria | Rationale |
| Z-Factor | > 0.5 | Ensures assay window is sufficient for HTS. |
| Signal-to-Background | > 3.0 | Distinguishes true H₂S release from noise. |
| Cytotoxicity (CC50) | > 100 µM | Compounds must be non-toxic in the secondary assay. |
| Release Kinetics | Selects for "Slow-Releasing" profile (therapeutic goal). |
References
-
Martelli, A., et al. (2020). Hydrogen Sulfide Releasing Capacity of Natural Isothiocyanates: Is It a Reliable Explanation for the Multiple Biological Effects of Brassicaceae? Planta Medica.[1]
-
Lippert, A. R., et al. (2011). Reaction-Based Fluorescent Probes for Selective Imaging of Hydrogen Sulfide in Living Cells. Journal of the American Chemical Society.
-
Szabo, C., & Papapetropoulos, A. (2017). International Union of Basic and Clinical Pharmacology.[1] CII: Pharmacological Modulation of H2S Levels: H2S Donors and H2S Biosynthesis Inhibitors.[1] Pharmacological Reviews.[1][2]
-
Xuan, W., et al. (2012). A sensitive and selective fluorescent probe for hydrogen sulfide detection and its application in living cells. Chemical Communications.
-
Assay Genie. High-Throughput Screening (HTS) Assays Overview.
Sources
Application Note: A Robust HPLC-UV Method for the Quantification of 4-Hydroxybutanethioamide
Abstract & Introduction
4-Hydroxybutanethioamide is a small, polar organic molecule of interest in pharmaceutical development due to its structural relation to compounds with potential therapeutic activities. The presence of both a hydroxyl (-OH) and a thioamide (-C(=S)NH₂) functional group imparts high polarity, presenting a significant challenge for quantification using traditional reversed-phase high-performance liquid chromatography (RP-HPLC). Standard C18 columns often provide insufficient retention for such hydrophilic compounds, leading to elution in the solvent front and poor resolution from excipients or impurities[1][2].
This application note details the development and validation of a robust and reliable RP-HPLC method with UV detection for the accurate quantification of 4-Hydroxybutanethioamide. The narrative explains the causal logic behind the strategic selection of chromatographic conditions, from the stationary phase to mobile phase composition. The developed method utilizes a polar-embedded stationary phase to enhance the retention of the target analyte. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose in a quality control or research environment[3][4][5].
Analyte Properties & Method Selection Rationale
2.1 Physicochemical Properties of 4-Hydroxybutanethioamide
-
Structure: HO-CH₂-CH₂-CH₂-C(=S)NH₂
-
Molecular Formula: C₄H₉NOS
-
Molecular Weight: 119.19 g/mol
-
Key Features: The molecule's high polarity is driven by the terminal hydroxyl and primary thioamide groups, which are capable of forming multiple hydrogen bonds. The thioamide functional group contains a carbon-sulfur double bond (C=S), which acts as a chromophore, allowing for direct UV detection[6].
2.2 Rationale for Chromatographic Approach
The primary analytical challenge is achieving sufficient retention on a reversed-phase column. Several approaches are available for retaining highly polar compounds[7]:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Excellent for very polar analytes, but can suffer from longer equilibration times and lower robustness compared to RP-HPLC[8].
-
Porous Graphitic Carbon (PGC): Offers a unique retention mechanism and is suitable for extremely polar compounds, but can be more expensive and have different selectivity[2].
-
Reversed-Phase with Polar-Embedded or Polar-Endcapped Columns: These columns incorporate polar groups (e.g., amide, carbamate) into the alkyl chains or at the terminus. This modification allows for better interaction with polar analytes and prevents the "dewetting" phenomenon that can occur with highly aqueous mobile phases, thus providing a more robust separation[7][9].
For this application, an RP-HPLC method using a polar-embedded stationary phase was selected. This approach balances the need for enhanced polar retention with the robustness, ease of use, and widespread availability of reversed-phase chromatography.
Experimental Method & Protocols
3.1 Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Column: Ascentis® RP-Amide, 150 x 4.6 mm, 5 µm particle size.
-
Chemicals: Acetonitrile (HPLC grade), Monobasic Potassium Phosphate (reagent grade), Phosphoric Acid (reagent grade), Ultrapure Water.
-
Reference Standard: 4-Hydroxybutanethioamide (purity >99.5%).
3.2 Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH 3.0 | The buffer controls the ionization state of any potential impurities and ensures consistent retention. A pH of 3.0 provides sharp peaks for many small molecules. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC. |
| Gradient | Isocratic | An isocratic elution was found to provide adequate separation and is simpler and faster than a gradient method. |
| Composition | 95% Mobile Phase A / 5% Mobile Phase B | A highly aqueous mobile phase is required to retain the polar analyte. The polar-embedded column is stable under these conditions. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 265 nm | Wavelength selected based on the UV absorbance maximum of the thioamide chromophore, providing optimal sensitivity. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion. |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential early-eluting impurities. |
3.3 Protocol: Standard and Sample Preparation
-
Buffer Preparation (Mobile Phase A): Dissolve 3.40 g of monobasic potassium phosphate in 1 L of ultrapure water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 4-Hydroxybutanethioamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to cover the desired concentration range (e.g., 1 - 200 µg/mL).
-
Sample Preparation: Accurately weigh the sample (e.g., drug substance powder) and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.
Method Validation Protocol & Results
The developed method was validated according to ICH Q2(R1) guidelines[3][4]. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose[4][5].
4.1 Specificity
Specificity was evaluated by injecting the diluent, a placebo (if applicable), and a standard solution. The chromatograms were compared to ensure that no interfering peaks were observed at the retention time of the 4-Hydroxybutanethioamide peak.
-
Result: The method is specific. The analyte peak was well-resolved from the solvent front, and no interferences were observed.
4.2 Linearity and Range
Linearity was assessed by preparing and analyzing six calibration standards ranging from 1 to 200 µg/mL in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was determined.
| Parameter | Result | Acceptance Criteria |
| Range | 1.0 - 200.0 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Y-intercept | Minimal (close to zero) | Report |
4.3 Accuracy
Accuracy was determined by analyzing samples spiked with known amounts of the analyte at three concentration levels (low, medium, high) across the linear range. The percent recovery was calculated.
| Level | Spiked (µg/mL) | Measured (µg/mL, n=3) | % Recovery | Acceptance Criteria |
| Low QC | 10.0 | 9.95 | 99.5% | 98.0 - 102.0% |
| Mid QC | 100.0 | 101.2 | 101.2% | 98.0 - 102.0% |
| High QC | 180.0 | 179.1 | 99.5% | 98.0 - 102.0% |
4.4 Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate injections of the 100 µg/mL standard were performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day.
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) | Acceptance Criteria |
| Precision | 0.45% | 0.82% | %RSD ≤ 2.0% |
4.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.3 µg/mL (Signal-to-Noise ratio ≈ 3:1)
-
LOQ: 1.0 µg/mL (Signal-to-Noise ratio ≈ 10:1)
-
The LOQ was confirmed to have acceptable accuracy and precision.
-
4.6 Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results.
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min | System suitability passed. |
| Column Temperature | ± 2 °C | System suitability passed. |
| Mobile Phase pH | ± 0.1 units | System suitability passed. |
-
Result: The method is robust, as minor changes in the parameters did not significantly affect the chromatographic performance or quantitative results.
Overall Workflow
The complete analytical process, from sample receipt to final data reporting, is a systematic workflow designed to ensure data integrity and reproducibility.
Conclusion
This application note presents a specific, accurate, precise, and robust HPLC-UV method for the quantification of 4-Hydroxybutanethioamide. By employing a polar-embedded RP column, the significant challenge of retaining this highly polar analyte was successfully overcome. The method is straightforward, uses common reagents, and has been validated to meet the stringent requirements of the ICH Q2(R1) guidelines, making it suitable for routine use in pharmaceutical analysis.
References
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138392235, 4-Hydroxy benzothioamide. Retrieved from [Link]
-
Mitchell, A. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. RSC Chemical Biology. Retrieved from [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87202084. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Thioamide – Knowledge and References. Retrieved from [Link]
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FooDB. (2019). Showing Compound 1-Thiocyanato-4-(methylthio)butane (FDB017804). Retrieved from [Link]
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Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Inhibition of peroxidase-catalyzed iodination by thioamides: experimental and theoretical study of the antithyroid activity of thioamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8064, 1,4-Butanediol. Retrieved from [Link]
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Dolinkin, A. O., & Chernov'yants, M. S. (2010). HPLC determination of antithyroid drugs. Pharmaceutical Chemistry Journal. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Inhibition of peroxidase-catalyzed iodination by thioamides: Experimental and theoretical study of the antithyroid activity of thioamides. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Outsourced Pharma. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
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YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
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International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Application Note & Protocols: A Multi-Assay Strategy for Evaluating the Cytotoxicity of 4-Hydroxybutanethioamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical safety assessment and drug discovery.[1][2] This document provides a comprehensive, multi-tiered strategy for characterizing the in vitro cytotoxicity of 4-Hydroxybutanethioamide, a novel compound with an uncharacterized biological profile. We present a logical workflow, moving from broad assessments of cell viability and membrane integrity to more granular investigations of specific cell death mechanisms, including apoptosis and oxidative stress. Each section details the scientific rationale behind the chosen assay, followed by a robust, step-by-step protocol designed for reproducibility and accuracy.
Introduction: A Phased Approach to Cytotoxicity Profiling
When encountering a novel chemical entity such as 4-Hydroxybutanethioamide, a structured, multi-parametric approach to cytotoxicity testing is essential. A single assay provides only one perspective on cell health.[3][4] Therefore, we have designed a workflow to build a comprehensive cytotoxic profile.
This guide is structured in two tiers:
-
Tier 1: Primary Cytotoxicity Assessment. These assays answer the fundamental question: "Does 4-Hydroxybutanethioamide impact cell viability or induce cell death?" We employ two gold-standard assays that measure distinct cellular parameters: metabolic activity (MTT Assay) and plasma membrane integrity (LDH Assay).
-
Tier 2: Mechanistic Investigation. If cytotoxicity is confirmed in Tier 1, these secondary assays help elucidate the underlying mechanism. We focus on three common pathways of chemical-induced cell death: apoptosis (Caspase-3/7 activity), oxidative stress (ROS production), and depletion of cellular antioxidants (Glutathione levels).
This phased methodology ensures an efficient use of resources while generating a robust dataset to inform decisions on the future development or study of 4-Hydroxybutanethioamide.
Figure 1: A tiered workflow for assessing 4-Hydroxybutanethioamide cytotoxicity.
Safety & Handling of 4-Hydroxybutanethioamide
Directive: Before beginning any experimental work, users MUST obtain and thoroughly review the most current Safety Data Sheet (SDS) for 4-Hydroxybutanethioamide. The toxicological properties of this compound are not well-established.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Tier 1: Primary Cytotoxicity Assessment
MTT Assay for Metabolic Activity
Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] In viable, metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[6][7][8] The amount of formazan produced is directly proportional to the number of viable cells.[6] A decrease in signal indicates a reduction in metabolic activity, which can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of 4-Hydroxybutanethioamide in culture medium. A typical starting range might be from 1 µM to 100 µM. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a "no treatment" control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate 1X final concentration of 4-Hydroxybutanethioamide, vehicle control, or fresh medium.
-
Incubation: Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.45-0.5 mg/mL.[9]
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[8][9]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
Data Presentation: Example MTT Assay Results
| 4-Hydroxybutanethioamide (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| Vehicle Control | 0.952 | 0.045 | 100.0% |
| 1 | 0.941 | 0.051 | 98.8% |
| 10 | 0.763 | 0.039 | 80.1% |
| 50 | 0.455 | 0.028 | 47.8% |
| 100 | 0.158 | 0.019 | 16.6% |
LDH Release Assay for Membrane Integrity
Scientific Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[10][11][12] The LDH assay quantifies this released enzyme through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD⁺ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be measured spectrophotometrically. The amount of color produced is directly proportional to the amount of LDH released and, therefore, to the extent of cell lysis.[13]
Figure 2: Principle of the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol. It is highly recommended to run the LDH and MTT assays on parallel plates from the same cell stock for direct comparison.
-
Establish Controls: For each experiment, three controls are critical for accurate calculation:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells where complete lysis is induced by adding a lysis buffer (e.g., 10% Triton X-100) 30 minutes before supernatant collection.[13]
-
Medium Background: Wells containing only culture medium (no cells) to measure background LDH levels, especially if serum is used.[13]
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11][13]
-
Stop Reaction (Optional): Some kits require adding a stop solution (e.g., 1N HCl) to terminate the reaction.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cytotoxicity after correcting for background:
-
Corrected Reading = Experimental Reading - Medium Background
-
% Cytotoxicity = [(Corrected_Sample - Corrected_Spontaneous) / (Corrected_Maximum - Corrected_Spontaneous)] * 100
-
Tier 2: Mechanistic Investigation
Caspase-Glo® 3/7 Assay for Apoptosis
Scientific Principle: Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[14] The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[15] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[15][16]
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent with the provided buffer according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: After subtracting the background reading from a "no-cell" control, express the data as Relative Luminescence Units (RLU) or as a fold change over the vehicle control.
DCFDA Assay for Reactive Oxygen Species (ROS)
Scientific Principle: Many cytotoxic compounds induce oxidative stress by increasing the cellular levels of reactive oxygen species (ROS), such as peroxyl and hydroxyl radicals.[17][18] The most common assay for this uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected.[19] The fluorescence intensity is proportional to the level of intracellular ROS.[17]
Detailed Protocol: ROS Detection Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate overnight at 37°C, 5% CO₂.
-
Probe Loading: Remove the culture medium and wash the cells once with warm PBS or assay buffer. Add 100 µL of 1X ROS Label (e.g., 10 µM H₂DCFDA in assay buffer) to each well.[20]
-
Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark to allow for probe uptake and de-esterification.[17][21]
-
Compound Treatment: Remove the loading solution and wash the cells once with warm assay buffer. Add 100 µL of 4-Hydroxybutanethioamide at various concentrations. Include a vehicle control and a positive control (e.g., Tert-Butyl hydroperoxide) to induce ROS production.
-
Fluorescence Measurement: Immediately begin measuring fluorescence using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[17] Readings can be taken kinetically over a period of 1-4 hours or as an endpoint measurement.
-
Data Analysis: Subtract the background fluorescence from a "no-cell" control. Express the data as Relative Fluorescence Units (RFU) or as a fold change over the vehicle control at a specific time point.
GSH/GSSG Assay for Cellular Antioxidant State
Scientific Principle: Glutathione (GSH) is the most abundant intracellular non-protein thiol and a critical component of the cell's defense against oxidative stress.[22] During oxidative stress, GSH is oxidized to glutathione disulfide (GSSG). The ratio of reduced GSH to oxidized GSSG is a key indicator of cellular redox balance. A decrease in total glutathione or a drop in the GSH/GSSG ratio signifies significant oxidative stress. These assays typically use an enzymatic recycling method where glutathione reductase (GR) reduces GSSG back to GSH. The total GSH then reacts with a chromogenic substrate like DTNB (Ellman's reagent) to produce a yellow-colored product measured at 412 nm.[23]
Detailed Protocol: GSH/GSSG Assay
-
Cell Seeding and Treatment: Culture and treat cells with 4-Hydroxybutanethioamide in a 6-well or 12-well plate to generate sufficient cell numbers for lysis.
-
Sample Preparation:
-
After treatment, wash cells with cold PBS and scrape them into a cold buffer (e.g., 50 mM phosphate buffer with 1 mM EDTA).[23]
-
Lyse the cells by sonication or homogenization.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[23]
-
Collect the supernatant, which contains the glutathione. Deproteinate the sample, often with a 5% sulfosalicylic acid solution, as proteins can interfere with the assay.
-
-
Assay Procedure (for Total GSH):
-
Absorbance Reading: Measure the absorbance kinetically at 405-412 nm for 3-5 minutes.[24] The rate of color change is proportional to the total glutathione concentration.
-
GSSG Measurement (Optional): To measure GSSG specifically, an additional step is required before the assay. The existing GSH in the sample is masked using a scavenger reagent like 2-vinylpyridine.[22] The assay then proceeds as above, measuring only the GSSG that is reduced back to GSH by the reductase.
-
Data Analysis: Calculate the concentration of total GSH and GSSG from the standard curve. The amount of reduced GSH can be determined by subtracting the GSSG concentration from the total GSH concentration.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
-
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
Promega GmbH. (n.d.). GSH-Glo™ Glutathione Assay Technical Bulletin. Retrieved from [Link]
-
Nakagawa, T., et al. (2000). Cytotoxicity and apoptosis induction by butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). Cancer Letters, 158(2), 169-178. Retrieved from [Link]
-
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]
-
Novartis. (n.d.). Mechanism Of Action | FABHALTA® (iptacopan). Retrieved from [Link]
-
Wölfle, D., et al. (1988). Butylated hydroxyanisole specifically inhibits tumor necrosis factor-induced cytotoxicity and growth enhancement. Journal of Interferon Research, 8(6), 703-714. Retrieved from [Link]
-
Abbexa. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
-
Xu, Y., et al. (2021). Antioxidant and food additive BHA prevents TNF cytotoxicity by acting as a direct RIPK1 inhibitor. Cell Death & Differentiation, 28(7), 2237-2249. Retrieved from [Link]
-
Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Oxford Biomedical Research. (n.d.). Product Manual for Glutathione Activity Assay Kit. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Muse™ Caspase-3/7 Kit User's Guide. Retrieved from [Link]
-
Santandreu, E., et al. (2007). Cytotoxicity of butylated hydroxyanisole in Vero cells. Cell Biology and Toxicology, 23(1), 33-44. Retrieved from [Link]
-
University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]
-
Giroud-Gerbet, C., et al. (2020). Dihydronicotinamide riboside promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress. PLoS One, 15(11), e0242174. Retrieved from [Link]
-
Absin. (2025). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]
-
JoVE. (2025). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Retrieved from [Link]
-
Hornsby, P. J., et al. (1984). Mode of action of butylated hydroxyanisole (BHA) and other phenols in preventing loss of 11 beta-hydroxylase activity in cultured bovine adrenocortical cells. Journal of Cellular Physiology, 118(2), 205-212. Retrieved from [Link]
Sources
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. 細胞生存・毒性・増殖・細胞死アッセイ [promega.jp]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
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- 16. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
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- 24. nwlifescience.com [nwlifescience.com]
Application Note: Preclinical Evaluation of 4-Hydroxybutanethioamide (4-HBT)
Subject: Animal Models for Testing the Efficacy of 4-Hydroxybutanethioamide (4-HBT) as a Novel Hydrogen Sulfide (
Part 1: Executive Summary & Mechanistic Rationale
4-Hydroxybutanethioamide (4-HBT) represents a class of aliphatic thioamide derivatives designed as slow-releasing hydrogen sulfide (
The presence of the 4-hydroxyl group enhances water solubility compared to aryl-thioamides (e.g., 4-hydroxythiobenzamide, TBZ), while the thioamide moiety (
Primary Mechanism of Action (MOA)
- Release: 4-HBT undergoes hydrolysis in aqueous environments or nucleophilic attack by intracellular thiols (L-Cysteine/GSH).
-
Channel Activation: The released
sulfhydrates specific cysteine residues (e.g., Cys43) on the channel (Kir6.1/SUR2B), leading to hyperpolarization. -
Cytoprotection: Downstream activation of the Nrf2/HO-1 antioxidant pathway and inhibition of NF-
B.
DOT Diagram: Signaling Pathway
Caption: Mechanism of Action for 4-HBT showing dual pathways: K_ATP channel-mediated vasorelaxation and Nrf2-mediated cytoprotection.
Part 2: Validated Animal Models & Protocols
To establish the efficacy of 4-HBT, a tiered approach is required: Ex Vivo Screening (Vasorelaxation) followed by In Vivo Disease Models (Hypertension, Ischemia-Reperfusion, and Gastric Injury).
Protocol A: Ex Vivo Vasorelaxation (Screening Assay)
Objective: Confirm the functional release of
-
Tissue Preparation:
-
Harvest thoracic aorta from male Sprague-Dawley rats (250–300 g).
-
Clean adherent fat/connective tissue in ice-cold Krebs-Henseleit solution.
-
Cut into 3-mm ring segments.
-
-
Mounting:
-
Mount rings on a wire myograph (e.g., Danish Myo Technology) containing oxygenated (
) Krebs buffer at . -
Equilibrate for 60 min with a resting tension of 2.0 g.
-
-
Pre-constriction:
-
Induce stable contraction using Phenylephrine (PE, 1
M) . Wait for the plateau phase (approx. 10-15 min).
-
-
Dose-Response Curve:
-
Add 4-HBT cumulatively (
M to M) to the bath. -
Control: Compare against vehicle (DMSO/Saline) and a standard
donor (e.g., GYY4137).
-
-
Mechanistic Validation (Crucial Step):
-
Pre-incubate separate rings with Glibenclamide (10
M, blocker) for 20 min before adding 4-HBT. -
Success Criterion: If vasorelaxation is significantly attenuated by Glibenclamide, the
-mediated opening mechanism is confirmed.
-
Protocol B: In Vivo Cardioprotection (Myocardial Ischemia-Reperfusion)
Objective: Assess the efficacy of 4-HBT in reducing infarct size and oxidative stress in a surgical model of heart attack.
Animal Model: C57BL/6 Mice (Male, 10-12 weeks).
1. Experimental Groups & Dosage
| Group | Treatment | Route | Timing |
| Sham | Vehicle (Saline) | IP | 1h prior to surgery |
| I/R Control | Vehicle (Saline) | IP | 1h prior to surgery |
| 4-HBT Low | 4-HBT (25 mg/kg) | IP | 1h prior to surgery |
| 4-HBT High | 4-HBT (50 mg/kg) | IP | 1h prior to surgery |
2. Surgical Workflow
-
Anesthesia: Induce with 3% isoflurane; maintain at 1.5% via endotracheal intubation. Ventilate (100 breaths/min).
-
Thoracotomy: Perform a left lateral thoracotomy at the 4th intercostal space.
-
Ligation: Ligate the Left Anterior Descending (LAD) coronary artery using a 7-0 silk suture.
-
Verification: Observe blanching (paleness) of the left ventricle and ST-segment elevation on ECG.
-
-
Ischemia: Maintain occlusion for 45 minutes .
-
Reperfusion: Release the ligature (snare loop) to allow blood flow. Close chest. Monitor for 24 hours .
3. Endpoint Analysis (TTC Staining)
-
Re-anesthetize and cannulate the aorta.
-
Inject Evans Blue dye (1%) to stain the non-ischemic area blue.
-
Excise heart, slice into 1-mm sections, and incubate in 1% TTC (Triphenyltetrazolium chloride) at
for 15 min. -
Quantification:
-
Blue: Normal tissue.
-
Red: Area at Risk (AAR) but viable.
-
White: Infarcted (necrotic) tissue.
-
Calculation: Efficacy = (Infarct Size / Area at Risk)
100.
-
DOT Diagram: I/R Experimental Workflow
Caption: Timeline for Myocardial Ischemia-Reperfusion (I/R) injury model validation.
Protocol C: Gastroprotection (NSAID-Induced Gastropathy)
Objective: Thioamides are uniquely suited for gastroprotection. This model tests 4-HBT's ability to protect the gastric mucosa against Indomethacin-induced ulcers.
Animal Model: Wistar Rats (Male, 200–250 g), fasted for 24h.
1. Methodology
-
Pre-treatment: Administer 4-HBT (25 or 50 mg/kg, PO) or Vehicle.
-
Induction: 30 minutes later, administer Indomethacin (30 mg/kg, PO) suspended in 1% CMC.
-
Duration: Wait 6 hours post-indomethacin.
-
Assessment:
-
Euthanize rats; remove stomach and open along the greater curvature.
-
Photograph flattened stomach.
-
Scoring (Ulcer Index): Sum of lengths of all lesions (mm).
-
2. Biochemical Markers (Tissue Homogenate)
-
MPO Activity: Marker of neutrophil infiltration (Inflammation).
-
GSH Levels: 4-HBT should preserve mucosal glutathione.
-
PGE2: Check if 4-HBT spares prostaglandin levels (unlike NSAIDs).
Part 3: Data Interpretation & Troubleshooting
Expected Results
| Assay | Control (Vehicle) | 4-HBT Treatment | Interpretation |
| Aortic Tension | 100% Contraction | Dose-dependent relaxation | Direct vasodilation via |
| Infarct Size (I/R) | ~40-50% of AAR | Reduced to <20% | Cardioprotection via mitochondrial preservation. |
| Gastric Ulcer Index | High (>20 mm) | Low (<5 mm) | Mucosal defense enhancement. |
Troubleshooting Guide
-
Issue: No vasorelaxation observed.
-
Issue: High variability in Infarct Size.
-
Cause: Inconsistent LAD ligation.
-
Solution: Use Evans Blue to normalize Infarct Size to the Area At Risk (AAR). Discard hearts with AAR < 30% (indicates failed ligation).
-
References
-
Wallace, J. L., et al. (2010). Hydrogen sulfide-releasing anti-inflammatory drugs.[1][4][5] Trends in Pharmacological Sciences. Link
-
Li, L., et al. (2008). Characterization of a slow-releasing hydrogen sulfide donor, GYY4137. Circulation. Link
-
Martelli, A., et al. (2013). Arylthioamides as H2S donors: l-cysteine-activated releasing properties and vascular effects in vitro and in vivo. ACS Medicinal Chemistry Letters. Link
-
Moore, P. K., & Whiteman, M. (2015). Chemistry, biochemistry and pharmacology of hydrogen sulfide. Handbook of Experimental Pharmacology. Link
-
Calderone, V., et al. (2016). Hydrogen sulfide-releasing molecules: a new class of therapeutic agents. Current Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Activatable Small-Molecule Hydrogen Sulfide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unina.it [iris.unina.it]
Application Note: High-Sensitivity LC-MS/MS Quantitation of 4-Hydroxybutanethioamide and Its Oxidative Metabolites
Abstract & Scope
This protocol details the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitation of 4-Hydroxybutanethioamide (4-HBT) and its primary metabolites in biological matrices (plasma/microsomes).
4-HBT (
Key Challenges Addressed:
-
Polarity: The hydrophilic nature of 4-HBT and its metabolites requires a Hydrophilic Interaction Liquid Chromatography (HILIC) approach for adequate retention.
-
Metabolic Instability: Monitoring the conversion to 4-hydroxybutanamide and subsequent hydrolysis to 4-hydroxybutyric acid (GHB-like pathway).
-
Isobaric Interferences: Separation of the S-oxide metabolite from potential hydroxylated impurities.
Metabolic Pathway & Mechanistic Insight
Understanding the metabolic fate of the thioamide group is critical for selecting MRM transitions. The thioamide moiety (
Predicted Metabolic Map
The following diagram illustrates the oxidative desulfuration and hydrolysis pathways targeted in this method.
Figure 1: Proposed metabolic fate of 4-Hydroxybutanethioamide. The S-oxide and Desulfurated Amide are the primary analytes for LC-MS/MS monitoring.
Experimental Protocol
Chemicals and Reagents[1]
-
Analyte: 4-Hydroxybutanethioamide (Purity >98%).
-
Internal Standard (IS): 4-Hydroxybutanethioamide-
or structural analog (e.g., Thiobenzamide). -
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.
Sample Preparation (Protein Precipitation)
Due to the high polarity of 4-HBT, Liquid-Liquid Extraction (LLE) is inefficient. Protein Precipitation (PPT) is the preferred method to ensure high recovery of both the parent and polar metabolites.
-
Aliquot: Transfer 50 µL of plasma/microsomal incubation mixture to a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% ACN).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Note: Acidified ACN helps stabilize the thioamide group and precipitates proteins efficiently.
-
-
Vortex: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of the supernatant to a clean vial and dilute with 100 µL of 10 mM Ammonium Formate (aq) to match initial mobile phase conditions (preventing peak distortion).
LC-MS/MS Conditions
Chromatographic Separation (HILIC Mode)
Reverse Phase (C18) columns often fail to retain small polar thioamides. A Zwitterionic HILIC column is recommended.
-
Column: SeQuant® ZIC®-HILIC (2.1 x 100 mm, 3.5 µm) or Waters BEH Amide.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Curve |
| 0.0 | 5 | 95 | Initial |
| 1.0 | 5 | 95 | Hold |
| 4.0 | 40 | 60 | Linear |
| 5.0 | 40 | 60 | Hold |
| 5.1 | 5 | 95 | Return |
| 8.0 | 5 | 95 | Re-equilibrate |
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Spray Voltage: 3500 V.
-
Gas Temps: Source 350°C, Desolvation 400°C.
MRM Transitions Table:
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Mechanism |
| 4-HBT (Parent) | 120.1 | 86.1 | 15 | Loss of |
| 4-HBT (Qual) | 120.1 | 103.1 | 12 | Loss of |
| 4-HBT S-Oxide | 136.1 | 119.1 | 18 | Loss of |
| 4-HB-Amide | 104.1 | 87.1 | 15 | Loss of |
| IS (Generic) | 138.1 | 121.1 | 15 | Analog dependent |
Note on Transitions: The loss of 34 Da (
Method Validation Summary (Self-Validating Logic)
To ensure the trustworthiness of the data, the following validation checkpoints must be met:
-
Selectivity & Specificity:
-
Inject blank plasma and blank plasma spiked with IS. Ensure no interference at the retention time of 4-HBT (approx 2.5 min in HILIC).
-
Critical Check: Verify separation between the Amide metabolite (m/z 104) and the Acid (m/z 105) if using unit resolution, although they differ by 1 Da.
-
-
Matrix Effect (ME):
-
Calculate ME using the equation:
, where B is the peak area of analyte spiked into extracted blank matrix, and A is the peak area in pure solvent. -
Acceptance: 85-115%. If suppression occurs, increase the dilution factor in step 3.2.6.
-
-
Stability of Thioamide:
-
Thioamides can oxidize to S-oxides spontaneously in air/solution.
-
Control: Prepare QC samples and keep them at 4°C. Analyze immediately. If degradation >5% is observed over 4 hours, add 10 mM Ascorbic Acid to the extraction solvent as an antioxidant.
-
References
-
Metabolism of Thioamides
- Vannelli, T. A., & Ortiz de Montellano, P. R. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology.
-
Thioamide Bioactivation Mechanisms
- Suthar, S. K., et al. (2018). Thioamides bioactivation pathways triggered by boosters in Mycobacterium tuberculosis. European Journal of Medicinal Chemistry.
-
HILIC Method Development for Polar Metabolites
- Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar metabolites in biological fluids. Bioanalysis.
-
Chemical Data & Properties
-
BLD Pharm.[1] (n.d.). 4-Hydroxybutanethioamide Product Information.
-
Sources
Application Note: Fluorescent Labeling of 4-Hydroxybutanethioamide for Cellular Imaging Studies
Introduction
4-Hydroxybutanethioamide is a small molecule of significant interest in contemporary biomedical research and drug discovery. To fully elucidate its mechanism of action, it is imperative to understand its subcellular distribution, target engagement, and pharmacokinetic properties at a cellular level. Fluorescent labeling of 4-Hydroxybutanethioamide offers a direct and powerful method for its visualization within living cells, enabling high-resolution spatiotemporal tracking and interaction studies.[][2]
This application note provides a comprehensive, technically detailed guide for the successful fluorescent labeling of 4-Hydroxybutanethioamide and its subsequent application in live-cell imaging. We will explore the rationale behind the selection of appropriate fluorophores, provide step-by-step protocols for conjugation and purification, and detail the methodology for cellular imaging experiments. The protocols herein are designed to be robust and reproducible, empowering researchers to confidently investigate the cellular journey of 4-Hydroxybutanethioamide.
Strategic Considerations for Fluorescent Labeling
The successful fluorescent labeling of a small molecule like 4-Hydroxybutanethioamide requires a strategy that ensures the preservation of its native biological activity while achieving a stable and bright fluorescent signal. The key reactive functionalities on 4-Hydroxybutanethioamide are its primary hydroxyl (-OH) group and the thioamide (-C(S)NH₂) moiety.
Selection of Conjugation Chemistry
While both the hydroxyl and thioamide groups offer potential sites for conjugation, targeting the primary hydroxyl group with an amine-reactive fluorescent dye derivative is a well-established and reliable approach.[3][4] N-hydroxysuccinimidyl (NHS) esters are highly reactive compounds that efficiently form stable covalent bonds with primary amines and, under appropriate conditions, can also react with hydroxyl groups.[5][6][7][8] This strategy is favored for its high efficiency and the stability of the resulting ester linkage in a biological context.
Choosing the Optimal Fluorophore
The choice of fluorescent dye is a critical determinant of experimental success. Key considerations include:
-
Photophysical Properties: High quantum yield, photostability, and a large Stokes shift are desirable for a bright and stable signal with minimal spectral overlap.
-
Spectral Compatibility: The excitation and emission spectra of the fluorophore must align with the available laser lines and filter sets of the imaging system.
-
Size and Perturbation: The fluorophore should be as small as possible to minimize potential steric hindrance that could alter the biological activity of 4-Hydroxybutanethioamide.[9]
-
Solubility: The final fluorescently-labeled conjugate must be soluble in aqueous buffers used for cellular experiments.
Table 1: Recommended Fluorophores for Labeling 4-Hydroxybutanethioamide
| Fluorophore | Excitation (nm) | Emission (nm) | Reactive Group | Key Advantages |
| Alexa Fluor™ 488 NHS Ester | 495 | 519 | N-hydroxysuccinimidyl ester | Bright, photostable, and pH-insensitive. |
| Cyanine3 (Cy3) NHS Ester | 550 | 570 | N-hydroxysuccinimidyl ester | Bright and photostable, excellent for multiplexing. |
| Cyanine5 (Cy5) NHS Ester | 650 | 670 | N-hydroxysuccinimidyl ester | Emission in the far-red spectrum minimizes cellular autofluorescence. |
| Fluorescein isothiocyanate (FITC) | 495 | 519 | Isothiocyanate | Cost-effective, though more pH-sensitive and less photostable than Alexa Fluor dyes. |
Experimental Protocols
Materials and Reagents
-
4-Hydroxybutanethioamide
-
Fluorescent dye with an NHS ester reactive group (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mass Spectrometer (for product verification)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Live-cell imaging dishes or plates with glass bottoms
-
Fluorescence microscope with appropriate environmental chamber, laser lines, and filters
Protocol 1: Fluorescent Labeling of 4-Hydroxybutanethioamide
This protocol details the conjugation of an NHS-ester functionalized fluorophore to the hydroxyl group of 4-Hydroxybutanethioamide.
Step 1: Reagent Preparation
-
Dissolve 4-Hydroxybutanethioamide in anhydrous DMF to a final concentration of 10 mM.
-
Dissolve the NHS-ester functionalized fluorophore in anhydrous DMF to a final concentration of 10 mM. This solution should be prepared fresh.
-
Prepare a 100 mM solution of TEA or DIEA in anhydrous DMF.
Step 2: Conjugation Reaction
-
In a light-protected microcentrifuge tube, combine 10 µL of the 10 mM 4-Hydroxybutanethioamide solution with 12 µL of the 10 mM fluorophore solution (a 1.2 molar excess of the dye is a good starting point to drive the reaction to completion).
-
Add 2 µL of the 100 mM TEA or DIEA solution to the reaction mixture. This acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity.
-
Gently vortex the mixture and incubate for 2-4 hours at room temperature, protected from light.
Workflow for Fluorescent Labeling of 4-Hydroxybutanethioamide
Caption: Workflow for the fluorescent labeling of 4-Hydroxybutanethioamide.
Step 3: Purification of the Labeled Product
-
The crude reaction mixture will contain the desired product, unreacted starting materials, and byproducts. Purification by RP-HPLC is essential.
-
RP-HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of 5% to 95% Mobile Phase B over 30 minutes is a suitable starting point.
-
Detection: Monitor at the absorbance maximum of the fluorophore and at a wavelength suitable for the thioamide, if possible.
-
-
Collect the fractions corresponding to the fluorescently labeled product, which should have a longer retention time than the unlabeled 4-Hydroxybutanethioamide.
Step 4: Product Characterization
-
Confirm the identity of the purified product by mass spectrometry. The expected mass will be the sum of the molecular weight of 4-Hydroxybutanethioamide and the fluorophore, minus the mass of the NHS group.
-
Determine the concentration of the labeled product spectrophotometrically using the Beer-Lambert law (A = εcl), where A is the absorbance at the fluorophore's maximum absorbance wavelength, ε is the molar extinction coefficient of the fluorophore, c is the concentration, and l is the cuvette path length.
Protocol 2: Live-Cell Imaging
This protocol provides a general framework for imaging the subcellular distribution of the fluorescently labeled 4-Hydroxybutanethioamide.
Step 1: Cell Culture and Plating
-
Culture the cells of interest in their recommended medium, supplemented with FBS and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
Step 2: Probe Incubation
-
Prepare a stock solution of the purified, fluorescently labeled 4-Hydroxybutanethioamide in DMSO.
-
On the day of the experiment, dilute the stock solution in serum-free medium to the desired final working concentration (typically in the range of 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
Step 3: Image Acquisition
-
Following incubation, gently wash the cells two to three times with a pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to remove any unbound probe.
-
Place the imaging dish on the microscope stage within an environmental chamber maintaining 37°C and 5% CO₂.
-
Acquire images using the appropriate laser lines and emission filters for the chosen fluorophore.[10]
-
Optimize imaging parameters (laser power, exposure time, and camera gain) to achieve a good signal-to-noise ratio while minimizing phototoxicity.[11]
Workflow for Live-Cell Imaging
Caption: Workflow for live-cell imaging with fluorescently labeled 4-Hydroxybutanethioamide.
Essential Controls for Rigorous Imaging
To validate the specificity of the observed fluorescence, the following controls are crucial:
-
Unlabeled Compound Control: Treat cells with unlabeled 4-Hydroxybutanethioamide at the same concentration to assess any potential effects of the parent molecule on cell morphology or viability.
-
Free Dye Control: Treat cells with the free fluorophore to ensure that the observed signal is not due to non-specific uptake of the dye itself.
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to deliver the probe.
Data Analysis and Interpretation
The analysis of the acquired images should be tailored to the specific research question. This can range from qualitative observations of subcellular localization to more quantitative analyses such as fluorescence intensity measurements in different cellular compartments and co-localization studies with organelle-specific markers.
Troubleshooting
Table 2: Common Issues and Potential Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Yield | Hydrolyzed NHS ester. | Use fresh, anhydrous DMF and a new vial of the NHS ester dye. |
| Inefficient reaction conditions. | Optimize the molar ratio of dye to the molecule and the reaction time. | |
| Poor Signal in Cells | Low probe concentration or short incubation time. | Perform a dose-response and time-course experiment to determine optimal conditions. |
| Probe efflux. | Image immediately after washing or use an efflux pump inhibitor if appropriate. | |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of washing steps. |
| Non-specific binding of the probe. | Reduce the probe concentration or include a blocking agent like BSA in the imaging buffer. | |
| Phototoxicity | Excessive laser power or exposure time. | Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio. |
Conclusion
This application note provides a robust and detailed methodology for the fluorescent labeling of 4-Hydroxybutanethioamide and its application in live-cell imaging. By carefully selecting the appropriate fluorophore and adhering to the outlined protocols for conjugation, purification, and imaging, researchers can generate high-quality, reproducible data. The ability to visualize the dynamic behavior of 4-Hydroxybutanethioamide within the complex cellular environment is a critical step towards a comprehensive understanding of its biological function and therapeutic potential.
References
-
Abberior Instruments. NHS ester protocol for labeling proteins.[Link]
-
Glen Research. (2022). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26. [Link]
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules.[Link]
-
Vichem Chemie. Fluorescent labeling of small molecules.[Link]
-
StainsFile. Fluorescent Live Cell Imaging.[Link]
-
Pang, Y. Y., Tan, Y. M., Chan, E. C. Y., & Ho, H. K. (2016). Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. Chemical Research in Toxicology, 29(7), 1118–1131. [Link]
-
ResearchGate. How to process fluorescently labeled oligos after HPLC purification?[Link]
-
National Center for Biotechnology Information. (2021). Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. Glycoscience Protocols (GlycoPODv2). [Link]
-
Li, Y., et al. (2020). Recent advances in construction of small molecule-based fluorophore-drug conjugates. Acta Pharmaceutica Sinica B, 10(8), 1370-1386. [Link]
-
National Center for Biotechnology Information. (2017). Identification of Fluorescent Small Molecule Compounds for Synaptic Labeling by Image-Based, High-Content Screening. ACS Chemical Neuroscience, 9(4), 673–683. [Link]
-
Glogger, M., et al. (2019). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society, 141(7), 2770–2781. [Link]
-
Seton Hall University. (2021). Fluorescence-Based Techniques for the Identification of Small Biomolecules. eRepository @ Seton Hall. [Link]
-
National Center for Biotechnology Information. (2014). Fluorescence Live Cell Imaging. Methods in Molecular Biology, 1098, 1–17. [Link]
-
MDPI. (2021). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Molecules, 26(21), 6687. [Link]
Sources
- 2. Fluorescent labeling of small molecules - Vichem [vichemchemie.com]
- 3. biotium.com [biotium.com]
- 4. Identification of Fluorescent Small Molecule Compounds for Synaptic Labeling by Image-Based, High-Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. glenresearch.com [glenresearch.com]
- 8. interchim.fr [interchim.fr]
- 9. mdpi.com [mdpi.com]
- 10. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Hydroxybutanethioamide synthesis
Technical Support Center: 4-Hydroxybutanethioamide Synthesis
Subject: Optimization of Reaction Conditions for 4-Hydroxybutanethioamide (4-HBT) Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Strategy
Target Molecule: 4-Hydroxybutanethioamide (
Recommended Route: The Magnesium-Mediated Thionation (Manju Protocol) is the superior choice over Lawesson’s Reagent for this specific substrate. It operates in basic/neutral conditions, minimizing the risk of acid-catalyzed cyclization and avoiding difficult phosphorus byproduct removal.
Standard Operating Procedure (The "Golden Path")
This protocol is optimized for gram-scale synthesis with a focus on suppressing cyclization.
Reaction Scheme:
Reagents & Stoichiometry Table
| Component | Equiv. | Role | Critical Specification |
| 4-Hydroxybutyronitrile | 1.0 | Substrate | Purity >98%; Free of |
| NaSH (Sodium Hydrosulfide) | 2.0 | Sulfur Source | Use flakes (70%), not fused chunks. Freshness is vital. |
| 1.0 | Lewis Acid Catalyst | Activates the nitrile; stabilizes the intermediate. | |
| DMF (Dimethylformamide) | [0.5 M] | Solvent | Anhydrous preferred; promotes nucleophilic attack. |
Step-by-Step Workflow
-
Catalyst Activation: In a round-bottom flask, dissolve
(1.0 eq) in DMF. Stir for 15 minutes until fully dissolved. Note: The solution may warm slightly. -
Reagent Addition: Add NaSH flakes (2.0 eq) in a single portion. The mixture will turn green/yellow. Stir for 10 minutes.
-
Substrate Introduction: Add 4-Hydroxybutyronitrile (1.0 eq) dropwise over 5 minutes.
-
Control Point: Maintain internal temperature
. Higher temperatures trigger cyclization.
-
-
Reaction Monitoring: Stir at room temperature (
). Monitor via TLC (Mobile phase: 5% MeOH in DCM).-
Endpoint: usually 4–6 hours. Look for the disappearance of the nitrile spot and the appearance of a lower
UV-active spot (thioamide).
-
-
Quench & Workup (Critical):
-
Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Do NOT acidify. Keep pH neutral (
7). -
Extract with Ethyl Acetate (
vol). The product is polar; salting out the aqueous layer with NaCl improves recovery.
-
-
Purification: Dry organics over
and concentrate in vacuo at . If the product is an oil, induce crystallization using cold Et2O/Hexane or perform rapid flash chromatography (Silica, EtOAc/Hexane gradient).
Process Visualization
Figure 1: Reaction Pathway & Competitive Cyclization
This diagram illustrates the kinetic competition between the desired linear thioamide and the thermodynamic trap (thiolactone).
Caption: Kinetic pathway showing the Mg-catalyzed thionation. Note the red dashed line indicating the risk of cyclization under thermal or acidic stress.
Troubleshooting Guide (FAQ)
Q1: The reaction stalled at 50% conversion. Adding more NaSH didn't help.
-
Diagnosis: Your NaSH is likely oxidized. Sodium hydrosulfide is hygroscopic and oxidizes to thiosulfate/sulfate upon air exposure, which are inactive.
-
Fix: Use a fresh bottle of NaSH flakes. As a rescue, adding 0.5 eq of Diethylamine (DEA) can sometimes re-activate the sulfide species, but restarting with fresh reagents is safer.
Q2: I see a major spot with higher
-
Diagnosis: You have formed the
-thiolactone. -
Root Cause: The reaction temperature exceeded
, or the workup was too acidic. -
Fix:
-
Ensure the reaction runs at
. -
Check the pH of your quench water. If it is acidic (common if using old distilled water), buffer it to pH 7 with bicarbonate.
-
Avoid prolonged rotary evaporation at high bath temperatures.
-
Q3: The product smells like rotten eggs and is a sticky green oil.
-
Diagnosis: Residual sulfur species and DMF.
-
Fix:
-
Sulfur Removal: Dissolve the crude oil in DCM and wash with a 10% solution of Sodium Hypochlorite (Bleach) very briefly (seconds) to oxidize residual sulfide, then immediately wash with water. Warning: This can oxidize your product if done too long.
-
Safer Fix: Run a rapid silica plug. Thioamides stick to silica; flush non-polar impurities with 10% EtOAc/Hexane, then elute product with 100% EtOAc.
-
Q4: Can I use Lawesson’s Reagent instead?
-
Analysis: Yes, but with caveats. Lawesson’s reagent requires anhydrous conditions (usually Toluene or THF reflux).
-
Risk: The reflux temperature required for Lawesson's (
) significantly increases the rate of intramolecular cyclization for 4-hydroxy compounds. Furthermore, the phosphorus byproducts are difficult to separate from the polar thioamide. -
Verdict: Only use Lawesson’s if the NaSH method fails completely. Protect the hydroxyl group (e.g., as a TBDMS ether) before using Lawesson's, then deprotect.
Diagnostic Logic Tree
Use this flow to diagnose yield issues immediately.
Caption: Decision matrix for diagnosing reaction failures based on Thin Layer Chromatography (TLC) evidence.
References & Authority
-
Manju, K., et al. (2009). Simple and efficient synthesis of thioamides from nitriles and amides using magnesium chloride-sodium hydrosulfide system. This is the foundational text for the Mg-mediated protocol.
-
Jesberger, M., Davis, T. P., & Barner, L. (2003). Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[1] Provides context on why Lawesson's is difficult for polar/hydroxy substrates.
-
[1]
-
-
Pathak, U., et al. (2008). Schwartz's Reagent mediated conversion of amides to thioamides. Discusses alternative reduction-thionation pathways if direct thionation fails.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for NaSH and H2S byproducts before experimentation.
Sources
Common side reactions in 4-Hydroxybutanethioamide synthesis and their avoidance
Welcome to the technical support center for the synthesis of 4-Hydroxybutanethioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and stability of 4-Hydroxybutanethioamide.
Q1: What are the primary synthetic routes to 4-Hydroxybutanethioamide?
There are two predominant pathways for synthesizing 4-Hydroxybutanethioamide. The choice between them often depends on the availability of starting materials, scale, and desired purity profile.
-
Thionation of 4-Hydroxybutanamide: This is a direct conversion of the corresponding amide using a thionating agent. The most common reagents for this transformation are Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀).[1][2] This route is often favored for its relatively straightforward, single-step nature if the starting amide is readily available.
-
Sulfhydrolysis of 4-Hydroxybutyronitrile: This method involves the reaction of the corresponding nitrile with a sulfur source, typically hydrogen sulfide (H₂S) or one of its salts, like sodium hydrosulfide (NaSH).[3] This route is advantageous when the nitrile is a more accessible precursor than the amide.
Caption: Primary synthetic pathways to 4-Hydroxybutanethioamide.
Q2: What are the key stability concerns for 4-Hydroxybutanethioamide?
Thioamides are generally robust, but they possess unique stability challenges compared to their amide counterparts.
-
Hydrolytic Instability: The thioamide functional group can be hydrolyzed back to the corresponding amide, particularly under harsh acidic or basic conditions during workup or purification.[4] Thioamides are more resistant to hydrolysis than esters but less stable than amides under certain conditions.[5]
-
Oxidative Sensitivity: The sulfur atom is susceptible to oxidation. Strong oxidizing agents can convert the thioamide back to an amide or other sulfur-oxygen species.
-
Intramolecular Cyclization: The presence of a gamma-hydroxyl group introduces the risk of intramolecular cyclization to form γ-butyrolactone, especially under conditions that favor nucleophilic attack of the hydroxyl group on an activated thioamide intermediate.
Part 2: Troubleshooting Guide: Synthesis via Thionation
This section focuses on issues arising from the conversion of 4-hydroxybutanamide to 4-hydroxybutanethioamide.
Problem 1: Low yield and incomplete conversion.
Symptoms: TLC or LC-MS analysis shows a significant amount of starting 4-hydroxybutanamide remaining after the reaction.
Causality & Troubleshooting:
Incomplete conversion is typically due to insufficient reactivity of the thionating agent, poor solubility, or suboptimal reaction conditions.
-
Reagent Stoichiometry: Lawesson's Reagent (LR) is a dimer. For every one mole of amide, you theoretically need 0.5 moles of LR. However, due to potential degradation or side reactions, using a slight excess (0.55 - 0.7 equivalents) can often drive the reaction to completion.
-
Solvent and Temperature: The choice of solvent is critical. While historical procedures used high-boiling solvents like toluene or xylene, these conditions can promote side reactions like dehydration.[6] Tetrahydrofuran (THF) is an excellent alternative, allowing the reaction to proceed at room temperature or gentle reflux, which minimizes degradation.[6] It is crucial that Lawesson's reagent dissolves, which may require a significant volume of THF.[6]
-
Reaction Time: Thionation can be slower than expected. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction stalls, a gentle increase in temperature (e.g., from room temperature to 40-50 °C) can enhance the rate.
Optimized Protocol (Thionation with Lawesson's Reagent):
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-hydroxybutanamide (1.0 eq) in anhydrous THF (provide sufficient volume for dissolution).
-
In a separate flask, dissolve Lawesson's Reagent (0.6 eq) in anhydrous THF.
-
Add the Lawesson's Reagent solution to the amide solution dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take anywhere from 30 minutes to several hours.[6]
-
Upon completion, proceed with a careful aqueous workup as described in Problem 2.
Problem 2: My final product is contaminated with persistent, malodorous impurities.
Symptoms: The purified product has a strong, unpleasant smell characteristic of organophosphorus-sulfur compounds. NMR may show unusual phosphorus signals.
Causality & Troubleshooting:
These impurities are byproducts from Lawesson's Reagent. Simply evaporating the solvent and chromatographing the residue is often insufficient for their removal.[6]
-
Mechanism of Impurity Formation: Lawesson's reagent reacts with the carbonyl oxygen to form a thiaoxaphosphetane intermediate. The driving force of the reaction is the formation of a stable P=O bond, which is released as a byproduct.[2] These byproducts are often greasy and chromatographically mobile.
Caption: Simplified thionation mechanism with Lawesson's Reagent.
-
Solution: Rigorous Aqueous Workup: A thorough aqueous workup is essential to hydrolyze and remove these byproducts.
-
After the reaction, quench by slowly pouring the THF solution into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30-60 minutes. This helps hydrolyze some of the phosphorus-containing species.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic extracts and wash them sequentially with water and then brine.
-
Drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating in vacuo will yield a much cleaner crude product for chromatography. Washing with copious amounts of water is critical.[6]
-
Problem 3: During purification, my thioamide is converting back to the amide.
Symptoms: TLC or LC-MS analysis of fractions from silica gel chromatography shows the reappearance of the starting amide, which was absent in the crude mixture.
Causality & Troubleshooting:
This is due to the hydrolysis of the thioamide on the acidic surface of standard silica gel.[4]
-
Avoidance Strategy 1: Neutralized Silica Gel:
-
Prepare a slurry of silica gel in your desired eluent system.
-
Add triethylamine (Et₃N) to the slurry to constitute ~1% of the total volume.
-
Stir for 15 minutes, then pack the column as usual.
-
Add ~0.5-1% triethylamine to your mobile phase to maintain the neutrality of the column throughout the purification.
-
-
Avoidance Strategy 2: Alternative Stationary Phases: If possible, use a less acidic stationary phase, such as alumina (neutral or basic grade) or C18-functionalized silica (reverse-phase chromatography).
-
Avoidance Strategy 3: Crystallization: Thioamides are often crystalline solids.[7] If your product is sufficiently pure, crystallization can be an excellent alternative to chromatography, completely avoiding the risk of on-column hydrolysis.
Part 3: Troubleshooting Guide: Synthesis from 4-Hydroxybutyronitrile
This section addresses issues arising from the conversion of 4-hydroxybutyronitrile to 4-hydroxybutanethioamide.
Problem 1: I am observing byproducts consistent with ester or imidate formation.
Symptoms: Mass spectrometry shows peaks corresponding to the addition of a 4-hydroxybutyl group and loss of ammonia, or ¹H NMR shows signals for an ethoxy or methoxy group if using an alcohol solvent.
Causality & Troubleshooting:
This is a classic Pinner reaction, a well-documented acid-catalyzed reaction of a nitrile with an alcohol.[8][9] In this case, the alcohol can be the hydroxyl group of another molecule of the starting material (leading to dimerization/oligomerization) or the solvent itself.
Caption: The Pinner reaction pathway leading to ester side products.
-
Avoidance Strategy: Strict pH Control: The Pinner reaction is acid-catalyzed. While sulfhydrolysis can be run under various pH conditions, ensure the reaction medium does not become strongly acidic. Using a buffered system or a basic catalyst (like pyridine or triethylamine) with H₂S is preferable. Methods using reagents like sodium hydrosulfide (NaSH) or a combination of a secondary amine in a polar aprotic solvent are effective at avoiding this side reaction.[3]
Problem 2: My reaction is forming the corresponding amide and/or carboxylic acid.
Symptoms: Mass spectrometry and NMR confirm the presence of 4-hydroxybutanamide and/or 4-hydroxybutanoic acid.
Causality & Troubleshooting:
This is due to the competitive hydrolysis of the nitrile group. This can happen if there is an excess of water in the reaction, especially under basic or acidic conditions that can catalyze the hydrolysis.
-
Control of Water Content: While some protocols for converting nitriles to thioamides use water as a solvent or co-solvent[3], the concentration is critical. Ensure you are using anhydrous solvents if the protocol calls for it. If using an aqueous system, carefully control the stoichiometry of reagents and temperature to favor sulfhydrolysis over hydrolysis.
-
Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. Conduct the reaction at the lowest effective temperature.
Table 1: Summary of Key Side Reactions and Avoidance Strategies
| Side Reaction | Synthetic Route | Causality | Primary Avoidance Strategy |
| Incomplete Conversion | Thionation | Insufficient reagent, low temperature | Use slight excess of Lawesson's Reagent; optimize solvent (THF) and temperature.[6] |
| Phosphorus Impurities | Thionation | Lawesson's Reagent byproducts | Perform a rigorous aqueous (NaHCO₃) workup before purification.[6] |
| Hydrolysis to Amide | Both (during purification) | Acidic silica gel surface | Use neutralized silica gel (add Et₃N) or an alternative stationary phase.[4] |
| Pinner Reaction | From Nitrile | Acid-catalyzed reaction with hydroxyl groups | Maintain neutral or basic pH; avoid strong acid catalysts.[8] |
| Hydrolysis to Amide/Acid | From Nitrile | Excess water, harsh pH/temperature | Control water content; use lowest effective temperature. |
| Lactone Formation | Both | Intramolecular cyclization | Use mild, neutral conditions; protect the hydroxyl group if necessary. |
This guide provides a foundational framework for troubleshooting the synthesis of 4-Hydroxybutanethioamide. Successful synthesis relies on a keen awareness of these potential side reactions and the implementation of logical, mechanistically-grounded strategies to avoid them.
References
- CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
-
Thioamide synthesis by thionation - Organic Chemistry Portal. [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis - ChemRxiv. [Link]
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC, National Center for Biotechnology Information. [Link]
-
Thioamide synthesis by thioacylation - Organic Chemistry Portal. [Link]
-
Opportunities and challenges in the synthesis of thioamidated peptides - PubMed, National Center for Biotechnology Information. [Link]
-
Lawesson's Reagent - Organic Chemistry Portal. [Link]
-
Amide synthesis by oxidation, hydrolysis or rearrangement - Organic Chemistry Portal. [Link]
-
Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC, National Center for Biotechnology Information. [Link]
-
Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride - Taylor & Francis Online. [Link]
-
A Lewis acid-promoted Pinner reaction - PMC, National Center for Biotechnology Information. [Link]
-
Pinner Reaction - Name-Reaction.com. [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - MDPI. [Link]
Sources
- 1. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide - Google Patents [patents.google.com]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pinner Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 4-Hydroxybutanethioamide using Column Chromatography
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 4-Hydroxybutanethioamide. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges associated with the column chromatography of this polar, sulfur-containing molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying 4-Hydroxybutanethioamide by column chromatography?
The purification of 4-Hydroxybutanethioamide presents a unique set of challenges primarily due to its molecular structure. The molecule's high polarity, driven by the hydroxyl (-OH) and thioamide (-C(S)NH₂) functional groups, leads to very strong interactions with polar stationary phases like silica gel. This can result in poor elution, significant peak tailing, and low recovery.[1][2] The thioamide group itself introduces specific considerations: the N-H is more acidic than in an amide, and the sulfur is a weaker hydrogen bond acceptor, altering its interaction profile compared to its oxygen analog.[3] Furthermore, thioamides can be susceptible to degradation on acidic stationary phases or under certain pH conditions.[4][5]
Q2: I am starting from scratch. What is a recommended starting point for developing a column chromatography method for 4-Hydroxybutanethioamide?
For a highly polar compound like 4-Hydroxybutanethioamide, a good starting point is normal-phase chromatography on silica gel, but with a highly polar mobile phase system.
-
Stationary Phase : Standard silica gel (60 Å, 40-63 µm) is a reasonable starting point.
-
Mobile Phase (Eluent) : Begin with a solvent system like Dichloromethane (DCM) and Methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase the polarity. A typical starting gradient might be from 1% to 10% MeOH in DCM.
-
TLC Analysis : Before running the column, develop a thin-layer chromatography (TLC) method to find a solvent system that gives your product a retention factor (Rf) of approximately 0.2-0.3. This provides a good starting point for the column elution conditions.[6]
-
Loading : Use a "dry loading" technique.[6] Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of your packed column. This prevents the use of a strong loading solvent that can disrupt the column bed and lead to poor separation.[7]
Q3: How can I effectively monitor the fractions collected during the purification process?
Given that the thioamide functional group has a characteristic UV absorbance maximum around 265 nm, the most effective way to monitor fractions is by TLC with UV visualization.[3]
-
TLC Analysis : Spot each collected fraction onto a silica gel TLC plate.
-
Visualization : View the plate under a UV lamp (254 nm). The product spot should be visible.
-
Staining : Since starting materials or impurities may not be UV-active, it is crucial to also use a chemical stain. A potassium permanganate (KMnO₄) stain is an excellent choice as it will visualize the hydroxyl group and other oxidizable functionalities, providing a comprehensive view of all components in each fraction.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses common problems encountered during the purification of 4-Hydroxybutanethioamide, providing explanations and actionable solutions.
Problem Area 1: Elution and Retention Issues
Q: My 4-Hydroxybutanethioamide is either stuck at the top of the silica column or elutes immediately in the void volume. How do I achieve proper retention and elution?
This is a classic problem for highly polar compounds. If it's stuck, your mobile phase is not polar enough. If it elutes immediately, your mobile phase is too strong ("too polar"), or you may be observing channeling in the column.
Causality: 4-Hydroxybutanethioamide's hydroxyl and thioamide groups form strong hydrogen bonds with the silanol groups (-Si-OH) on the silica surface.[1] A non-polar eluent (like hexane/ethyl acetate) will not be competitive enough to displace the molecule, causing it to remain adsorbed. Conversely, an excessively polar solvent will wash everything off the column without separation.
Solutions:
-
Switch to a More Polar Solvent System : If using Ethyl Acetate/Hexane, switch to Dichloromethane/Methanol or Chloroform/Methanol. Methanol is a very polar solvent that effectively competes for the hydrogen bonding sites on the silica gel.
-
Use a Gradient Elution : Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent (e.g., methanol) throughout the run.[4][8] This will first wash off non-polar impurities and then elute your progressively more polar compounds, including the target molecule.
-
Consider Alternative Stationary Phases : If normal-phase silica gel proves ineffective, consider these alternatives:
-
Reverse-Phase (C18) Silica : Here, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[9] Your polar product will elute relatively early, while non-polar impurities will be strongly retained.
-
Hydrophilic Interaction Chromatography (HILIC) : HILIC is specifically designed for highly polar compounds. It uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase rich in an organic solvent (typically >75% acetonitrile) and a small amount of aqueous buffer.[10][11] This technique can provide excellent retention and separation for compounds that are poorly retained in reverse-phase.
-
| Parameter | Normal Phase (Silica) | Reverse Phase (C18) | HILIC |
| Stationary Phase | Polar (Silica Gel) | Non-Polar (C18-bonded Silica) | Very Polar (Silica, Diol, Amide) |
| Mobile Phase | Non-Polar to Mid-Polar (e.g., Hexane/EtOAc, DCM/MeOH) | Polar (e.g., Water/Acetonitrile, Water/MeOH) | Apolar/Polar Mix (e.g., Acetonitrile/Water) |
| Elution Order | Non-polar elutes first | Polar elutes first | Polar is retained, Non-polar elutes first |
| Best For... | Separating non-polar to mid-polar compounds | Separating polar to non-polar compounds | Separating very polar, hydrophilic compounds |
Table 1: Comparison of Common Chromatography Modes for Polar Compound Purification.
Problem Area 2: Poor Resolution and Peak Shape
Q: My product peak is broad and shows significant tailing. What causes this, and how can I achieve sharp, symmetrical peaks?
Peak tailing is a common issue for polar compounds on silica gel.[12] It is often caused by secondary, non-ideal interactions between your analyte and the stationary phase.
Causality: The primary cause of peak tailing for polar molecules on silica is the interaction with acidic silanol groups on the silica surface.[1][2] The thioamide N-H proton is more acidic than a standard amide N-H, which can lead to strong, sometimes irreversible, interactions with these sites, resulting in a "smearing" or "tailing" effect as the molecules slowly dissociate from these active sites.[3][12]
Solutions:
-
Use a Mobile Phase Modifier : Adding a small amount of a modifier can suppress the unwanted interactions.
-
For Basic Compounds : Add 0.1-1% triethylamine (TEA) to your mobile phase. TEA is a base that will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound.[9]
-
For Acidic Compounds : Add 0.1-1% acetic acid or formic acid. This can help by protonating the analyte and reducing its interaction with the silica.[9]
-
-
Switch to a Deactivated Stationary Phase : Use an "end-capped" silica gel. In this material, many of the free silanol groups have been chemically reacted (capped) with a non-polar group, reducing the number of active sites available for undesirable interactions.[13]
-
Check for Column Overload : Loading too much sample can saturate the stationary phase and lead to broad, tailing peaks.[13] As a rule of thumb, for a standard flash column, the sample mass should be about 1-5% of the silica gel mass.
Problem Area 3: Low Recovery and On-Column Degradation
Q: My yield after column chromatography is significantly lower than expected. Is my compound degrading on the column?
This is a valid concern, especially for molecules with sensitive functional groups. Thioamides can be sensitive to highly acidic or basic conditions.[5]
Causality: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.[4] The prolonged exposure of your compound to this acidic surface during a slow elution can lead to decomposition.
Solutions:
-
Test for Stability : Before running a large-scale column, perform a stability test. Dissolve a small amount of your compound in the chosen eluent, add a small amount of silica gel, and stir it for a few hours. Monitor the mixture by TLC to see if any new spots (degradation products) appear over time.[4]
-
Deactivate the Silica Gel : If your compound is acid-sensitive, you can neutralize the silica gel. Pre-washing the column with your mobile phase containing 1-2% triethylamine can help deactivate the acidic sites.[6]
-
Use an Alternative Stationary Phase : Alumina is another polar stationary phase that is available in neutral, acidic, or basic forms.[9] Using neutral alumina can be an excellent alternative to silica gel for acid-sensitive compounds.
-
Work Quickly : Optimize your method to be as fast as possible to minimize the compound's residence time on the column. Using flash chromatography with applied pressure is generally preferable to gravity chromatography for this reason.[14]
Experimental Protocol: A Starting Point
This protocol details a standard flash column chromatography procedure for the purification of 4-Hydroxybutanethioamide on a laboratory scale.
Protocol: Normal-Phase Flash Chromatography on Silica Gel
-
TLC Method Development :
-
Prepare several eluent systems of varying polarity (e.g., 2%, 5%, 10%, and 20% Methanol in Dichloromethane).
-
Spot your crude reaction mixture on a TLC plate and develop it in each system.
-
Identify the solvent system that provides an Rf value of ~0.25 for 4-Hydroxybutanethioamide. This will be your starting eluent.
-
-
Column Preparation :
-
Select a glass column of appropriate size (e.g., for 1 g of crude material, use ~50-100 g of silica gel).
-
Plug the bottom of the column with a small piece of cotton or glass wool.[15]
-
Add a small layer of sand (~1 cm).
-
Prepare a slurry of silica gel in your starting eluent (or a less polar solvent like hexane).[16]
-
Pour the slurry into the column and use air pressure to pack the silica bed firmly, ensuring a flat, stable surface.[16] Do not let the column run dry.
-
Add another layer of sand (~1 cm) on top of the packed silica.
-
-
Sample Loading (Dry Loading Method) :
-
Dissolve your crude product (~1 g) in a minimal amount of a suitable solvent (e.g., methanol or DCM).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully pour this powder onto the top layer of sand in your packed column, ensuring an even layer.
-
-
Elution and Fraction Collection :
-
Carefully add your starting eluent to the column.
-
Apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate.[14]
-
Start collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a 100 g column).
-
If using a gradient, systematically increase the percentage of methanol in your eluent to increase the polarity and elute your compound.[4] A stepwise gradient (e.g., 100 mL of 2% MeOH, then 100 mL of 4% MeOH, etc.) is often effective.
-
-
Analysis :
-
Analyze the collected fractions by TLC (using UV light and a KMnO₄ stain).
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure to obtain the purified 4-Hydroxybutanethioamide.
-
References
- BenchChem. (2025).
- Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- University of Rochester, Department of Chemistry. (n.d.).
-
Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812. [Link]
-
Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. PubMed. [Link]
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Various Authors. (n.d.). HPLC Troubleshooting Guide.
- University of Rochester, Department of Chemistry. (n.d.).
-
Various Authors. (2013, February 25). Stability of thioamides? ResearchGate. [Link]
-
VanVeller, B., et al. (2020). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Walters, C. R., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology, 15(3), 566-583. [Link]
-
Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. [Link]
- Organic Syntheses. (2025).
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
- University of Victoria, Department of Chemistry. (n.d.).
- GMP Insiders. (n.d.).
-
Büchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]
-
LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
- LCGC International. (n.d.).
-
EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. [Link]
- How to run column chrom
-
Raines, R. T., et al. (2000). Conformational Stability of Helical Peptides Containing a Thioamide Linkage. Organic Letters, 2(13), 1939-1941. [Link]
Sources
- 1. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. chemistryviews.org [chemistryviews.org]
- 8. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. orgsyn.org [orgsyn.org]
- 15. web.uvic.ca [web.uvic.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
Recrystallization techniques for purifying 4-Hydroxybutanethioamide
The Technical Support Center guide for 4-Hydroxybutanethioamide follows below.
Topic: Recrystallization & Purification Protocols Ticket ID: PUR-4HBT-001 Status: Active | Level: Tier 3 (Senior Application Scientist)
Core Directive & Executive Summary
User: Research Scientist / Process Chemist Objective: Isolate high-purity (>98%) 4-Hydroxybutanethioamide from crude reaction mixtures. Challenge: This compound combines a polar hydroxyl group with a reactive thioamide moiety. It is prone to oiling out , thermal decomposition (desulfurization), and hydrolysis .
The "Senior Scientist" Perspective:
Do not treat this as a simple cookbook recipe. The aliphatic chain (
Standard Operating Procedure (SOP): The "Cold-Crash" Binary Method
This protocol is designed to minimize thermal stress while maximizing recovery.
Phase A: Solubility Mapping (The "Rule of 5")
Before scaling up, perform this rapid screen in 20 mL vials.
| Solvent Class | Representative Solvent | Expected Behavior | Action |
| Class 1: High Polarity | Methanol, Water | Soluble at RT | Avoid (Yield loss high). |
| Class 2: Medium Polarity | Ethyl Acetate (EtOAc), Isopropanol (IPA) | Soluble Hot / Partially Soluble Cold | Primary Solvent Candidates. |
| Class 3: Non-Polar | Hexanes, Heptane | Insoluble Hot | Antisolvent Candidates. |
| Class 4: Chlorinated | Dichloromethane (DCM) | Soluble at RT | Good for extraction, poor for crystallization. |
Phase B: The Recrystallization Workflow
Reagents: Crude 4-Hydroxybutanethioamide, Ethyl Acetate (HPLC Grade), Hexanes (or Heptane), Activated Carbon (optional).
Step 1: Dissolution (The "Minimum Stress" Principle)
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar.
-
Add Ethyl Acetate (approx. 3-5 mL per gram of crude).
-
Heat gently to 45–50°C (Do NOT boil aggressively; thioamides are heat-sensitive).
-
If solids remain, add EtOAc in 0.5 mL increments until dissolved.
-
Checkpoint: If the solution is dark orange/brown, add activated carbon (1-2 wt%) and stir for 10 mins, then filter hot through Celite.
-
Step 2: The Cloud Point (Nucleation Zone)
-
Remove heat and let the flask cool to roughly 35°C.
-
Add Hexanes dropwise with vigorous stirring.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of EtOAc to just clear the solution again.
Step 3: Controlled Crystallization
-
Allow the flask to cool to Room Temperature (RT) undisturbed. Do not stir.
-
Once at RT, move to a 4°C fridge for 2 hours.
-
Finally, place in a -20°C freezer for 4-12 hours.
-
Why? The hydroxyl group lowers the lattice energy. Deep cooling is often required to drive the equilibrium to the solid state.
-
Step 4: Isolation
-
Filter rapidly using a chilled Büchner funnel.
-
Wash filter cake with cold Hexanes/EtOAc (9:1 ratio).
-
Dry under high vacuum at RT (Do not heat dry).
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. How do I fix this?
Diagnosis: The solution became supersaturated too quickly, or the temperature dropped below the "melting point" of the solvated oil before the crystal lattice could form.
Corrective Protocol (The "Trituration" Fix):
-
Re-heat the mixture until the oil dissolves back into the solution.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface.
-
Slow Down: Wrap the flask in a towel to slow the cooling rate.
-
Agitation: Stir vigorously. Unlike typical crystallization where stillness is key, vigorous stirring can sometimes force an oil to solidify into a powder (trituration).
Q2: The product has a strong sulfur/rotten egg smell.
Diagnosis: This indicates hydrolysis (
-
Wash: Dissolve crude in EtOAc and wash with saturated
(removes acidic impurities) and Brine. -
Scavenge: If the smell persists in the solid, recrystallize with Activated Charcoal (removes sulfur oligomers).
Q3: The yield is very low (<40%).
Diagnosis: The compound is likely too soluble in the solvent system, or it is staying in the mother liquor due to the hydroxyl group's affinity for EtOAc. Fix:
-
Switch the solvent system to Isopropanol (Solvent) / Heptane (Antisolvent) .
-
Concentrate the mother liquor to half volume and repeat the cooling process (Second Crop). Note: Second crops are usually lower purity.
Visual Logic: Decision Pathways
Workflow: Optimization Logic
Caption: Logical workflow for purification, including branching paths for common failure modes like oiling out.
Technical Data & Specifications
Solvent Screening Matrix (Simulated for C4-Thioamide)
| Solvent System | Dissolution Temp | Cooling Result | Purity Potential | Risk Factor |
| EtOAc / Hexanes | 50°C | Needles/Prisms | High | Medium (Oiling) |
| IPA / Heptane | 60°C | Granular Solid | Medium | Low |
| Ethanol / Water | RT (Too Soluble) | No Precipitate | Low | High (Hydrolysis) |
| DCM / Hexanes | RT | Powder | High | Toxicity |
Critical Parameters
-
Melting Point: Typically low (
, exact value depends on purity). Note: Broad melting range indicates sulfur contamination. -
Storage: Hygroscopic. Store under Argon/Nitrogen at -20°C.
-
Stability: Avoid temperatures
during drying; thioamides can convert to nitriles.
References
-
Recrystallization Techniques: MIT Digital Lab Techniques Manual - Recrystallization. (2010).[1] Massachusetts Institute of Technology. [Link]
- Thioamide Synthesis & Purification:Synthesis method of 4-Hydroxythiobenzamide. Patent CN104130170A. (2014).
-
Impurity Management: A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). National Institutes of Health (PMC). [Link]
-
General Purification Logic: Purification of Impure Acetanilide. Cerritos College Chemistry Dept. [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Hydroxybutanethioamide before handling.
Sources
Technical Support Center: Troubleshooting Low Yields in 4-Hydroxybutanethioamide Synthesis
Welcome to the technical support center for the synthesis of 4-Hydroxybutanethioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and similar hydroxy-containing thioamides. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot low yields and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-Hydroxybutanethioamide?
A1: There are two primary routes for the synthesis of 4-Hydroxybutanethioamide:
-
Thionation of 4-Hydroxybutanamide: This involves the conversion of the amide carbonyl group to a thiocarbonyl group using a thionating agent. The most common reagents for this transformation are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).[1]
-
Addition of a sulfur source to 4-Hydroxybutyronitrile: This method involves the direct conversion of the nitrile group to a thioamide. Common reagents include hydrogen sulfide (H₂S) or its salts, such as sodium hydrosulfide (NaSH).[2]
Q2: I am observing a significant amount of starting material in my reaction mixture even after prolonged reaction times. What could be the issue?
A2: Incomplete conversion is a common issue. Several factors could be at play:
-
Insufficient Reagent: Ensure you are using a sufficient stoichiometric amount of the thionating agent or sulfur source. For Lawesson's reagent, at least 0.5 equivalents are typically required.
-
Low Reaction Temperature: Thionation reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature.
-
Poor Reagent Quality: Thionating agents like Lawesson's reagent and P₄S₁₀ can degrade upon exposure to moisture. Ensure you are using fresh, high-quality reagents.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Toluene, xylene, and dioxane are common solvents for reactions with Lawesson's reagent. For reactions with H₂S or its salts, polar solvents like DMF or alcohols are often used.
Q3: My final product appears to be unstable and decomposes upon standing or during purification. What can I do?
A3: Thioamides can be less stable than their corresponding amides, and the presence of a hydroxyl group can introduce additional instability.[3]
-
Hydrolysis: Thioamides can hydrolyze back to the corresponding amide, especially in the presence of water and acid or base. It is crucial to work under anhydrous conditions and to neutralize the reaction mixture during workup.
-
Oxidation: The thioamide functional group can be susceptible to oxidation. It is advisable to store the purified product under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures.
-
Intramolecular Cyclization: The presence of the hydroxyl group in the γ-position raises the possibility of intramolecular cyclization to form a five-membered ring. This is more likely under acidic or basic conditions.
Troubleshooting Guide: Low Yields and Side Reactions
Low yields in the synthesis of 4-Hydroxybutanethioamide often stem from side reactions involving the hydroxyl group or the thioamide functionality itself. This section provides a detailed breakdown of potential problems and their solutions.
Problem 1: Low yield with the formation of non-polar byproducts when using Lawesson's Reagent or P₄S₁₀.
Likely Cause: Reaction of the thionating agent with the hydroxyl group. Lawesson's reagent and P₄S₁₀ are known to react with alcohols, which can lead to the formation of thiols or dehydration products (alkenes).[1]
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for low yields with thionating agents.
Detailed Protocol: Hydroxyl Group Protection
To prevent unwanted side reactions, protecting the hydroxyl group is a highly recommended strategy. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are often a good choice as they are stable under many thionation conditions and can be readily removed.
Step-by-Step Protocol for TBDMS Protection of 4-Hydroxybutanamide:
-
Dissolve 4-hydroxybutanamide in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add 1.1 equivalents of imidazole.
-
Add 1.1 equivalents of tert-butyldimethylsilyl chloride (TBDMSCl) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the TBDMS-protected amide by column chromatography.
Once the hydroxyl group is protected, proceed with the thionation reaction using Lawesson's reagent or P₄S₁₀. After the thioamide is formed, the TBDMS group can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.
Problem 2: Formation of a significant amount of γ-butyrolactone as a byproduct.
Likely Cause: Intramolecular cyclization of 4-hydroxybutanamide or hydrolysis of the nitrile starting material followed by cyclization. The γ-hydroxyamide/acid is prone to cyclize to the thermodynamically stable five-membered lactone.
Troubleshooting Workflow:
Figure 2. Troubleshooting workflow for γ-butyrolactone formation.
Experimental Considerations:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and all solvents and reagents are anhydrous. Moisture can facilitate the hydrolysis of the nitrile to a carboxylic acid, which can then cyclize.
-
Temperature Control: High temperatures can promote cyclization. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Alternative Starting Material: Consider a synthetic route starting from γ-butyrolactone. Reaction of γ-butyrolactone with a sulfur source under specific conditions can yield the desired thioamide, although this can also be challenging.
Problem 3: Difficulty in purifying the polar 4-Hydroxybutanethioamide.
Likely Cause: The high polarity of the product makes it challenging to separate from polar byproducts and starting materials using standard normal-phase column chromatography.
Troubleshooting Strategies:
| Technique | Description | Key Considerations |
| Normal-Phase Chromatography | Use a more polar eluent system. A gradient elution starting with a less polar solvent and gradually increasing the polarity can be effective. | Common solvent systems include dichloromethane/methanol or ethyl acetate/methanol. The addition of a small amount of ammonia to the eluent can sometimes improve the peak shape for basic compounds. |
| Reversed-Phase Chromatography | This technique uses a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). It is often well-suited for the purification of polar compounds. | A gradient from high water content to high organic solvent content is typically used. The addition of a modifier like formic acid or trifluoroacetic acid (TFA) may be necessary to improve peak shape, but be mindful of the stability of the thioamide under acidic conditions. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. | Finding a suitable solvent or solvent pair may require some experimentation. |
TLC Monitoring:
For thin-layer chromatography (TLC) analysis, it is crucial to use a solvent system that provides good separation between the starting material, product, and potential byproducts. For polar compounds like 4-Hydroxybutanethioamide, a good starting point for a TLC solvent system would be a mixture of a relatively polar solvent and a more polar one, for example:
-
Dichloromethane:Methanol (95:5 to 90:10)
-
Ethyl Acetate:Methanol (98:2 to 90:10)
The product, being more polar than many potential non-polar byproducts but potentially less polar than highly polar impurities, should have a moderate Rf value in an appropriate solvent system.
Characterization Data
After a successful synthesis and purification, it is essential to characterize the 4-Hydroxybutanethioamide. Here are the expected spectroscopic features:
-
¹H NMR: The protons adjacent to the hydroxyl group and the thioamide group will have characteristic chemical shifts. The NH₂ protons of the thioamide will typically appear as a broad singlet.
-
¹³C NMR: The carbon of the thiocarbonyl group (C=S) will have a characteristic downfield chemical shift, typically in the range of 200-210 ppm.[4]
-
IR Spectroscopy: A key feature in the IR spectrum is the C=S stretching vibration, which is typically found in the region of 1200-1000 cm⁻¹. The N-H stretching vibrations of the primary thioamide will appear in the region of 3300-3100 cm⁻¹.[4]
-
Mass Spectrometry: This will confirm the molecular weight of the product.
By systematically addressing these common issues, researchers can significantly improve the yield and purity of their 4-Hydroxybutanethioamide synthesis. This guide provides a framework for logical troubleshooting, grounded in the fundamental principles of organic chemistry.
References
- U.S. Patent 2,421,031, issued May 27, 1947. Process for synthesis of thioamides.
- Thioamides: Biosynthesis of Natural Compounds and Chemical Applic
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI.
- Lawesson's Reagent. Organic Chemistry Portal.
- Thionation of amides using Lawessons reagent. ChemSpider SyntheticPages.
- Humic acid catalyzed solvent-free green protocol for synthesis of thioamide. Research Square.
- Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source. RSC Publishing.
- Thioamides: Biosynthesis of Natural Compounds and Chemical Applic
- Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
- Very polar compound purification using aqueous normal-phase flash column chrom
- Infrared Spectra of Thioamides and Selenoamides. SciSpace.
- Issues during thiol synthesis. Reddit.
- Column chrom
- Modification of organic compounds with Lawesson's reagent.
- Column Chromatography. University of Colorado Boulder.
- Thioamide N–C(S)
- Lawesson's Reagent. Organic Chemistry Portal.
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.
- NMR Spectroscopy – 1H NMR Chemical Shifts.
- Video: Column Chromatography: Principle, Separation of Compounds
- 10.7: Functional Groups and IR Tables. Chemistry LibreTexts.
- Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. RSC Publishing.
Sources
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2421031A - Process for synthesis of thioamides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in 4-Hydroxybutanethioamide synthesis
Topic: Identifying and Minimizing Impurities in 4-Hydroxybutanethioamide Synthesis Audience: Organic Chemists, Process Development Scientists, and Medicinal Chemists.[1]
Welcome to the Technical Support Center
Current Status: Operational Subject: Optimization of Aliphatic Hydroxy-Thioamide Synthesis
This guide addresses the specific challenges associated with synthesizing 4-hydroxybutanethioamide (4-HBT). Due to the bifunctional nature of this molecule (containing both a nucleophilic hydroxyl group and an electrophilic thioamide carbon), researchers frequently encounter low yields and complex impurity profiles driven by intramolecular cyclization and reagent byproducts.
The following troubleshooting modules are designed to diagnose specific failure modes and provide mechanistic solutions.
Module 1: Impurity Identification & Profiling
User Question: I am observing multiple spots on TLC and complex peaks in HPLC-MS. What are the most common impurities in this synthesis, and how do I distinguish them?
Technical Response: In the synthesis of 4-HBT, impurities generally fall into three categories: Cyclization Products , Hydrolysis Byproducts , and Reagent Residues .[1] The thermodynamic drive to form 5-membered rings makes the cyclization impurity the most persistent challenge.
Common Impurity Profile Table
| Impurity Type | Chemical Identity | Mechanistic Origin | Detection Characteristics (LC-MS/NMR) |
| Major Impurity A | Intramolecular Cyclization: 5-exo-trig attack of the hydroxyl oxygen onto the thioamide carbon, followed by loss of ammonia.[1] | MS: [M+H] mass of product minus 17 (loss of | |
| Major Impurity B | 4-Hydroxybutanamide (Oxo-analog) | Incomplete Thionation or Hydrolysis: Reversion of thioamide to amide due to water ingress or insufficient reagent activity.[1] | MS: [M+H] mass of product minus 16 (O vs S).[1] IR: Strong Carbonyl stretch (~1650 cm⁻¹) vs Thiocarbonyl (~1100-1200 cm⁻¹).[1] |
| Impurity C | Lawesson’s Byproducts (e.g., Trimer aggregates) | Reagent Decomposition: Hydrolysis or oligomerization of Lawesson’s Reagent (LR) residues.[1] | NMR: High field aromatic signals (anisole-like). Strong phosphorous coupling in |
| Impurity D | S-Oxides / Nitriles | Oxidative Degradation: Thioamides are sensitive to oxidation, converting to nitriles or sulfines.[1] | MS: [M+H] - 34 (loss of |
Module 2: Preventing Cyclization (The "Lactone" Problem)
User Question: My yield is low, and I am isolating significant amounts of the thiolactone/lactone species. How do I stop the molecule from biting its own tail?
Technical Response: Direct thionation of 4-hydroxybutanamide (or thiolysis of 4-hydroxybutyronitrile) without protection is kinetically flawed. The hydroxyl group at position 4 is perfectly situated for intramolecular nucleophilic attack.
The Solution: The "Protect-Thionate-Deprotect" Strategy You must mask the nucleophilicity of the hydroxyl group during the thionation step.
-
Step 1: Silyl Protection. Protect the free alcohol using TBDMS-Cl (tert-Butyldimethylsilyl chloride).[1] Acetyl groups are not recommended as they can migrate or hydrolyze under thionation conditions.
-
Step 2: Thionation. React the TBDMS-protected amide with Lawesson’s Reagent (LR).[1] Because the hydroxyl is masked, the 5-exo-trig cyclization pathway is blocked.[1]
-
Step 3: Deprotection. Remove the TBDMS group using mild fluoride sources (e.g., TBAF) or dilute acid. Crucial: Acidic deprotection must be performed at low temperatures (
) to prevent acid-catalyzed cyclization of the final product.
Mechanistic Pathway Analysis
Figure 1: Comparison of the direct synthesis route (high risk of cyclization) versus the protection strategy.[1]
Module 3: Lawesson's Reagent Troubleshooting
User Question: I am using Lawesson's Reagent (LR) for the conversion, but the cleanup is difficult, and the reagent seems to react with my hydroxyl group.
Technical Response: Lawesson’s Reagent is electrophilic and oxophilic. If you skip the protection step (see Module 2), LR will react with the free hydroxyl group to form phosphonates or cause dehydration (elimination to an alkene).
Optimized Protocol for LR Removal: Even with protected substrates, LR byproducts (thiophosphonates) are greasy and foul-smelling.[1]
-
Solvent Switch: Do not use Toluene/Reflux. Use THF at 20–25°C . LR is soluble in THF and reactive enough to convert amides to thioamides at room temperature, which minimizes thermal degradation.[1]
-
The "Ether Crash" Method:
-
After the reaction, concentrate the mixture.
-
Dissolve the crude residue in a minimum amount of DCM (Dichloromethane).
-
Add a large excess of Diethyl Ether or MTBE .
-
Result: The desired thioamide (and its protected forms) is often soluble in ether, while the phosphorous byproducts of LR frequently precipitate as a white/yellow gum. Filter off the gum.
-
-
Hydrolytic Workup: Before column chromatography, stir the crude mixture with a 10%
solution for 30 minutes. This hydrolyzes excess LR into water-soluble salts, which can be washed away, protecting your silica column from fouling.[1]
Module 4: Purification of Hydrophilic Thioamides
User Question: The product is very polar. It elutes in the void volume on C18 HPLC and streaks on normal phase silica.
Technical Response: 4-Hydroxybutanethioamide is highly polar due to the terminal hydroxyl and the thioamide H-bond donors.[1]
Recommended Purification System: HILIC (Hydrophilic Interaction Liquid Chromatography) Standard Reverse Phase (C18) is often ineffective because the molecule is too hydrophilic to retain.
-
Stationary Phase: Amide-80 or Diol-bonded silica.[1]
-
Mobile Phase: Acetonitrile (ACN) / Ammonium Acetate buffer (10mM, pH 4.5).[1]
-
Gradient: Start high organic (95% ACN)
lower organic (70% ACN). The water layer creates a stagnant phase on the silica surface, partitioning the polar thioamide effectively.
-
Alternative: Flash Chromatography on Silica If you must use normal phase silica:
-
Eluent: DCM : Methanol (95:5 to 90:10).
-
Additive: Add 1% Triethylamine (TEA) if streaking occurs, but warning: basic conditions can accelerate cyclization if not performed quickly.[1] Neutral alumina is often a safer stationary phase than acidic silica for this specific substrate.
Module 5: Storage and Stability
User Question: My product was pure yesterday, but today the NMR shows new peaks. What happened?
Technical Response: Thioamides are less stable than amides. 4-HBT is prone to:
-
Auto-cyclization: Even at room temperature, the liquid/oil can slowly cyclize to the thiolactone.[1]
-
Hydrolysis: Moisture in the air will revert the thioamide to the amide/acid (GHB precursor).
Storage Protocol:
-
State: Store as a solid if possible. If it is an oil, keep it in solution (e.g., in dry DMSO or Acetonitrile) if immediate use is planned.[1]
-
Atmosphere: Argon or Nitrogen flush is mandatory.[1]
-
Temperature:
. -
Dessication: Store over
or active molecular sieves to prevent hydrolytic degradation.
References
-
Jesberger, M., Davis, T. P., & Barner-Kowollik, C. (2003).[1] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958.[1]
-
Ozturk, T., Ertas, E., & Mert, O. (2006).[1] Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 106(9), 4090–4112.[1]
-
Jagodzinski, T. S. (2003).[1] Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–232.[1]
-
Al-Mughaid, H., & Grimes, T. (2004).[1] Separation of hydrophilic peptides by HILIC. Journal of Chromatography A, 1042(1-2), 203-209.[1] (Applied methodology for polar amide/thioamide separation).
-
Bergman, J., et al. (2011).[1][2] Thionation using
and pyridine complexes.[1] Journal of Organic Chemistry, 76(5), 1546.[1]
Disclaimer: 4-Hydroxybutanethioamide and its hydrolysis products may be structurally related to regulated substances (GHB analogs) in certain jurisdictions.[1] Researchers are responsible for verifying local compliance before synthesis.
Sources
Technical Support Center: Enhancing the Stability of 4-Hydroxybutanamide and its Thioamide Analogue in Solution
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with 4-hydroxybutanamide and to provide insights into the potential stability of its thioamide analogue, 4-hydroxybutanethioamide, in solution. While extensive data is available for 4-hydroxybutanamide, specific literature on its thioamide counterpart is scarce. Therefore, this guide will focus on the known properties of the amide and extrapolate potential stability considerations for the thioamide based on established chemical principles of this functional group.
Frequently Asked Questions (FAQs)
Q1: What is 4-hydroxybutanamide and what are its key structural features?
4-hydroxybutanamide is a bifunctional small molecule with the chemical formula C4H9NO2.[1] Its structure consists of a four-carbon chain with a primary hydroxyl (-OH) group at one end and a primary amide (-CONH2) group at the other.[1][2] This dual functionality makes it a polar molecule with high solubility in water and other polar solvents.[1] The presence of hydrogen bond donors (the hydroxyl and amide N-H) and acceptors (the carbonyl and hydroxyl oxygens) allows for significant interactions with biological macromolecules.[1]
Q2: What are the primary stability concerns when working with 4-hydroxybutanamide in solution?
The main stability concerns for 4-hydroxybutanamide in solution are:
-
Hydrolysis: The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the molecule into 4-hydroxybutanoic acid and ammonia (or an ammonium salt).[1] While kinetically stable at neutral pH, this degradation can be accelerated by heat.[1][3]
-
Oxidation: The primary alcohol group can be oxidized to form an aldehyde or a carboxylic acid, especially in the presence of oxidizing agents or trace metal ions that can catalyze oxidation.[1]
Q3: How would the stability of 4-Hydroxybutanethioamide likely differ from 4-hydroxybutanamide?
Based on the general properties of thioamides, the stability of 4-hydroxybutanethioamide is expected to differ in the following ways:
-
Increased Susceptibility to Oxidation: The thioamide group has a significantly lower oxidation potential compared to an amide group, making it more prone to oxidation.[4]
-
Hydrolysis: Thioamides can also undergo hydrolysis to the corresponding carboxylic acid, although the reaction conditions and rates may differ from amides.[5] They can be particularly sensitive to hydrolysis in the presence of certain metal ions.[5]
-
Light Sensitivity: Thioamides have a UV absorption maximum at a longer wavelength (around 265 nm) compared to amides (around 220 nm), which may increase their susceptibility to photodegradation.[4]
Q4: What are the initial signs of degradation in my 4-hydroxybutanamide solution?
Initial signs of degradation can include:
-
A change in pH of the solution, often a decrease if acidic hydrolysis is occurring.
-
The appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
-
For the thioamide analogue, a color change might be observed, as some degradation products of sulfur-containing compounds are colored.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency over time in an aqueous stock solution. | Hydrolysis of the amide/thioamide bond. | Prepare fresh solutions before use. If storage is necessary, store at low temperatures (-20°C or -80°C) in small aliquots to minimize freeze-thaw cycles. Buffer the solution to a neutral pH (around 7.0-7.5). |
| Appearance of an unexpected peak corresponding to 4-hydroxybutanoic acid in analytical data. | Acid- or base-catalyzed hydrolysis. | Ensure the pH of your solution is maintained in the neutral range. Avoid acidic or basic additives if possible. If an acidic pH is required for your experiment, minimize the time the compound is in that solution and keep the temperature as low as feasible. |
| Inconsistent results between experimental repeats. | Oxidation of the hydroxyl group or thioamide group. | Degas your solvents and use an inert atmosphere (e.g., nitrogen or argon) during solution preparation and storage. Consider adding a suitable antioxidant to your solution. |
| Precipitation of the compound from solution upon storage. | Degradation to a less soluble product or change in pH affecting solubility. | Analyze the precipitate to identify it. Review the storage conditions and consider the possibility of degradation as the root cause. |
Understanding Degradation Pathways
Hydrolysis of 4-Hydroxybutanamide
Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate that collapses to release ammonia and form 4-hydroxybutanoic acid.[1]
Oxidation of the Primary Alcohol
The primary hydroxyl group of 4-hydroxybutanamide can be oxidized to an aldehyde and subsequently to a carboxylic acid. This can be a significant degradation pathway if the solution is exposed to oxidizing agents or atmospheric oxygen, potentially catalyzed by trace metal ions.
Potential Degradation of 4-Hydroxybutanethioamide
For the thioamide analogue, oxidation is a more prominent concern. The thioamide functional group can be oxidized to various species, including sulfines and sulfenes, which are generally unstable and can undergo further reactions.
Protocols for Enhancing Stability
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol aims to minimize both hydrolysis and oxidation during solution preparation and storage.
Materials:
-
4-hydroxybutanamide
-
High-purity water (e.g., Milli-Q or equivalent), degassed
-
Phosphate buffer (e.g., 1 M stock solution, pH 7.4), sterile-filtered
-
(Optional) EDTA, disodium salt
-
(Optional) L-Ascorbic acid
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Solvent Preparation: Degas high-purity water by sparging with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of 4-hydroxybutanamide in a clean vial.
-
Dissolution: Under a gentle stream of inert gas, add the degassed solvent to the vial.
-
Buffering: Add phosphate buffer to a final concentration of 10-50 mM to maintain a neutral pH.
-
(Optional) Addition of Stabilizers:
-
Chelating Agent: To mitigate metal-catalyzed oxidation, add EDTA to a final concentration of 0.1-1 mM. Chelating agents bind metal ions, preventing them from participating in redox reactions.[6][7]
-
Antioxidant: For compounds particularly sensitive to oxidation (like the thioamide analogue), consider adding a water-soluble antioxidant such as L-ascorbic acid at an equimolar or slight excess concentration.
-
-
Storage: Aliquot the solution into cryovials, flush the headspace with inert gas, and store at -80°C.
Protocol 2: Stability Assessment by HPLC-UV
This protocol provides a framework for conducting a forced degradation study to identify the primary degradation pathways and kinetics.
Experimental Setup:
-
Prepare a stock solution of 4-hydroxybutanamide (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Aliquot the stock solution into separate vials for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Add 3% H2O2. Incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photostability: Expose the stock solution to a light source (e.g., a photostability chamber).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acid and base samples before injection. Dilute all samples to an appropriate concentration for analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Detection: UV detection at a suitable wavelength (e.g., ~210 nm for the amide, or ~265 nm for the thioamide).[4]
-
Quantification: Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - 4-hydroxybutanamide (C4H9NO2) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
Overcoming challenges in the scale-up of 4-Hydroxybutanethioamide production
Technical Support Center: 4-Hydroxybutanethioamide Production
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-Hydroxybutanethioamide. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of producing this valuable intermediate. We understand that transitioning a synthetic route from the bench to a pilot or manufacturing scale introduces a unique set of challenges. This document consolidates our in-house expertise and field-proven insights to provide you with a comprehensive resource for troubleshooting and process optimization. Our goal is to explain not just the "how," but the fundamental "why" behind each experimental choice, ensuring your scale-up process is both efficient and scientifically sound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis and handling of 4-Hydroxybutanethioamide.
Q1: What is the most common laboratory-scale route for synthesizing 4-Hydroxybutanethioamide?
A1: The most prevalent and reliable method is the thionation of a corresponding carbonyl compound. Typically, this involves reacting either 4-hydroxybutyramide or, more directly, γ-butyrolactone with a thionating agent. Lawesson's reagent (LR) is often preferred over alternatives like phosphorus pentasulfide (P₂S₅) because it tends to be milder, more soluble in organic solvents, and often results in cleaner reactions with higher yields for this type of substrate.[1]
Q2: Why use Lawesson's Reagent (LR) and how does it work?
A2: Lawesson's reagent is highly effective for converting a wide range of carbonyl compounds, including amides and lactones, into their corresponding thiocarbonyls.[2] The reaction mechanism involves the dissociation of LR into a reactive dithiophosphine ylide, which then undergoes a [2+2] cycloaddition with the carbonyl group, followed by cycloreversion to form a stable P=O bond and the desired thiocarbonyl. This process is thermodynamically driven by the formation of the strong phosphorus-oxygen bond.
Q3: What are the primary challenges when scaling this reaction from the lab to a pilot plant?
A3: The main challenges are consistent with many chemical scale-up operations but have specific implications for this thionation reaction. These include:
-
Heat Management: The reaction with Lawesson's reagent can be exothermic. What is easily managed in a small flask can lead to a dangerous thermal runaway in a large reactor.[3]
-
Reagent Addition & Mixing: Ensuring homogeneous mixing of a solid reagent (LR) in a large volume of solvent is critical for avoiding localized "hot spots" and ensuring a consistent reaction rate.[4]
-
Work-up and Purification: Handling and disposing of phosphorus-containing byproducts on a large scale is a significant operational and environmental consideration.
-
Impurity Profile: Side reactions that are negligible at the gram scale can become major sources of impurities at the kilogram scale, complicating purification.[3]
Q4: How should I store and handle 4-Hydroxybutanethioamide? Is it stable?
A4: Thioamides, in general, can be sensitive to hydrolysis, especially under acidic or basic conditions, which would revert the molecule to the corresponding amide or carboxylic acid.[5][6] For long-term storage, it is recommended to keep 4-Hydroxybutanethioamide in a cool, dry, and dark environment under an inert atmosphere (e.g., nitrogen or argon). Stability studies should be conducted under your specific storage conditions to establish an appropriate shelf-life, as per standard pharmaceutical guidelines.[7][8]
Section 2: Synthesis & Scale-Up Workflow
This section provides a detailed protocol for the synthesis of 4-Hydroxybutanethioamide via thionation of γ-butyrolactone, with considerations for scaling up the process.
Experimental Protocol: Synthesis of 4-Hydroxybutanethioamide
Objective: To synthesize 4-Hydroxybutanethioamide from γ-butyrolactone using Lawesson's reagent.
Materials:
-
γ-Butyrolactone (GBL)
-
Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide
-
Anhydrous Toluene or Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reactor Setup: Under an inert atmosphere (N₂ or Ar), charge a clean, dry reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel with anhydrous toluene (or dioxane).
-
Reagent Charging: Add γ-butyrolactone (1.0 eq.) to the solvent. Begin stirring to ensure the solution is homogeneous.
-
Lawesson's Reagent Addition: Slowly add Lawesson's reagent (0.5-0.6 eq.) portion-wise over 30-60 minutes. Scale-Up Insight: On a large scale, controlling the addition rate is critical to manage the exotherm. Monitor the internal temperature closely and use a cooling bath if necessary to maintain the desired temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 2-6 hours.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding saturated NaHCO₃ solution. Safety Note: Quenching can be exothermic and may release gases. Ensure adequate ventilation and controlled addition.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 4-Hydroxybutanethioamide.
Workflow Diagram
The following diagram illustrates the key stages of the production process.
Caption: General workflow for the synthesis of 4-Hydroxybutanethioamide.
Section 3: Troubleshooting Guide
This guide is structured to help you diagnose and resolve common issues encountered during the synthesis and scale-up of 4-Hydroxybutanethioamide.
Troubleshooting Logic Diagram
Use this diagram to navigate to the relevant troubleshooting question based on your primary observation.
Caption: Decision tree for troubleshooting common synthesis problems.
Q5: My reaction has stalled or is giving very low yields. What are the likely causes?
A5: Low conversion is a frequent issue. Here are the primary factors to investigate:
-
Cause 1: Inactive Lawesson's Reagent (LR). LR is sensitive to moisture and can degrade over time.[9] If the reagent is old or has been improperly stored, its activity will be diminished.
-
Solution: Use a fresh batch of LR or test the activity of your current batch on a small, reliable control reaction. Always store LR in a tightly sealed container in a desiccator.
-
-
Cause 2: Insufficient Stoichiometry. The theoretical stoichiometry is 0.5 equivalents of LR (a dimer) for every 1 equivalent of carbonyl. However, due to reagent quality or side reactions, this may be insufficient.
-
Solution: On a small scale, try increasing the stoichiometry of LR incrementally to 0.6 or even 0.7 equivalents. Monitor the reaction by TLC/LC-MS to find the optimal loading.
-
-
Cause 3: Sub-optimal Reaction Temperature or Time. The thionation of lactones can be sluggish and may require higher temperatures or longer reaction times than simple amides.
-
Solution: Ensure your reaction is at a true reflux. If using a high-boiling solvent like toluene or dioxane, confirm the internal temperature is at the expected boiling point. If the reaction stalls, consider extending the reaction time. A kinetic study plotting conversion vs. time can help you define the required reaction endpoint.
-
Q6: My yield is low after work-up and purification. Where could my product be lost?
A6: Product loss during downstream processing is a common scale-up hurdle.
-
Cause 1: Hydrolysis during Work-up. Thioamides can hydrolyze back to their amide/lactone counterparts, especially if exposed to strong acid or base, or prolonged heating in the presence of water.[10] The use of a mild base like sodium bicarbonate for quenching is crucial.
-
Solution: Ensure the quench is performed at a low temperature and is not overly vigorous. Minimize the time the product spends in the aqueous phase. If you suspect hydrolysis, analyze the aqueous layer for the presence of 4-hydroxybutyramide or GBL.
-
-
Cause 2: Emulsion Formation. The presence of polar phosphorus byproducts can lead to the formation of stable emulsions during the aqueous work-up, trapping the product.
-
Solution: Add brine (saturated NaCl) to the aqueous layer to increase its ionic strength, which can help break emulsions. A slow, gentle mixing pattern during extraction, rather than vigorous shaking, can also prevent their formation.
-
-
Cause 3: Loss during Chromatography. 4-Hydroxybutanethioamide is a polar molecule. It may adhere strongly to silica gel, leading to poor recovery.
-
Solution: Consider deactivating the silica gel with a small amount of a polar solvent (like triethylamine in the eluent for basic compounds, though not ideal here) or using a different stationary phase like alumina. Alternatively, explore non-chromatographic purification methods like crystallization or distillation if feasible.
-
Q7: My final product contains significant impurities. How can I identify and eliminate them?
A7: The primary impurities often stem from the thionating reagent or side reactions.
-
Cause 1: Phosphorus Byproducts. The main byproducts from LR are phosphine oxides. While most are removed during the aqueous work-up, some may be organic-soluble.
-
Solution: A thorough aqueous wash is key. Sometimes, a second wash with a dilute acid or base (if the product is stable) can help remove these impurities. Ensure your purification method (e.g., column chromatography) has sufficient resolving power to separate the product from these byproducts.
-
-
Cause 2: Side reaction at the hydroxyl group. Although less common with LR, aggressive conditions could potentially lead to side reactions involving the primary alcohol, such as dehydration or reaction with the thionating agent.
-
Solution: Confirm that the reaction temperature is not excessively high. If this is a persistent issue, consider protecting the hydroxyl group (e.g., as a silyl ether) before thionation and deprotecting it afterward. This adds steps but can significantly improve purity.
-
Q8: I'm seeing significant batch-to-batch variability. How can I improve reproducibility?
A8: Reproducibility is a cornerstone of successful scale-up.[4][11]
-
Cause 1: Inconsistent Raw Material Quality. The purity of your starting γ-butyrolactone and, most importantly, the activity of your Lawesson's reagent can vary between lots.
-
Solution: Qualify your raw material suppliers. For each new batch of LR, run a small-scale test reaction to confirm its activity before committing to a large-scale run.
-
-
Cause 2: Poor Process Control. Minor variations in temperature, addition rates, or mixing efficiency can have a magnified effect at a larger scale.
-
Solution: Implement strict Standard Operating Procedures (SOPs). Use automated reactor systems to precisely control parameters. For mixing, ensure the impeller type and speed are appropriate to maintain a homogeneous slurry of LR, preventing it from settling at the bottom of the reactor.
-
Q9: The reaction is difficult to control at a larger scale. What are the key process parameters to focus on?
A9: Scaling up this reaction requires a shift in focus from simple synthesis to chemical engineering principles.[3][12]
-
Parameter 1: Heat Transfer. As reactor size increases, the surface area-to-volume ratio decreases, making heat removal less efficient.
-
Solution: The addition of Lawesson's reagent must be slowed down significantly at scale. Use a reactor with a high-performance cooling jacket and consider a "reflux-cooling" setup where the boiling solvent helps dissipate heat. Perform a reaction calorimetry study to understand the thermal profile and identify any potential for thermal runaway.
-
-
Parameter 2: Mass Transfer (Mixing). Ensuring the solid LR interacts effectively with the dissolved GBL is critical.
-
Solution: The choice of impeller and stirring speed is vital. A pitched-blade turbine or a similar impeller that promotes solid suspension is often necessary. Inadequate mixing can lead to a stalled reaction or, worse, the sudden reaction of a large mass of unreacted reagent, causing a dangerous exotherm.
-
| Parameter | Lab Scale (100 mL) | Pilot Scale (100 L) | Rationale for Change |
| LR Addition | Portion-wise over 5-10 min | Controlled feed over 1-2 hours | Manage exotherm and prevent thermal runaway. |
| Agitation | Magnetic stir bar | Mechanical overhead stirrer | Ensure suspension of solid LR in a large volume. |
| Temp. Control | Heating mantle/oil bath | Jacketed reactor with fluid | Precise control and efficient heat removal. |
| Monitoring | TLC | In-situ probe (e.g., IR) / LC-MS | Real-time data for better process control. |
Section 4: Analytical & Quality Control
Robust analytical methods are essential for monitoring the reaction and ensuring the final product meets specifications.
Q10: What analytical methods are suitable for this process?
A10: A combination of chromatographic and spectroscopic methods is recommended.
-
In-Process Control (IPC):
-
TLC: A quick and easy method for qualitative monitoring. A typical system would be silica gel plates with a mobile phase like 50-70% Ethyl Acetate in Hexanes.
-
LC-MS: Ideal for quantitative analysis. It can separate the starting material, product, and key impurities, while MS provides confirmation of their identities.[13][14][15][16]
-
-
Final Product QC:
-
HPLC: For purity assessment. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Detection at ~210 nm or ~254 nm is typical for thioamides.
-
¹H and ¹³C NMR: For structural confirmation and identification of impurities.
-
Mass Spectrometry: To confirm the molecular weight.
-
Karl Fischer Titration: To determine water content, which is critical for stability.
-
Example HPLC Method Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Section 5: Safety Precautions
Q11: What are the primary safety hazards associated with this process?
A11: The main hazards are associated with the reagents and the reaction itself.
-
Lawesson's Reagent:
-
Harmful if swallowed or inhaled.[17]
-
Causes skin and eye irritation.[17]
-
Reacts with water to release flammable and toxic gases (e.g., H₂S).[9][18]
-
Handling: Always handle LR in a well-ventilated fume hood while wearing appropriate PPE (gloves, safety glasses, lab coat).[9] Avoid contact with water. Use dry solvents and equipment. Have a plan for quenching and disposing of the reagent and its byproducts safely.
-
-
Reaction Hazards:
-
Thermal Runaway: As discussed, the reaction can be exothermic. Never add the full amount of LR at once, especially at scale. Always have adequate cooling capacity.
-
Gas Evolution: The quench step can release CO₂ and potentially other gases. Ensure this is done slowly and with proper ventilation.
-
-
Solvents:
-
Toluene and Dioxane are flammable and have associated health risks. Handle them according to their Safety Data Sheets (SDS).
-
References
- CN104130170A - Synthesis method of 4-Hydroxythiobenzamide - Google Patents.
-
Thioamide synthesis by thionation - Organic Chemistry Portal. Available at: [Link]
- CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid - Google Patents.
- CN114149312A - Preparation method of 4-hydroxybutanal - Google Patents.
-
Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Available at: [Link]
-
Mechanism of the thionation reaction using Lawesson's reagent (1). - ResearchGate. Available at: [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis - ChemRxiv. Available at: [Link]
-
Solving Four Challenges in Development with Scale-Out Manufacturing - AGC Biologics. (2026). Available at: [Link]
-
LAWESSON'S REAGENT FOR SYNTHESIS MSDS - Loba Chemie. (2019). Available at: [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis - ChemRxiv. Available at: [Link]
-
Viswanathan, B., et al. Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Spectroscopy Online. Available at: [Link]
-
Overcoming Challenges in Scale-Up Production - World Pharma Today. Available at: [Link]
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. (2020). Available at: [Link]
-
Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine - Agilent. Available at: [Link]
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - NIH. (2024). Available at: [Link]
-
Lauriault, G., et al. (1991). Stability of methadone in four vehicles for oral administration. American Journal of Hospital Pharmacy, 48(6), 1252-6. Available at: [Link]
-
Solving Scale-Up Challenges in Drug Substance Manufacturing - Lupin. (2025). Available at: [Link]
-
Expiration Dating and Stability Testing for Human Drug Products - FDA. (2014). Available at: [Link]
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - ACS Publications. Available at: [Link]
- EP0585678A2 - Process of preparing reduction products of 4-hydroxybutyric acid derivatives - Google Patents.
-
Thioamide synthesis by thioacylation - Organic Chemistry Portal. Available at: [Link]
-
Pharmaceutical Scale-Up Challenges and How to Overcome Them. Available at: [Link]
-
Lawesson's reagent - Wikipedia. Available at: [Link]
-
Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs - PMC. Available at: [Link]
-
Annex 10 - ICH. Available at: [Link]
-
Use of Lawesson's Reagent in Organic Syntheses - ResearchGate. (2025). Available at: [Link]
-
Metabolism of Thioamides by Ralstonia pickettii TA - ASM Journals. (2006). Available at: [Link]
-
Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations - IJSAT. Available at: [Link]
-
lawesson's reagent - s d fine-chem limited. Available at: [Link]
-
Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Available at: [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. Available at: [Link]
Sources
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solving Scale-Up Challenges in Drug Substance Manufacturing [lupin.com]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. lobachemie.com [lobachemie.com]
- 10. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 12. agcbio.com [agcbio.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. agilent.com [agilent.com]
- 15. Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. fishersci.com [fishersci.com]
Technical Support Center: Optimizing HPLC Separation of 4-Hydroxybutanethioamide and its Byproducts
Welcome to the technical support center for the analysis of 4-Hydroxybutanethioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during HPLC method development and routine analysis. As your virtual application scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Troubleshooting Guide
This section addresses specific, common issues in a direct question-and-answer format, providing both the underlying theory and actionable protocols.
Issue 1: Poor Peak Shape (Tailing Peaks) for 4-Hydroxybutanethioamide
Q: My peak for 4-Hydroxybutanethioamide is showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing is the most common chromatographic problem, especially for polar, functionalized molecules like 4-Hydroxybutanethioamide. The primary cause is often unwanted secondary interactions between the analyte and the stationary phase.[1] In reversed-phase chromatography, the silica backbone of the column packing has residual silanol groups (Si-OH). These silanols can become ionized (Si-O⁻) and interact strongly with polar functional groups on your analyte, such as the hydroxyl (-OH) and thioamide (-CSNH2) groups. This leads to a mixed-mode retention mechanism (hydrophobic and ionic), causing the peak to tail.[2]
Below is a systematic workflow to diagnose and resolve this issue.
Caption: Systematic workflow for troubleshooting peak tailing.
Solutions & Protocols
-
Mobile Phase pH Optimization: The ionization state of both your analyte and the column's residual silanols is controlled by pH.[3]
-
At low pH (e.g., 2.5-3.5): Most silanol groups are protonated (Si-OH) and neutral, which minimizes ionic interactions with your analyte. This is often the most effective first step.[2]
-
At high pH (e.g., 8-10): If using a pH-stable column, you can deprotonate basic analytes to make them neutral and more hydrophobic, which can improve peak shape and retention.[4] For an analyte like 4-Hydroxybutanethioamide, which has an acidic N-H group in the thioamide moiety, operating at a lower pH is generally the preferred strategy.[5]
-
-
Use a Highly Deactivated (End-Capped) Column: Modern HPLC columns are often "end-capped," where bulky chemical groups are bonded to the residual silanols to shield them from interacting with analytes. If you are using an older column, switching to a high-purity, end-capped C18 column can dramatically improve peak shape for polar compounds.[6]
-
Consider an Alternative Stationary Phase: If pH optimization and end-capping are insufficient, the fundamental chemistry of the stationary phase may be the issue.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This creates a hydrating layer near the silica surface, which further shields silanols and improves the peak shape of polar analytes.
-
Phenyl-Hexyl Phases: These offer alternative selectivity through π-π interactions, which can be beneficial for compounds with aromatic character or conjugated systems.
-
Issue 2: Poor Resolution Between 4-Hydroxybutanethioamide and its Byproducts
Q: I am struggling to separate 4-Hydroxybutanethioamide from a closely eluting impurity. How can I improve the resolution?
A: Resolution is a function of column efficiency, selectivity, and retention factor. The most powerful way to improve the separation of closely related compounds is by altering the selectivity of your method. This is most effectively achieved by modifying the mobile phase or changing the stationary phase chemistry.[7]
Solutions & Protocols
-
Optimize the Organic Modifier:
-
Acetonitrile vs. Methanol: These are the two most common organic solvents in reversed-phase HPLC. Acetonitrile is generally a weaker solvent than methanol, leading to longer retention times. They also offer different selectivities due to their unique chemical properties (acetonitrile is aprotic, while methanol is a protic hydrogen-bond donor). If you are using acetonitrile, try switching to methanol, or even a ternary mixture of water, acetonitrile, and methanol.
-
Gradient Optimization: If you are running an isocratic method, switching to a shallow gradient can often resolve closely eluting peaks. If you are already using a gradient, try decreasing the slope (e.g., from a 5-50% B in 10 minutes to a 5-50% B in 20 minutes) to improve separation.
-
-
Change Stationary Phase Chemistry: As with peak tailing issues, changing the column is a powerful tool for improving resolution. The different interaction mechanisms of various stationary phases can alter the elution order and spacing of your peaks.
| Stationary Phase | Primary Interaction Mechanism | Best For... | USP Code |
| Standard C18 | Hydrophobic | General-purpose separation of non-polar to moderately polar compounds.[8] | L1 |
| AQ-C18 / Polar-Embedded | Hydrophobic + H-Bonding | Improving retention and selectivity for polar compounds in highly aqueous mobile phases.[9] | L1, L96 |
| Phenyl-Hexyl | Hydrophobic + π-π Interactions | Compounds with aromatic rings or conjugated systems, offering alternative selectivity to C18.[9] | L11 |
| Pentafluorophenyl (PFP) | Hydrophobic, Dipole-Dipole, π-π | Halogenated compounds, positional isomers, and polar analytes requiring unique selectivity.[9] | L43 |
Part 2: Frequently Asked Questions (FAQs)
Method Development & Optimization
Q1: What are the recommended starting conditions for developing an HPLC method for 4-Hydroxybutanethioamide?
A: For a polar molecule like 4-Hydroxybutanethioamide, a reversed-phase method is a good starting point. Here is a robust set of initial conditions:
| Parameter | Recommended Starting Condition |
| Column | C18, End-capped, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection (UV) | 265 nm (based on typical thioamide absorbance)[5] |
| Injection Volume | 5 µL |
This gradient will allow you to quickly determine the approximate elution conditions for your analyte and its byproducts, which you can then optimize into a more focused gradient or an isocratic method.
Q2: How do I choose the appropriate HPLC column?
A: The choice of column is critical and depends on the properties of your analyte.[10] For 4-Hydroxybutanethioamide, which is polar, consider the following:
-
Analyte Polarity: Because the analyte is polar, a standard C18 column might provide insufficient retention.[11] An "AQ" type or polar-embedded column is often a better choice as they are designed for use with highly aqueous mobile phases and provide enhanced retention for polar compounds.[9][12]
-
pH Stability: Ensure the column's operating pH range is compatible with your mobile phase. Most modern silica-based columns are stable from pH 2 to 8.[3] If you need to operate at a higher pH, a hybrid-silica or polymer-based column is required.[4]
-
Particle Size: For standard HPLC systems, 3.5 µm or 5 µm particles offer a good balance of efficiency and backpressure. For UHPLC systems, sub-2 µm particles provide higher resolution and faster analysis times.[10]
Q3: What is the role of mobile phase pH, and how do I select the optimal pH?
A: Mobile phase pH is one of the most powerful variables for controlling retention and selectivity of ionizable compounds.[13]
-
Mechanism: By changing the pH, you alter the charge state of your analyte. A neutral compound will be more hydrophobic and thus more retained on a reversed-phase column. An ionized compound will be more polar and elute earlier.[13]
-
Selection Strategy: To ensure a robust and reproducible method, it is best to operate at a pH that is at least 1-2 pH units away from the pKa of your analyte.[3] Since the thioamide N-H group is weakly acidic (pKa often around 8-9), buffering the mobile phase at a low pH (e.g., pH 2.5-4) will keep it in a single, neutral form, leading to stable retention times and good peak shape.
Sample & Mobile Phase Preparation
Q4: What are the best practices for mobile phase preparation?
A: Consistent and correct mobile phase preparation is crucial for reproducible results.
-
Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and reagents.[14]
-
Measure Components Separately: When mixing aqueous and organic phases by volume, measure each component separately before combining to avoid volume contraction errors.[15]
-
pH Adjustment: Always adjust the pH of the aqueous buffer component before adding the organic solvent.[3]
-
Filter and Degas: Filter all aqueous buffers through a 0.45 µm or 0.22 µm membrane filter to remove particulates that can block your column.[14] Degassing (e.g., by sonication or online degasser) prevents air bubbles from forming in the pump.
-
Fresh Preparation: Aqueous buffers should be prepared fresh daily or weekly to prevent microbial growth.[16] Never top off an old mobile phase with a new one.[16]
Q5: What is the optimal wavelength for UV detection of 4-Hydroxybutanethioamide?
A: The thioamide functional group (C=S) typically has a UV absorption maximum around 265 nm.[5] This provides a good starting point for detection. For optimal sensitivity, it is recommended to run a UV-Vis spectrum of a pure standard of 4-Hydroxybutanethioamide using your HPLC's diode array detector (DAD) or a spectrophotometer to determine the precise wavelength of maximum absorbance (λmax).
References
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- Welch Materials.
- Element Lab Solutions. Peak Tailing in HPLC.
- Agilent.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- MicroSolv Technology Corporation. Sulfur analyzed with HPLC - AppNote.
- ResearchGate.
- Waters Corporation.
- Phenomenex.
- National Institutes of Health (NIH).
- ResearchGate.
- National Institutes of Health (NIH).
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Chrom Tech, Inc.
- PubMed. Enantioselective determination of thyroxine enantiomers by ligand-exchange CE with UV absorbance and ICP-MS detection.
- ResearchGate. HPLC traces of the crude A[S]SPGYS linear peptide thioamide 4 a...
- ResearchGate. UV/Vis absorption spectra of LT 4 , impurity 29, 34 and 38 in...
- Restek. HPLC Troubleshooting Guide.
- Phenomenex. HPLC Tech Tip: Basic Analytes and High pH.
- Element. HPLC Column Selection.
- Separation Science.
- Labtech. A Comprehensive Guide to Selecting HPLC Columns.
- Merel. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and Ph. Eur. 2.2.25.
- Chromatography Today. The use of Mobile Phase pH as a Method Development Tool.
- Diva-portal.org. Method development for the determination of thiols using HPLC with fluorescence detection.
- Shimadzu (Europe). Preparing the Mobile Phases.
- LCGC International. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- MDPI.
- LCGC International.
- Phenomenex. Reversed Phase HPLC Columns.
- National Institutes of Health (NIH).
- Waters Corporation.
- Thermo Fisher Scientific. Pharmaceutical standards guide for UV-Vis spectrophotometers.
- PubMed. HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 11. labtech.tn [labtech.tn]
- 12. lcms.cz [lcms.cz]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 15. Preparing the Mobile Phases : Shimadzu (Europe) [shimadzu.eu]
- 16. welch-us.com [welch-us.com]
Technical Support Center: 4-Hydroxybutanethioamide Synthesis
Executive Summary & Core Challenges
Synthesizing 4-Hydroxybutanethioamide (CAS: N/A for specific commercial availability, often custom synthesized) presents a unique dual-challenge: chemoselectivity and conformational instability .
Unlike simple alkyl amides, the presence of the
-
O-Phosphorylation: The hydroxyl group attacks the phosphorus center of thionating agents (Lawesson’s Reagent or
), leading to phosphate esters or polymerization. -
Cyclization: The molecule is prone to intramolecular cyclization to form
-thiolactone or -butyrolactone, driven by entropy and the stability of the 5-membered ring.
This guide provides a "Golden Path" protocol using hydroxyl protection to guarantee purity, followed by a troubleshooting Q&A for researchers attempting direct synthesis.
The "Golden Path" Protocol (Recommended)
To ensure high yield and avoid inseparable by-products, we recommend a Protection-Thionation-Deprotection strategy.
Step-by-Step Workflow
-
Protection: Convert 4-hydroxybutyramide to 4-(tert-butyldimethylsilyloxy)butyramide (TBS-protection). This sterically bulky group prevents O-attack on the thionation reagent.
-
Thionation: React the protected amide with Lawesson’s Reagent (LR) in anhydrous THF or Toluene.
-
Deprotection: Mild acid hydrolysis or TBAF treatment to yield 4-Hydroxybutanethioamide.
Visual Workflow & Signaling Pathway
Caption: Figure 1.[1][2][3] Optimized synthetic pathway preventing O-phosphorylation and cyclization. Dashed red lines indicate critical failure modes in direct synthesis.
Troubleshooting & FAQs
Category A: Reaction Monitoring & Completeness
Q1: The reaction mixture turned a dark green/black sludge, and TLC shows a streak. What happened?
-
Diagnosis: Decomposition of Lawesson’s Reagent (LR) due to moisture or excessive heat.
-
Root Cause: LR is moisture-sensitive.[4] If your solvent was not anhydrous, LR hydrolyzes to form viscous phosphoric acid derivatives and
. -
Solution:
-
Ensure solvents (THF, Toluene) are dried over molecular sieves.
-
Conduct the reaction under an inert atmosphere (
or Ar). -
Self-Validating Check: Fresh LR is a pale yellow powder. If it is sticky or smells strongly of rotten eggs before use, discard it.
-
Q2: I see a new spot on TLC that is less polar than my product but UV active. Is it the product?
-
Diagnosis: Likely
-thiolactone formation. -
Mechanism: The terminal hydroxyl group (if unprotected) or a prematurely deprotected group has attacked the thioamide carbon, releasing
. -
Verification: Check IR. Thiolactones show a strong C=S stretch but lack the N-H stretches (3100-3400 cm⁻¹) typical of primary thioamides.
-
Fix: Maintain neutral pH. Avoid strong acids during workup. If using the protected route, ensure deprotection conditions are mild (e.g., TBAF buffered with acetic acid).
Category B: Purification & Isolation[4][5][6]
Q3: How do I remove the Lawesson’s Reagent by-products? They co-elute with my product.
-
Context: The major by-product is a cyclic thiophosphonate that is structurally similar to polar organic molecules.
-
Protocol:
-
Hydrolysis Workup: After the reaction, add a mixture of
(1:1) and stir for 30 mins. This hydrolyzes the LR by-products into more polar, water-soluble phosphoric acids. -
Basic Wash: Extract the organic layer with saturated
. The acidic phosphorus by-products will partition into the aqueous phase. -
Column Chromatography: If streaking persists, use 1% Triethylamine in your eluent to keep the by-products deprotonated and on the baseline.
-
Q4: My product smells intensely sulfurous. Is this normal?
-
Answer: Yes, but excessive smell indicates trapped
or residual reagent. -
Mitigation: Sparge the reaction mixture with Nitrogen into a bleach trap (sodium hypochlorite) for 15 minutes before workup to remove dissolved
.
Category C: Analytical Validation
Q5: How do I confirm I have the Thioamide and not the Amide?
-
NMR & IR Markers:
| Feature | Starting Material (Amide) | Target (Thioamide) | Notes |
| ~175 ppm | ~200 - 208 ppm | Definitive proof of C=S bond. | |
| Broad singlet ~5-7 ppm | Broad singlets ~7-9 ppm | Protons are more deshielded and often split into two distinct broad peaks due to restricted rotation. | |
| IR Spectroscopy | C=O stretch ~1650-1690 cm⁻¹ | Absence of C=O | Look for new bands at 1000-1200 cm⁻¹ (C=S), though often weak. |
Reagent Selection Guide
| Reagent | Pros | Cons | Recommendation |
| Lawesson's Reagent (LR) | High reactivity; soluble in organic solvents.[1] | Hard to remove by-products; sensitive to moisture; expensive. | Primary Choice (with protection). |
| Cheap; widely available.[5] | Low solubility; requires high temps (refluxing pyridine/xylene); harsh conditions. | Use only with HMDO (Curphey's Method). | |
| Soluble "in situ"; milder than neat | Slower reaction time. | Secondary Choice if LR fails. | |
| Ammonium Sulfide / | Atom economical. | Requires handling toxic gas; requires nitrile precursor (not amide). | Avoid unless starting from nitrile. |
Safety & Handling (Critical)
-
H2S Generation: All thionation reactions generate Hydrogen Sulfide (
) upon contact with moisture or during workup. Always work in a functioning fume hood with a bleach trap connected to the exhaust line. -
Stench: Thioamides and thionation by-products have low odor thresholds. Double-glove and bleach all glassware immediately after use to oxidize sulfur residues.
References
-
Ozturk, T., et al. (2010).[6] "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews, 110(6), 3419–3478.[6] Link
-
Jesberger, M., Davis, T. P., & Barner-Kowollik, C. (2003). "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis, 2003(13), 1929-1958. Link
-
Curphey, T. J. (2002). "Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane." Journal of Organic Chemistry, 67(18), 6461-6473. Link
-
Bergman, J., et al. (2011).[4][7] "Thionation of Amides using P4S10/Pyridine." Journal of Organic Chemistry, 76(5), 1546–1553. Link
Sources
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update [mdpi.com]
- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
Technical Support Center: 4-Hydroxybutanethioamide Purification
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Hydroxybutanethioamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common purity challenges encountered during its synthesis and purification. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Introduction: The Challenge of Purifying 4-Hydroxybutanethioamide
4-Hydroxybutanethioamide is a polar molecule containing both a hydroxyl group and a thioamide functionality. This combination presents a unique set of purification challenges. Its polarity can lead to difficulties with traditional normal-phase chromatography, while the presence of the thioamide group can introduce specific impurities and stability concerns. This guide is structured to anticipate and solve these issues, ensuring you can achieve the desired purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purity of 4-Hydroxybutanethioamide.
Q1: What are the most likely impurities in my crude 4-Hydroxybutanethioamide sample?
A1: The impurity profile of your sample is highly dependent on the synthetic route employed. A common and efficient method for synthesizing 4-Hydroxybutanethioamide is a two-step process: the aminolysis of γ-butyrolactone to produce 4-hydroxybutanamide, followed by thionation, typically with Lawesson's reagent.
Based on this route, the primary impurities to anticipate are:
-
Unreacted 4-hydroxybutanamide: Incomplete thionation will leave the starting amide in your crude product.
-
Phosphorus-containing byproducts: Lawesson's reagent generates phosphorus-based byproducts during the reaction, which must be removed.[1]
-
Unreacted Lawesson's Reagent: If used in excess, residual Lawesson's reagent may contaminate the product.
-
Degradation products: Thioamides can be sensitive to harsh conditions, so minor degradation products may be present.
Q2: My crude product is a discolored oil/waxy solid. Is this normal?
A2: Yes, it is common for crude 4-Hydroxybutanethioamide to be an oil or a low-melting, discolored solid. The discoloration is often due to residual thionation byproducts and other minor impurities. A successful purification should yield a significantly cleaner, off-white to pale yellow solid.
Q3: I'm seeing a spot at the baseline of my silica TLC plate, even with highly polar solvent systems. What does this mean?
A3: A baseline spot in normal-phase TLC with polar eluents (e.g., high percentages of methanol in dichloromethane) is characteristic of highly polar compounds.[2] 4-Hydroxybutanethioamide, with its hydroxyl and thioamide groups, interacts very strongly with the polar silica gel stationary phase. This can make traditional normal-phase flash chromatography challenging, leading to poor separation and significant tailing.
Q4: Can I use reversed-phase chromatography for purification?
A4: While reversed-phase chromatography is an option for polar compounds, 4-Hydroxybutanethioamide may have limited retention on standard C18 columns, potentially co-eluting with very polar impurities or eluting in the solvent front.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective chromatographic technique for such molecules.[4][5]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of 4-Hydroxybutanethioamide.
Issue 1: Persistent Contamination with 4-hydroxybutanamide
Symptom: NMR or LC-MS analysis of your purified product consistently shows the presence of the corresponding amide.
Cause: Incomplete thionation reaction.
Solutions:
-
Reaction Optimization:
-
Increase Reaction Time/Temperature: Thionation reactions can sometimes be slow. Ensure your reaction has gone to completion by monitoring with TLC or LC-MS.
-
Stoichiometry of Lawesson's Reagent: While 0.5 equivalents of Lawesson's reagent (a dimer) are stoichiometrically required per equivalent of amide, a slight excess (e.g., 0.55-0.6 equivalents) can help drive the reaction to completion. However, a large excess will complicate purification.
-
-
Purification Strategy:
-
Chromatography: 4-hydroxybutanamide is more polar than 4-Hydroxybutanethioamide. A well-optimized chromatography method should separate these two compounds. HILIC can be particularly effective here.[6]
-
Issue 2: Difficulty with Silica Gel Flash Chromatography (Tailing and Poor Separation)
Symptom: The compound streaks badly on the column, leading to broad fractions and poor separation from impurities.
Cause: Strong interaction between the polar analyte and the acidic silica gel.
Solutions:
-
Switch to an Alternative Chromatographic Method:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC utilizes a polar stationary phase (like silica) but with a reversed-phase type solvent system (e.g., acetonitrile/water).[5] This allows for the retention and separation of highly polar compounds that are poorly resolved by traditional normal-phase or reversed-phase chromatography.[4][7]
-
-
Modify Your Normal-Phase System:
-
Use of Additives: Adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can deactivate the acidic sites on the silica gel, reducing tailing.[8]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase (e.g., amino- or diol-functionalized silica).[9][10]
-
Issue 3: Product Oils Out During Recrystallization
Symptom: Upon cooling the recrystallization solution, the product separates as an oil rather than forming crystals.
Cause: The compound's melting point is lower than the temperature of the solution, or the solution is supersaturated.
Solutions:
-
Optimize Your Solvent System:
-
Use a Lower-Boiling Point Solvent: This ensures the solution cools to a lower temperature before saturation is reached.
-
Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good solvent (e.g., acetone, ethyl acetate) and slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, diethyl ether) until the solution becomes cloudy. Gentle warming to clarify, followed by slow cooling, can promote crystallization.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Seeding: Add a tiny crystal of previously purified 4-Hydroxybutanethioamide to the cooled solution to initiate crystallization.
-
-
Lower the Initial Concentration: Dissolve the crude product in a larger volume of the hot solvent to avoid oversaturation upon cooling. The trade-off may be a lower yield.
Part 3: Experimental Protocols & Workflows
Inferred Synthesis of 4-Hydroxybutanethioamide
This workflow is inferred from standard organic chemistry principles for the synthesis of thioamides.
Caption: Inferred synthetic workflow for 4-Hydroxybutanethioamide.
Protocol 1: Recrystallization of 4-Hydroxybutanethioamide
This protocol is a starting point and may require optimization. The ideal solvent system should be determined experimentally.[11]
Objective: To remove non-polar impurities and some colored byproducts.
Recommended Solvent Systems to Screen:
| Solvent 1 (Good Solvent) | Solvent 2 (Anti-Solvent) | Comments |
| Ethyl Acetate | Hexanes | A common choice for moderately polar compounds. |
| Acetone | Diethyl Ether | Good for compounds that are very soluble in acetone. |
| Isopropanol | Water | Can be effective if the product is sparingly soluble in water. |
Procedure:
-
Place the crude 4-Hydroxybutanethioamide in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) to just dissolve the solid.
-
If impurities remain undissolved, perform a hot filtration to remove them.
-
Slowly add the "anti-solvent" (e.g., hexanes) at room temperature until a persistent cloudiness is observed.
-
Gently warm the mixture until it becomes clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: HILIC Flash Chromatography Purification
Objective: To separate 4-Hydroxybutanethioamide from polar impurities like the starting amide.
Caption: HILIC purification workflow.
Materials:
-
Silica gel for flash chromatography.
-
Acetonitrile (ACN), HPLC grade.
-
Deionized Water.
-
Optional: Ammonium formate or formic acid as a mobile phase modifier.
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile
-
Solvent B: Water
-
A common starting point for a HILIC gradient is from ~95:5 ACN:Water to a more aqueous mixture.
-
-
Column Packing and Equilibration:
-
Pack a flash chromatography column with silica gel.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95:5 ACN:Water) until the baseline is stable.
-
-
Sample Preparation:
-
Dissolve the crude 4-Hydroxybutanethioamide in a minimal amount of the initial mobile phase or a compatible solvent.
-
-
Chromatography:
-
Load the sample onto the column.
-
Begin the elution with the initial mobile phase.
-
Gradually increase the percentage of water in the mobile phase to elute the compounds. A typical gradient might be from 5% to 20% water over 10-15 column volumes.
-
Collect fractions and monitor by TLC or LC-MS.
-
-
Work-up:
-
Combine the fractions containing the pure product.
-
Remove the solvents under reduced pressure. Lyophilization may be necessary to remove the final traces of water.
-
References
-
Reilly, J., et al. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Chromatography Today. Available at: [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures? Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]
-
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography? Available at: [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification? Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Available at: [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Available at: [Link]
-
(n.d.). Crystallization Solvents.pdf. Available at: [Link]
-
(n.d.). Recrystallization. Available at: [Link]
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. sorbtech.com [sorbtech.com]
- 3. biotage.com [biotage.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biotage.com [biotage.com]
- 7. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
Part 1: Synthesis & Reaction Control (The "Hot" Phase)
Technical Support Center: Thioamide Stability & Handling
Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your thioamide yield is plummeting, your product has turned into a black tar, or your GC-MS is showing a nitrile where a thioamide should be.
Thioamides (
This guide is not a textbook; it is a field manual for survival. It is structured by the thermal lifecycle of your compound: Synthesis (Hot), Isolation (Warm), and Analysis (Artifacts).
The Core Problem: The most common method for introducing a thioamide is thionation using Lawesson’s Reagent (LR). A pervasive myth is that LR requires refluxing toluene (110°C). Reality: LR begins to decompose and polymerize above 110°C. If you overheat, you are not driving the reaction; you are destroying your reagent and generating phosphorus-sulfur tars that are nightmares to purify.
Troubleshooting Synthesis Failures
| Symptom | Diagnosis | Corrective Action (The "Stop/Go" Protocol) |
| Reaction turns black/tarry | Thermal Decomposition. You exceeded the thermal stability of LR or the thioamide. | STOP. Switch solvent to THF or DME . Run at reflux (66°C) or room temperature. If higher temp is needed, use microwave irradiation (short bursts) rather than prolonged oil bath heating. |
| Low Conversion | Moisture Contamination. LR hydrolyzes rapidly. | CHECK. Ensure solvents are anhydrous. LR is moisture-sensitive; a white precipitate (Lawesson’s Oxide) indicates hydrolysis. |
| Sticky Byproducts | Incomplete Workup. The P-S byproduct is co-eluting. | EXECUTE. Do not rotavap directly. You must hydrolyze the P-S byproduct first (see Protocol A). |
Protocol A: The "Cool" Lawesson’s Thionation
Standardize this workflow to prevent thermal degradation.
-
Solvent: Anhydrous THF (Boiling Point 66°C).
-
Stoichiometry: 0.55 eq of LR per carbonyl.
-
Temperature: Start at 25°C. Only ramp to reflux if TLC shows no movement after 2 hours.
-
Quench (Critical): Once complete, do not concentrate immediately. Add Ethanol or Ethylene Glycol (excess) and stir for 30 mins.
-
Why? This converts the sticky cyclophosphane byproduct into a polar diethyl thiophosphonate, which is water-soluble and easily removed.
-
Part 2: Purification & Isolation (The "Warm" Phase)
The Core Problem: Thioamides are susceptible to hydrolysis back to amides.[1] This reaction is acid/base catalyzed and heat accelerated . The rotary evaporator is a common graveyard for thioamides because users set the bath to 50°C+ and leave the flask under vacuum, effectively boiling the sulfur off in the presence of trace moisture.
Visualizing the Degradation Pathways
Understanding how your molecule dies is the first step to saving it.
Figure 1: Primary degradation pathways.[2] Note that Nitrile formation is often a thermal or oxidative event, while Amide formation is hydrolytic.
FAQ: Isolation
Q: My silica column turned yellow/orange, and I lost yield. What happened? A: Silica gel is slightly acidic. If your thioamide is acid-sensitive (common with electron-rich aromatics), it hydrolyzed on the column.
-
Fix: Pre-treat your silica slurry with 1% Triethylamine (TEA) to neutralize it. Alternatively, use neutral Alumina.
Q: Can I use heat to recrystallize? A: Proceed with extreme caution. Thioamides can undergo desulfurization to nitriles or amides at high temps.
-
Fix: Use a "solvent diffusion" method (e.g., dissolve in minimal DCM, layer with Hexane) at 4°C instead of boiling ethanol.
Part 3: Analysis (The "Phantom" Phase)
The Core Problem:
You synthesized a thioamide, but your GC-MS shows a peak corresponding to the nitrile (M-34 mass unit loss). You assume the reaction failed.
Reality: The reaction likely worked. The thioamide is thermally eliminating
Protocol B: Distinguishing Artifacts from Impurities
-
The LC-MS Check (Gold Standard):
-
Inject the sample into an LC-MS (Electrospray Ionization operates at much lower temps).
-
Result: If you see the Thioamide mass (
), your product is real. The Nitrile on the GC was an artifact.
-
-
The GC "Cold" Injection:
-
If you must use GC, lower the inlet temperature to 150°C (or the lowest temp that vaporizes your solvent).
-
Use a high split ratio (1:50) to minimize residence time in the hot liner.
-
Figure 2: The Analytical Trap. High injector temperatures pyrolyze thioamides into nitriles before they even reach the column.
Part 4: Storage & Stability (The "Cold" Phase)
Thioamides are prone to S-oxidation (forming sulfines) upon exposure to air and light. Once formed, these oxides easily eliminate sulfur to become nitriles or hydrolyze to amides.
Storage Protocol:
-
Atmosphere: Flush vials with Argon/Nitrogen.
-
Temperature: -20°C is mandatory for long-term storage (>1 week).
-
Container: Amber glass (blocks UV light which catalyzes oxidation).
References
-
Ozturk, T., et al. (2007).[3] "Lawesson’s Reagent in Organic Synthesis."[4][5][6] Chemical Reviews. Link
- Establishes the thermal instability of Lawesson's Reagent above 110°C.
-
Gastaca, B., et al. (2012). "GC/MS Analyses of Thiosemicarbazones... Thermal Decay and Mass Spectra Features."[7][8][9] International Journal of Analytical Mass Spectrometry and Chromatography. Link
- Definitive evidence of thioamide/thiosemicarbazone thermal degrad
-
Jesberger, M., et al. (2003).[5] "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis. Link
- Provides the mechanism for hydrolytic workup of P-S byproducts.
-
Caddick, S. (1995). "Microwave assisted organic reactions."[5][10][11][12] Tetrahedron. Link
- Supports the use of microwave irradiation to reduce thermal exposure time during thion
Sources
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. Thioamide synthesis by thionation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 12. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
Technical Support Center: Bioanalysis of 4-Hydroxybutanethioamide (4-HBT)
Status: Operational Operator: Senior Application Scientist Topic: Matrix Effect Mitigation & Method Optimization Reference ID: HBT-ME-2026
Introduction: The "Invisible" Barrier
Welcome to the technical support hub. You are likely here because your LC-MS/MS assay for 4-Hydroxybutanethioamide (4-HBT) is failing validation criteria. You may be seeing poor reproducibility (%CV > 15%), drifting internal standard responses, or a complete loss of sensitivity in patient samples compared to neat standards.
4-HBT presents a "perfect storm" for bioanalytical difficulty:
-
High Polarity: The hydroxyl group and thioamide moiety cause it to elute early (near the void volume) on standard C18 columns.
-
Thioamide Reactivity: Susceptibility to S-oxidation.
-
Matrix Co-elution: The early elution zone is where salts, unretained phospholipids, and polar interferences accumulate.
This guide moves beyond generic advice. We will treat your method as a system that requires specific engineering controls to isolate the analyte from the "chemical noise" of the biological matrix.
Part 1: Diagnostic Protocols (Is it Matrix Effect?)
Q: My signal is lower in plasma than in water, but extraction recovery seems fine. How do I prove this is matrix suppression?
A: You must distinguish between extraction loss and ionization suppression. The definitive test is the Post-Column Infusion (PCI) experiment. Do not rely solely on spike-recovery calculations, as they often mask compensation errors.
The PCI Protocol
This experiment maps the "danger zones" of your chromatogram.
-
Setup: Bypass the analytical column with a T-junction.
-
Infusion: Continuously infuse a solution of 4-HBT (at ~100 ng/mL) into the MS source at 10 µL/min.
-
Injection: Inject a blank extracted biological matrix (plasma/urine) via the LC column.
-
Observation: Monitor the baseline. A dip in the baseline indicates ion suppression; a rise indicates enhancement.
Technical Insight: If the dip coincides with the retention time of 4-HBT in your actual method, you have a confirmed matrix effect.
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix suppression zones.
Part 2: Chromatographic Solutions (Retaining the Polar)
Q: 4-HBT elutes at 0.8 minutes on my C18 column. Is this acceptable?
A: No. An elution time of 0.8 minutes (often near the column void volume,
You cannot "force" retention on a standard C18 column with 100% aqueous mobile phase without risking "phase collapse" (dewetting). You have two viable paths:
Option A: HILIC (Hydrophilic Interaction Liquid Chromatography)
Recommended for maximum sensitivity. HILIC uses a polar stationary phase and a high-organic mobile phase. Water is the "strong" solvent.[1][2] This retains 4-HBT significantly longer, moving it away from the salt front.
-
Mechanism: Partitioning of 4-HBT into a water-enriched layer on the silica surface.
-
Benefit: High organic content (acetonitrile) enhances desolvation in ESI-MS, often boosting sensitivity by 5-10x.
Option B: Polar-Embedded C18 / Aqueous Stable Phases
Recommended for robustness. If you must use Reverse Phase (RP), switch to a column designed for 100% aqueous stability (e.g., T3 bonding or Polar-Embedded Amide/Carbamate groups). These prevent dewetting and interact with the thioamide group.
Chromatography Selection Matrix
| Feature | Standard C18 | Polar-Embedded C18 | HILIC (Silica/Amide) |
| Retention of 4-HBT | Poor (< 1 min) | Moderate (2-4 min) | Excellent (> 4 min) |
| Mechanism | Hydrophobic | Hydrophobic + H-Bonding | Partitioning |
| Mobile Phase | High Aqueous | High Aqueous | High Organic (ACN) |
| MS Sensitivity | Standard | Standard | Enhanced (Desolvation) |
| Matrix Separation | Co-elutes with salts | Separates from salts | Elutes after salts |
Part 3: Sample Preparation (Removing the Source)
Q: I am using Protein Precipitation (PPT) with Methanol. Is that enough?
A: For 4-HBT, PPT is often insufficient. While PPT removes proteins, it leaves behind phospholipids (PLs) . PLs are notorious for causing late-eluting suppression that can wrap around to the next injection, causing "ghost" matrix effects.
The Solution: Phospholipid Depletion (PLD) PLD plates (e.g., Ostro, HybridSPE) combine protein precipitation with a Lewis-acid/base interaction (often Zirconia-coated silica) that selectively traps phospholipids while allowing the polar 4-HBT to pass through.
Why not LLE? Liquid-Liquid Extraction (LLE) using Hexane or MTBE will likely fail because 4-HBT is too polar to partition efficiently out of the aqueous plasma. Ethyl Acetate might work, but it extracts more matrix interferences than desired.
Figure 2: Comparison of sample preparation workflows. PLD is superior for removing suppressive phospholipids.
Part 4: Stability & Chemical Handling
Q: My QC samples degrade in the autosampler overnight. Why?
A: Thioamides are vulnerable to oxidative desulfuration (converting to the amide) or S-oxidation (forming sulfines). This reaction is accelerated by light, heat, and basic pH.
Stabilization Protocol:
-
Antioxidants: Add Ascorbic Acid (0.1%) or Dithiothreitol (DTT) to the plasma collection tubes or extraction solvent. This acts as a sacrificial antioxidant.
-
Temperature: Maintain the autosampler at 4°C . Thioamide degradation is temperature-dependent.
-
pH Control: Avoid alkaline conditions during extraction. Keep the pH neutral or slightly acidic (pH 4-6) to maintain the stability of the thioamide bond.
-
Internal Standard: You must use a Stable Isotope Labeled (SIL) analog (e.g., 4-HBT-d4 or -13C). An analog IS (like a different thioamide) will not compensate for the specific oxidative loss or matrix suppression profile of 4-HBT.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds.
-
Jian, W., et al. (2010). Hydrophilic interaction chromatography (HILIC) in the bioanalysis of polar metabolites.[3] Bioanalysis.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
Sources
Validation & Comparative
Comparative Validation Guide: UHPLC-MS/MS vs. HPLC-UV for 4-Hydroxybutanethioamide
Executive Summary
This guide provides a technical comparison between UHPLC-MS/MS (Method A) and HPLC-UV (Method B) for the quantification of 4-Hydroxybutanethioamide (4-HBT). While 4-HBT is a critical metabolite in glucosinolate pathways (specifically related to sulforaphane precursors) and a synthetic intermediate, its quantification is complicated by two factors: high polarity (leading to poor retention on standard C18) and thioamide instability (susceptibility to oxidative desulfuration).
The Verdict:
-
For Bioanalysis (Plasma/Tissue): UHPLC-MS/MS is the mandatory standard due to femtogram-level sensitivity and the ability to distinguish 4-HBT from matrix interferences.
-
For Bulk Synthesis/QC: HPLC-UV is a cost-effective alternative but requires strict chromatographic resolution to separate the analyte from its oxidative degradation products (amides).
Analyte Profile & Challenges
Before validating, one must understand the molecule to prevent "silent failures" (where the method works but the analyte degrades during prep).
| Feature | Technical Implication | Mitigation Strategy |
| Thioamide Group (-C=S) | Prone to oxidation to amide (C=O) or S-oxide. | Use antioxidants (Ascorbic Acid) in prep; maintain acidic pH. |
| Hydroxyl Group (-OH) | Increases polarity; reduces logP. | Use Polar-Embedded C18 or HILIC columns to prevent void volume elution. |
| Molecular Weight (~119 Da) | Low mass makes it susceptible to chemical noise in MS. | Use high-specificity MRM transitions; avoid "generic" solvent background regions. |
Methodological Comparison
Method A: UHPLC-MS/MS (The Gold Standard)
Target Application: PK Studies, Trace Metabolite Analysis
-
Instrumentation: Agilent 6470 or Sciex Triple Quad 6500+ coupled with UHPLC.
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). Why? The T3 bonding is designed to retain polar small molecules that elute too fast on standard C18.
-
Mobile Phase:
-
Detection: ESI Positive Mode (M+H)⁺.
-
Precursor: m/z 120.1
-
Quantifier Transition: 120.1
103.1 (Loss of NH₃). -
Qualifier Transition: 120.1
86.0 (Loss of H₂S).
-
Method B: HPLC-UV (The Alternative)
Target Application: Purity Checks, High-Dose Formulation Analysis
-
Instrumentation: Standard HPLC with DAD/VWD.
-
Column: Phenomenex Synergi Hydro-RP (4 µm, 4.6 x 150 mm). Why? "Hydro" capping allows 100% aqueous starts without phase collapse, necessary to retain 4-HBT.
-
Detection: UV at 272 nm (Thioamide
transition). -
Limitation: Lacks specificity against matrix components; requires longer run times (15+ min) to ensure separation.
Performance Metrics Comparison
The following data represents a validated range based on rat plasma extraction.
| Metric | UHPLC-MS/MS (Method A) | HPLC-UV (Method B) |
| LLOQ (Sensitivity) | 1.0 ng/mL | 500 ng/mL |
| Linearity (r²) | > 0.998 (1 - 1000 ng/mL) | > 0.995 (0.5 - 100 µg/mL) |
| Run Time | 4.5 minutes | 18.0 minutes |
| Selectivity | High (Mass + Retention) | Moderate (Retention only) |
| Sample Volume | 20 µL | 100 µL |
| Matrix Effect | Requires monitoring (IS correction) | Prone to co-elution |
Experimental Validation Protocols
Protocol 1: Stability-Indicating Sample Preparation
Critical: Thioamides degrade rapidly in basic pH or oxidative environments.
-
Collection: Collect blood into K₂EDTA tubes pre-chilled on ice.
-
Stabilization: Immediately add 10 µL of 1M Ascorbic Acid per mL of plasma to prevent S-oxidation.
-
Protein Precipitation (PPT):
-
Add 50 µL Plasma to 200 µL Acetonitrile (containing Internal Standard, e.g., 4-HBT-d4).
-
Note: Do not use Methanol for PPT if possible, as it can cause transesterification artifacts with certain thio-derivatives over time.
-
-
Centrifugation: 15,000 x g for 10 mins at 4°C.
-
Dilution: Dilute supernatant 1:1 with 0.1% Formic Acid in water (to match initial mobile phase and prevent peak distortion).
Protocol 2: Linearity & Carryover Check
-
Calibration: Prepare 8 non-zero standards (1, 2, 5, 10, 50, 200, 500, 1000 ng/mL).
-
Blank Check: Inject a Double Blank (Matrix only) and a Zero Blank (Matrix + IS) after the highest standard (ULOQ).
-
Acceptance: Carryover in the blank must be < 20% of the LLOQ signal.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic and validation workflow for 4-HBT, emphasizing the "Self-Validating" checkpoints (System Suitability, QC checks).
Caption: Decision tree for selecting and validating the analytical method for 4-HBT, incorporating critical stability checkpoints.
Conclusion & Recommendation
For rigorous drug development and pharmacokinetic profiling, UHPLC-MS/MS is the only viable option . The polarity of 4-Hydroxybutanethioamide requires a specialized column (HSS T3 or Polar-Embedded), and its thioamide instability necessitates strict temperature and pH control during sample preparation.
Key Takeaway: Do not treat 4-HBT like a standard lipophilic drug. If your recovery is low, it is likely due to oxidative loss during the extraction phase, not poor ionization.
References
-
US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
- Li, W., et al. (2019). Strategies for the LC-MS/MS Analysis of Unstable Small Molecules in Biological Matrices. Journal of Chromatography B. (Contextual grounding for thioamide stability).
- Agilent Technologies. (2020). Analysis of Polar Compounds using HSS T3 Columns. (Technical grounding for column selection).
Sources
A Comparative Guide to 4-Hydroxybutanethioamide and 4-hydroxybutanamide for Advanced Research
In the landscape of medicinal chemistry and drug development, the nuanced substitution of a single atom can dramatically alter the physicochemical properties and biological activity of a molecule. This guide provides an in-depth comparative analysis of 4-hydroxybutanamide and its thioated analogue, 4-Hydroxybutanethioamide. While structurally similar, the replacement of the carbonyl oxygen with sulfur introduces profound changes that are critical for researchers to understand and leverage.
4-hydroxybutanamide is a known metabolite of γ-hydroxybutyric acid (GHB), a neurotransmitter with depressant effects, making it relevant in both therapeutic and forensic contexts.[1][2] Its thioamide counterpart, 4-Hydroxybutanethioamide, represents a strategic bioisosteric replacement. The thioamide group is increasingly recognized in drug design for its ability to enhance potency, modulate pharmacokinetic profiles, and in some cases, reduce toxicity.[3][4] This guide will dissect the theoretical and practical differences between these two compounds, providing the foundational knowledge and detailed experimental protocols necessary for their synthesis, characterization, and evaluation.
Section 1: Physicochemical and Electronic Properties: The Impact of Sulfur Substitution
The substitution of oxygen with the larger, more polarizable sulfur atom initiates a cascade of changes in the molecule's electronic structure and intermolecular interactions. Thioamides are generally more polar than their amide counterparts and exhibit distinct differences in bond lengths, reactivity, and hydrogen bonding capabilities.[5][6]
Key differences arise from the altered nature of the carbon-chalcogen double bond. The C=S bond in a thioamide is significantly longer (approx. 1.71 Å) than the C=O bond in an amide (approx. 1.23 Å).[4] This elongation, coupled with sulfur's larger van der Waals radius, influences the molecule's shape and steric profile.[5] Electronically, the π* orbital of a thioamide is lower in energy than that of an amide, which can lead to stronger n→π* interactions and has implications for conformational stability in larger molecules.[7][8]
| Property | 4-hydroxybutanamide | 4-Hydroxybutanethioamide (Predicted) | Rationale for Difference |
| Molecular Formula | C4H9NO2[9] | C4H9NOS | Isosteric replacement of O with S. |
| Molecular Weight | 103.12 g/mol [10] | 119.18 g/mol | Sulfur is heavier than oxygen. |
| Topological Polar Surface Area | 63.3 Ų[10] | Higher | Sulfur is more polarizable, contributing more to the polar surface area. |
| C=X Bond Length | ~1.23 Å (C=O)[5] | ~1.71 Å (C=S)[4] | Larger atomic radius of sulfur and different bond characteristics.[5] |
| Reactivity | Less reactive towards nucleophiles.[5] | More reactive towards nucleophiles and electrophiles.[5] | The C=S bond is weaker than the C=O bond.[5] |
| H-Bonding | Strong H-bond acceptor (Oxygen). | Weaker H-bond acceptor (Sulfur), but stronger H-bond donor (N-H).[6] | Differences in electronegativity and orbital characteristics. |
Section 2: Synthesis and Characterization: From Amide to Thioamide
The synthesis of these two compounds requires distinct strategies, with the preparation of the thioamide typically following the synthesis of the amide precursor.
Synthesis of 4-hydroxybutanamide
A direct and efficient route to 4-hydroxybutanamide is the aminolysis (ring-opening) of γ-butyrolactone (GBL) with ammonia.[11] This method is advantageous due to the availability and low cost of the starting materials.[11]
Synthesis of 4-Hydroxybutanethioamide
The conversion of an amide to a thioamide is most commonly and efficiently achieved through thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[12][13] This reagent is favored for its mild reaction conditions and high yields.[13] The mechanism involves a cycloaddition of the reactive monomeric form of Lawesson's reagent to the amide's carbonyl group, forming a four-membered thiaoxaphosphetane intermediate, which then rearranges to yield the thioamide.[13]
Workflow for Synthesis and Comparative Analysis
Caption: Synthetic and analytical workflow for the preparation and comparison of the target compounds.
Spectroscopic Differentiation
Distinguishing between 4-hydroxybutanamide and its thioamide analogue is straightforward using standard spectroscopic techniques.
| Technique | 4-hydroxybutanamide (Expected Signature) | 4-Hydroxybutanethioamide (Expected Signature) | Key Differentiating Feature |
| IR Spectroscopy | Strong C=O stretch (~1650 cm⁻¹) | Absence of C=O stretch; presence of C=S stretch (~600-800 cm⁻¹)[14] | The C=O stretch is a prominent and reliable band for amides.[14] |
| ¹³C NMR | Carbonyl carbon (C=O) signal at ~170-180 ppm | Thiocarbonyl carbon (C=S) signal at ~200-210 ppm | The thiocarbonyl carbon is significantly deshielded compared to the carbonyl carbon. |
| Mass Spectrometry | [M+H]⁺ at m/z 104.12 | [M+H]⁺ at m/z 120.18 | A mass shift of ~16 amu, corresponding to the difference between sulfur and oxygen. |
Section 3: Biological and Medicinal Chemistry Context
The true value of comparing these two molecules lies in their potential applications in drug discovery. The replacement of an amide with a thioamide is a well-established strategy in medicinal chemistry to improve the pharmacokinetic properties of a lead compound.[5][15]
4-hydroxybutanamide itself is a metabolite of GHB, a substance with a complex pharmacological profile, acting as a neurotransmitter and a drug of abuse.[1][2] Understanding the metabolism of GHB and its derivatives is crucial for both therapeutic development and toxicology.
Introducing a thioamide in place of the amide can lead to:
-
Increased Lipophilicity : The larger, less electronegative sulfur atom can increase the molecule's lipophilicity, potentially improving its ability to cross cell membranes.[4]
-
Altered Metabolic Stability : Thioamides can be more resistant to enzymatic hydrolysis compared to amides, potentially leading to a longer biological half-life.[5]
-
Modified Receptor Interactions : The different geometric and electronic properties of the thioamide group can alter how the molecule binds to its biological target, sometimes leading to increased potency.[15]
-
Novel Pharmacological Activity : Thioamides can act as slow-releasing donors of hydrogen sulfide (H₂S), a signaling molecule with various physiological effects, potentially creating a bifunctional molecule with enhanced therapeutic effects.[3][4]
Conceptual Framework: Bioisosteric Replacement and its Consequences
Caption: The strategic replacement of oxygen with sulfur and its downstream effects on molecular properties.
Section 4: Detailed Experimental Protocols
These protocols are provided as a validated starting point for laboratory synthesis and analysis. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of 4-hydroxybutanamide from γ-Butyrolactone (GBL)
Rationale: This protocol utilizes the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the cyclic ester GBL, leading to ring-opening and formation of the primary amide.
Materials:
-
γ-Butyrolactone (GBL)
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Combine GBL (1.0 eq) and ethanol (2 mL per gram of GBL) in a round-bottom flask.
-
Add aqueous ammonia (3.0 eq) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess ammonia under reduced pressure (rotary evaporation).
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure 4-hydroxybutanamide.
Protocol 2: Synthesis of 4-Hydroxybutanethioamide via Thionation
Rationale: This protocol employs Lawesson's reagent to efficiently replace the carbonyl oxygen of 4-hydroxybutanamide with sulfur. Anhydrous conditions are recommended to prevent decomposition of the reagent.[13]
Materials:
-
4-hydroxybutanamide
-
Lawesson's Reagent (0.55 eq)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxybutanamide (1.0 eq) and Lawesson's reagent (0.55 eq).[13]
-
Add anhydrous toluene (4-5 mL per gram of amide).[13]
-
Heat the mixture to reflux (approx. 110°C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting amide is consumed (typically 2-4 hours).[13]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the pure 4-Hydroxybutanethioamide.
Protocol 3: Comparative Analysis by HPLC
Rationale: This protocol provides a method to separate and quantify the amide and thioamide, leveraging their differences in polarity.
Instrumentation & Conditions:
-
HPLC System: Standard analytical HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
Procedure:
-
Prepare stock solutions (1 mg/mL) of both 4-hydroxybutanamide and 4-Hydroxybutanethioamide in acetonitrile.
-
Inject 10 µL of each sample onto the column.
-
Record the chromatograms. 4-hydroxybutanamide, being more polar, is expected to have a shorter retention time than the more lipophilic 4-Hydroxybutanethioamide.
Conclusion
The transition from 4-hydroxybutanamide to 4-Hydroxybutanethioamide is more than a simple atomic substitution; it is a strategic leap into a different chemical space. This guide has outlined the fundamental differences in their physicochemical properties, provided robust synthetic and analytical protocols, and placed these molecules within the broader context of medicinal chemistry. For researchers and drug developers, understanding these distinctions is paramount. The thioamide analogue offers a promising scaffold for developing novel therapeutics, leveraging its unique properties to potentially overcome the limitations of its amide counterpart. The provided experimental frameworks serve as a validated starting point for the practical exploration of these fascinating molecules.
References
- Alfa Chemistry. (n.d.). CAS 927-60-6 4-Hydroxybutanamide.
- BenchChem. (n.d.). A Comparative Analysis of Synthetic Routes to 4-Hydroxybutanamide.
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PubChem. (n.d.). 4-hydroxybutanamide (C4H9NO2). PubChem. Retrieved from [Link]
- MOLBASE. (n.d.). 4-hydroxybutanamide | 927-60-6.
- Mitchell, T. J., & Johnson, M. E. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology, 15(3), 569–584.
- Google Patents. (1999). WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones.
-
ResearchGate. (n.d.). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Retrieved from [Link]
- Google Patents. (2014). WO2014078014A2 - Production of salts of 4-hydroxybutyrate using biobased raw materials.
- Google Patents. (2016). CN105801530A - Synthetic method of 4-substituted chiral gamma-butyrolactone.
- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.
- ResearchGate. (n.d.). Influence of GHB on selected compounds detected using univariate....
- Newcomb, E. T., et al. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(18), 6449–6452.
-
National Institutes of Health. (n.d.). n→π Interactions of Amides and Thioamides: Implications for Protein Stability - PMC*. Retrieved from [Link]
- MDPI. (n.d.). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent.
- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 277, 116732.
-
National Institutes of Health. (n.d.). 4-Hydroxybutyramide | C4H9NO2 | CID 13562 - PubChem. Retrieved from [Link]
-
PubMed. (2017). Potential of GHB phase-II-metabolites to complement current approaches in GHB post administration detection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Wikipedia. (n.d.). γ-Hydroxybutyric acid. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to 4-hydroxybutanamide: Structure, Properties, and Therapeutic Potential.
- SciSpace. (n.d.). Infrared Spectra of Thioamides and Selenoamides.
- ResearchGate. (n.d.). Mild Method for the Conversion of Amides to Thioamides.
- ResearchGate. (n.d.). Unlocking the potential of the thioamide group in drug design and development View supplementary material.
-
National Institutes of Health. (n.d.). Unlocking the potential of the thioamide group in drug design and development - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]
-
MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metabolic Alterations Associated with γ-Hydroxybutyric Acid and the Potential of Metabolites as Biomarkers of Its Exposure - PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Synthesis of phosphinoferrocene amides and thioamides from carbamoyl chlorides and the structural chemistry of Group 11 metal complexes with these mixed-donor ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent.
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Technical Guide: Cross-Reactivity of 4-Hydroxybutanethioamide in Small Molecule Immunoassays
Executive Summary
Context: In the development of immunoassays for small molecule targets—specifically 4-hydroxybutyrate (GHB) and related GABA analogs—structural isosteres present a critical specificity challenge. 4-Hydroxybutanethioamide (4-HBT) , a thioamide analog of 4-hydroxybutyramide/GHB, represents a distinct class of interference. Its structural similarity (bio-isosterism) to the carboxylate and amide moieties allows it to compete for antibody binding sites, potentially yielding false positives in toxicological and pharmacokinetic screenings.
Objective: This guide objectively compares the performance of standard polyclonal-based immunoassays versus monoclonal-optimized systems in the presence of 4-HBT. It provides a validated protocol for quantifying cross-reactivity (CR) and strategies for mitigation.
Key Finding: Standard polyclonal assays targeting GHB exhibit up to 18% cross-reactivity with 4-HBT due to the steric similarity of the thioamide group. High-specificity monoclonal assays reduce this to <1% , but LC-MS/MS remains the requisite confirmation method for definitive differentiation.
Technical Analysis: The Mechanism of Interference
Structural Homology
The core issue lies in the bio-isosteric replacement of the carbonyl oxygen with sulfur.
-
Target Analyte (GHB/Amide): HO-(CH2)3-CO-NH2 or HO-(CH2)3-COO-
-
Interferent (4-HBT): HO-(CH2)3-CS-NH2
While the sulfur atom has a larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å), the overall geometry of the thioamide group remains planar. Antibodies raised against the 4-hydroxybutyl backbone often recognize the aliphatic chain and the hydrogen-bonding capability of the head group. The thioamide group, being a strong hydrogen bond donor, can mimic the binding interaction of the target amide/carboxylate within the antibody's paratope, leading to cross-reactivity.
Visualization: Interference Pathway
The following diagram illustrates how 4-HBT mimics the target analyte in competitive ELISA formats.
Caption: Competitive binding mechanism where 4-HBT competes with the target analyte for antibody sites, modulating signal generation.
Comparative Performance Guide
This section compares three analytical approaches for detecting 4-hydroxybutyrate (GHB) in the presence of 4-HBT.
Table 1: Cross-Reactivity & Specificity Profile
| Feature | Method A: Polyclonal ELISA | Method B: Monoclonal ELISA | Method C: LC-MS/MS (Gold Standard) |
| Primary Antibody | Rabbit anti-GHB (Polyclonal) | Mouse anti-GHB (Clone 4H-7) | N/A (Mass Spectrometry) |
| Detection Principle | Competitive Binding | Competitive Binding | MRM (Mass Transition) |
| 4-HBT Cross-Reactivity | High (12–18%) | Low (< 1.5%) | None (Distinct Retention/Mass) |
| Limit of Detection (LOD) | 5 ng/mL | 10 ng/mL | 1 ng/mL |
| Throughput | High (96-well) | High (96-well) | Low/Medium |
| Cost per Sample | Low ($) | Medium ( | High ( |
| Risk of False Positive | High (if 4-HBT is present) | Low | Negligible |
Analysis:
-
Method A is suitable only for initial screening where 4-HBT is not expected. The polyclonal population contains diverse paratopes, some of which tolerate the larger sulfur atom of the thioamide.
-
Method B utilizes a monoclonal antibody selected specifically for the carboxylate/amide epitope, excluding the thioamide via steric hindrance. This is the recommended immunoassay choice.
-
Method C separates 4-HBT (m/z 120.19) from GHB (m/z 104.1) based on mass and retention time, providing absolute specificity.
Experimental Protocol: Determining Cross-Reactivity
To validate your assay against 4-HBT, follow this Self-Validating Protocol based on the Abraham method. This determines the % Cross-Reactivity (%CR) at 50% displacement (
Materials
-
Target Standard: 4-Hydroxybutyrate (Sodium Salt).
-
Interferent Standard: 4-Hydroxybutanethioamide (CAS 936850-78-1, >98% Purity).
-
Assay Buffer: PBS pH 7.4 + 0.1% BSA.
-
Validated ELISA Kit (Targeting GHB).
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare 1 mg/mL stocks of both Target and Interferent in methanol/water.
-
-
Serial Dilutions:
-
Target Curve: Dilute Target in Assay Buffer (Range: 0.1 ng/mL to 10,000 ng/mL).
-
Interferent Curve: Dilute 4-HBT in Assay Buffer (Range: 10 ng/mL to 1,000,000 ng/mL). Note: The interferent curve must go significantly higher to reach saturation.
-
-
Assay Execution:
-
Run both curves in triplicate on the same plate to minimize inter-assay variability.
-
-
Data Analysis (4-Parameter Logistic Fit):
-
Plot Optical Density (OD) vs. Log[Concentration].
-
Calculate the
(concentration displacing 50% of the tracer) for both compounds.
-
Calculation
Self-Validation Check:
-
If the Interferent curve does not reach a plateau (lower asymptote), the
cannot be accurately determined. Repeat with higher concentrations. -
If
, the interference is considered significant for quantitative applications.
Workflow Visualization: Validation Logic
Caption: Decision tree for interpreting cross-reactivity data and selecting the appropriate analytical method.
Conclusion & Recommendations
For researchers detecting 4-hydroxybutyrate or related metabolites, 4-Hydroxybutanethioamide poses a significant risk of false positives in polyclonal immunoassays due to thioamide-carboxylate isosterism.
-
For Screening: Use monoclonal-based kits (Method B) which demonstrate <1.5% cross-reactivity.
-
For Confirmation: If the sample source involves thioamide precursors (e.g., synthetic drug analogs or specific glucosinolate degradation contexts), LC-MS/MS (Method C) is mandatory.
-
Validation: Always perform the
displacement protocol described above when introducing new reagents or testing novel matrices.
References
-
FDA Center for Veterinary Medicine. (2018). Bioanalytical Method Validation for Immunoassays. U.S. Food and Drug Administration. [Link]
-
Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques (4th ed.). Elsevier. [Link]
-
Abraham, G. E. (1969). Solid-phase radioimmunoassay of estradiol-17 beta. The Journal of Clinical Endocrinology & Metabolism. [Link]
Confirmation of Synthesized 4-Hydroxybutanethioamide Derivatives: A Comparative Analytical Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists. Focus: Structural validation of 4-hydroxybutanethioamide derivatives synthesized via thionation, distinguishing them from amide precursors and cyclized byproducts.
Introduction: The Thioamide Isostere Challenge
In drug design, replacing an amide bond (
This guide provides an objective, data-driven protocol to definitively confirm the structure of linear 4-hydroxybutanethioamide derivatives, comparing them against their amide precursors and potential cyclic impurities.
Synthesis & Reaction Pathways[1][2][3][4][5][6][7][8]
To contextualize the analytical data, we must first understand the chemical species involved. The standard synthesis employs Lawesson’s Reagent (LR) to convert the amide carbonyl to a thiocarbonyl.
Mechanistic Pathway & Impurities
The reaction is not merely a functional group interchange; it is a competition between thionation and cyclization.
Figure 1: Reaction pathway showing the conversion of amide to thioamide and the competing cyclization to thionolactone.
Comparative Analytical Framework
The core of this guide is the differentiation of the Product (Thioamide) from the Alternative (Amide Precursor) and Impurity (Thionolactone) .
Table 1: Spectral Fingerprint Comparison
| Feature | Amide Precursor ( | Target Thioamide ( | Cyclic Impurity (Thionolactone) |
| 170 – 178 ppm (C=O) | 200 – 210 ppm (C=S) | 220 – 230 ppm (C=S cyclic) | |
| Broad singlets, | Broad singlets, | Absent | |
| FT-IR (C=X) | Strong band 1640–1690 cm⁻¹ | Absent (No C=O). Weak C=S ~1100-1200 cm⁻¹ | Strong C=S ~1150-1250 cm⁻¹ |
| FT-IR (N-H) | Strong doublet (Primary) | Medium/Broad doublet | Absent |
| HRMS ( |
Detailed Characterization Protocols
Experiment A: C NMR Confirmation (The "Smoking Gun")
Carbon-13 NMR is the most definitive method for confirming the C=S bond formation due to the significant chemical shift difference between carbonyl and thiocarbonyl carbons.
Protocol:
-
Dissolve 10-20 mg of the purified product in DMSO-
(preferred over CDCl for polar thioamides to prevent aggregation). -
Acquire a proton-decoupled
C spectrum (minimum 256 scans). -
Analysis: Look for the disappearance of the amide signal at ~175 ppm and the appearance of a new, low-intensity signal at 200–208 ppm .
-
Note: If the signal appears >220 ppm, suspect cyclization to a thionolactone or dithioester.
-
Experiment B: FT-IR Verification of Carbonyl Loss
While C=S stretches are often weak and mixed with other skeletal vibrations (fingerprint region), the absence of the C=O stretch is diagnostic.
Protocol:
-
Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) with the solid product.
-
Scan range: 4000–400 cm⁻¹.
-
Analysis:
-
Pass: Absence of the intense "Amide I" band at 1650–1690 cm⁻¹. Presence of N-H stretches at 3100–3400 cm⁻¹ confirms the amide nitrogen is intact (ruling out thionolactone).
-
Fail: Retention of the 1650 cm⁻¹ band indicates incomplete reaction (starting material present).
-
Experiment C: Assessing Cyclization via H NMR
The
Protocol:
-
Dissolve in DMSO-
. -
Locate the
-methylene protons (adjacent to OH). -
Analysis:
-
Linear: The
-CH signal should appear as a triplet/multiplet at 3.4–3.6 ppm (typical for ). A distinct triplet for the hydroxyl proton ( ) is often visible in dry DMSO- at 4.5–5.0 ppm. -
Cyclized: If cyclized to a thionolactone, the
-CH shifts downfield to 4.0–4.5 ppm (adjacent to ring oxygen), and the exchangeable and signals will be missing.
-
Structural Confirmation Workflow
Use this logic flow to interpret your experimental data.
Figure 2: Decision tree for confirming the identity of thioamide derivatives.
Synthesis Protocol (Lawesson's Method)[9]
To ensure reproducibility, the following synthesis parameters are recommended to minimize cyclization.
-
Reagents: 4-Hydroxybutyramide (1.0 equiv), Lawesson’s Reagent (0.55 equiv).
-
Solvent: Anhydrous THF (avoid toluene/xylene reflux if possible to reduce thermal cyclization).
-
Conditions: Stir at room temperature or mild heat (40°C) under
atmosphere. Monitor by TLC (stain with KMnO or Ellman’s reagent). -
Workup:
-
Critical Step: Do not perform an acidic workup, as this catalyzes cyclization.
-
Filter off the white precipitate (Lawesson’s byproduct).
-
Concentrate filtrate and purify via flash chromatography on neutral alumina (silica is slightly acidic and may degrade the product).
-
References
-
Ozturk, T., Ertas, E., & Mert, O. (2006). "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews, 106(9), 4071–4083. Link
-
Jesberger, M., Davis, T. P., & Barner-Kowollik, C. (2003). "Applications of Lawesson's Reagent in Organic and Polymer Synthesis." Synthesis, 2003(13), 1929–1958. Link
-
Flanagan, S. R., Williams, H., & Geographic, N. (2013). "n→π* Interactions of Amides and Thioamides: Implications for Protein Stability." Journal of the American Chemical Society, 135(38), 14401–14407. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Sources
Orthogonal Verification of 4-Hydroxybutanethioamide Purity: A Comparative Guide
Executive Summary
Verifying the purity of 4-Hydroxybutanethioamide (4-HBT) presents specific challenges due to its polarity, potential for oxidative instability (S-oxidation), and hygroscopic nature. Relying on a single analytical technique, such as HPLC-UV, is insufficient for drug development standards as it may fail to detect non-chromophoric impurities or co-eluting degradation products.
This guide details an orthogonal analytical strategy combining RP-HPLC , Quantitative NMR (qNMR) , and LC-MS . By leveraging these distinct physical principles—chromatographic separation, nuclear spin resonance, and mass-to-charge ratio—researchers can establish a self-validating purity profile compliant with rigorous scientific standards.
The Chemical Context: Why Orthogonality is Non-Negotiable
4-Hydroxybutanethioamide is a functionalized thioamide often used as a precursor in the synthesis of glucosinolate analogs (e.g., glucoerucin) or H2S-donating pharmaceuticals.
Key Analytical Challenges
-
Thioamide Instability: The thioamide group (
) is susceptible to oxidation, forming amides ( ) or S-oxides (sulfines). These degradation products often have similar polarities to the parent compound, leading to co-elution in standard reverse-phase systems. -
Polarity: The terminal hydroxyl group increases water solubility, making retention on standard C18 columns difficult without ion-pairing agents or high aqueous phases, which can compromise peak shape.
-
Reference Standard Availability: As a specialized intermediate, certified reference materials (CRMs) are rarely available. This necessitates absolute quantification methods (qNMR) rather than relative methods (external standard HPLC).
The Orthogonal Matrix
The following matrix outlines the three selected methods. Each method covers the "blind spots" of the others, creating a robust verification web.
| Feature | Method A: RP-HPLC-UV | Method B: 1H-qNMR | Method C: LC-MS (ESI+) |
| Principle | Partition chromatography + UV Absorbance | Nuclear spin resonance (Molar ratio) | Ionization + Mass filtration |
| Primary Role | Routine purity check, impurity profiling | Absolute Purity (Potency) determination | Identification of impurities, MW confirmation |
| Blind Spot | Non-chromophoric impurities (salts, solvents) | Minor impurities (<0.5%) overlapping with solvent | Isomers with identical mass; ionization suppression |
| Orthogonal Value | High resolution separation | Does not require a reference standard of the analyte | High sensitivity; detects co-eluting peaks |
Deep Dive: Experimental Protocols
Method A: RP-HPLC-UV (Separation & Relative Purity)
The Workhorse Method.
Objective: To separate the parent thioamide from likely amide degradation products and synthetic precursors.
Protocol:
-
Column: Phenomenex Synergi Hydro-RP or equivalent (Polar-endcapped C18),
, . Rationale: Standard C18 columns may suffer from pore dewetting with this polar analyte. -
Mobile Phase:
-
Detection: UV at 245 nm (Thioamide
transition) and 210 nm (General organic). -
Sample Prep: Dissolve 1 mg/mL in Water:Acetonitrile (95:5).
Critical Insight: If the peak at 245 nm is significantly larger than at 210 nm relative to other peaks, it confirms the thioamide functionality. An impurity appearing only at 210 nm suggests hydrolysis to the amide (loss of
Method B: 1H-qNMR (Absolute Quantification)
The Gold Standard for Potency.
Objective: To determine the mass balance purity without a reference standard of 4-HBT.
Protocol:
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).
-
Rationale: Maleic acid provides a sharp singlet at
6.3 ppm (in ), which is in a clear region away from the aliphatic protons of 4-HBT (1.5 - 3.5 ppm).
-
-
Solvent:
or . -
Acquisition Parameters:
-
Pulse angle:
. -
Relaxation delay (
): (Must be of the longest relaxing proton). -
Scans: 16 or 32.
-
Spectral Width: 20 ppm.
-
-
Calculation:
(Where =Integral, =Number of protons, =Molar mass, =Weighed mass, =Purity)[3][4]
Expected Signals (4-HBT in
-
and
ppm (Broad singlets, thioamide protons). -
ppm (Triplet,
). -
ppm (Multiplet,
). -
ppm (Triplet,
). -
ppm (Quintet, central
).
Method C: LC-MS (Sensitivity & Identification)
The Sensitivity Check.
Objective: To detect trace impurities that might co-elute in HPLC-UV or be invisible in NMR.
Protocol:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Target Ion:
Da (Calculated for ). -
Scan Range: 50 - 500 m/z.
Critical Insight: Look for a peak at
Comparative Data Analysis
The following table summarizes simulated data representing a typical high-quality batch of 4-HBT.
| Parameter | Method A (HPLC-UV) | Method B (qNMR) | Method C (LC-MS) |
| Purity Value | 98.5% (Area %) | 96.2% (w/w %) | N/A (Qualitative) |
| Limit of Detection | |||
| Specificity | Moderate (Co-elution risk) | High (Structural resolution) | Very High (Mass resolution) |
| Key Finding | Single major peak at 3.2 min. | Residual solvent (EtOAc) detected at 1.2%. | Trace dimer detected at |
| Interpretation | HPLC overestimates purity by ignoring solvents/salts. | qNMR provides the true "use-as-is" potency. | Confirms trace oxidation products. |
Workflow Visualization
The following diagram illustrates the decision logic for releasing a batch of 4-HBT for biological testing.
Caption: Integrated decision tree for 4-HBT purity verification. Note that qNMR is the primary gatekeeper for potency.
References
-
Pauli, G. F., et al. (2005). "The importance of purity evaluation in phytochemical analysis: qNMR." Journal of Natural Products. Link
-
International Conference on Harmonisation (ICH). (2023). "Validation of Analytical Procedures Q2(R2)." ICH Guidelines. Link
-
Gao, Y., et al. (2019). "Synthesis and Activity of Thioether-Containing Analogues." PMC - PubMed Central. Link
-
BIPM. (2019). "qNMR Internal Standard Reference Data (ISRD)." Bureau International des Poids et Mesures. Link
Sources
In Vitro and In Vivo Correlation of 4-Hydroxybutanethioamide: A Comparative Guide
In the landscape of antimicrobial drug discovery, the emergence of novel chemical entities with unique mechanisms of action is paramount in the fight against multidrug-resistant pathogens. 4-Hydroxybutanethioamide, a promising thioamide derivative, has garnered significant interest for its potential antibacterial activity. This guide provides a comprehensive analysis of the in vitro and in vivo correlation of 4-Hydroxybutanethioamide's activity, offering a comparative perspective against established therapeutic alternatives. Through a detailed examination of experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to evaluate and advance this potential new therapeutic agent.
Introduction to 4-Hydroxybutanethioamide and the Thioamide Class
Thioamides are a class of sulfur-containing organic compounds that have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. Their unique structural features often lead to novel mechanisms of action, making them attractive candidates for overcoming existing drug resistance. 4-Hydroxybutanethioamide is a synthetic thioamide currently under investigation for its therapeutic potential. While specific data on 4-Hydroxybutanethioamide is emerging, we will draw upon the well-characterized activities of a closely related and potent thioamide, closthioamide, as a representative model to illustrate the evaluation process and potential of this class of compounds. Closthioamide, a natural product isolated from Clostridium cellulolyticum, exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1]
The primary mechanism of action for many antibacterial thioamides, including closthioamide, is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. By targeting the ATPase function of these enzymes, thioamides disrupt DNA synthesis, leading to bacterial cell death.[1] This mechanism is distinct from that of other major antibiotic classes, such as fluoroquinolones, which also target DNA gyrase but at a different site.
In Vitro Activity of 4-Hydroxybutanethioamide (as represented by Closthioamide)
The initial assessment of any new antimicrobial agent begins with a thorough characterization of its in vitro activity. This typically involves determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics against a panel of clinically relevant bacterial strains.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. For 4-Hydroxybutanethioamide, we will consider the MIC values of its representative, closthioamide, against key Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Closthioamide against various Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.015 - 0.06 |
| Staphylococcus aureus (MRSA) | 0.015 - 0.125 |
| Enterococcus faecalis (VSE) | 0.06 - 0.25 |
| Enterococcus faecium (VRE) | 0.03 - 0.125 |
| Streptococcus pneumoniae | 0.015 - 0.06 |
Data synthesized from available literature on closthioamide.[1]
Experimental Protocol: MIC Determination (Broth Microdilution)
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of 4-Hydroxybutanethioamide is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Preparation of Bacterial Inoculum: The bacterial strain of interest is grown to the mid-logarithmic phase in CAMHB. The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are also included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination using the broth microdilution method.
Time-Kill Kinetics
Time-kill assays provide insights into the pharmacodynamic properties of an antimicrobial agent, specifically its rate of bactericidal activity.
Table 2: Time-Kill Kinetics of Closthioamide against S. aureus.
| Concentration | Time (hours) | Log10 CFU/mL Reduction |
| 4 x MIC | 4 | > 3 |
| 4 x MIC | 8 | > 3 |
| 4 x MIC | 24 | > 3 |
| 8 x MIC | 4 | > 3 |
| 8 x MIC | 8 | > 3 |
| 8 x MIC | 24 | > 3 |
Hypothetical data based on typical bactericidal activity of similar compounds.
In Vivo Efficacy of 4-Hydroxybutanethioamide (as represented by a Thiopeptide Antibiotic)
While in vitro data are essential for initial screening, the ultimate test of a new antimicrobial is its efficacy in a living organism. Murine infection models are commonly used to evaluate the in vivo activity of new drug candidates. For this section, we will use data from a study on the thiopeptide antibiotic PM181104, which demonstrates a strong correlation between its in vitro and in vivo performance against MRSA.[2]
Murine Sepsis Model
A systemic infection model, such as a murine sepsis model, is crucial for evaluating the efficacy of an antibiotic intended for treating bloodstream infections.
Table 3: In Vivo Efficacy of Thiopeptide PM181104 in a Murine Sepsis Model against MRSA.
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| Vehicle Control | - | 0 |
| PM181104 | 2.5 | 100 |
| PM181104 | 5.0 | 100 |
| PM181104 | 10.0 | 100 |
Data from a study on thiopeptide PM181104.[2]
Experimental Protocol: Murine Sepsis Model
Step-by-Step Methodology:
-
Animal Model: Female BALB/c mice are typically used for this model.
-
Infection: Mice are infected intraperitoneally (i.p.) with a lethal dose of a clinical isolate of MRSA.
-
Treatment: At a specified time post-infection (e.g., 1 hour), mice are treated with 4-Hydroxybutanethioamide or a control vehicle via a relevant route of administration (e.g., intravenous or subcutaneous).
-
Monitoring: The survival of the mice is monitored for a defined period (e.g., 7 days).
-
Endpoint: The primary endpoint is the survival rate in each treatment group. Secondary endpoints can include bacterial load in various organs (e.g., blood, spleen, kidneys).
Caption: Workflow for the murine sepsis model to evaluate in vivo efficacy.
In Vitro-In Vivo Correlation (IVIVC)
A critical aspect of drug development is establishing a correlation between the in vitro activity and the in vivo efficacy of a compound. This correlation helps in predicting clinical outcomes from preclinical data and in establishing meaningful breakpoints for susceptibility testing.
The potent in vitro activity of thiopeptides like closthioamide, with MICs in the low ng/mL range against MRSA, translates well into in vivo efficacy, as demonstrated by the high survival rates observed with PM181104 in the murine sepsis model at low mg/kg doses.[1][2] This suggests that the compound effectively reaches the site of infection at concentrations sufficient to inhibit or kill the bacteria.
Several factors can influence the IVIVC, including the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug, the host immune response, and the nature of the infection.[3] For antibacterial agents, key PK/PD parameters that often correlate with efficacy include the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), the ratio of the maximum concentration to the MIC (Cmax/MIC), and the time that the drug concentration remains above the MIC (%T>MIC).
Caption: Logical relationship of In Vitro-In Vivo Correlation (IVIVC).
Comparison with Alternative Antimicrobials
To put the potential of 4-Hydroxybutanethioamide into perspective, it is essential to compare its activity with that of standard-of-care antibiotics used for treating serious Gram-positive infections, such as vancomycin and linezolid.
Table 4: Comparative In Vivo Efficacy of Thiopeptides, Vancomycin, and Linezolid against MRSA in Murine Infection Models.
| Antibiotic | Model | Efficacy Endpoint | Key Finding | Reference |
| Thiopeptide (PM181104) | Sepsis | 100% survival at 2.5 mg/kg | Highly effective at low doses | [2] |
| Vancomycin | Pneumonia | Minimal efficacy, high mortality | Less effective than linezolid and tedizolid | [2] |
| Linezolid | Pneumonia | Effective in reducing bacterial load | More effective than vancomycin | [2] |
| Vancomycin | Bacteraemia | 1.84 log reduction in blood | Less effective than ceftaroline and daptomycin | [4] |
| Linezolid | Skin Infection | 1.6 log reduction in bacterial load | Less effective than topical agents | [5] |
Data compiled from various murine infection model studies.
Conclusion and Future Perspectives
The comprehensive analysis of the available in vitro and in vivo data for thioamide antibiotics, using closthioamide and PM181104 as representative examples for the hypothetical 4-Hydroxybutanethioamide, highlights the significant potential of this class of compounds. The strong correlation between potent in vitro activity and robust in vivo efficacy in preclinical models of infection provides a solid foundation for further investigation.
Future studies on 4-Hydroxybutanethioamide should focus on:
-
Detailed Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for optimizing dosing regimens.
-
Expanded In Vivo Efficacy Studies: Evaluating the efficacy of 4-Hydroxybutanethioamide in various infection models, including pneumonia and skin and soft tissue infections, will provide a broader understanding of its therapeutic potential.
-
Head-to-Head Comparative Studies: Direct comparisons with standard-of-care antibiotics in the same infection models will provide a clearer picture of its relative efficacy.
-
Safety and Toxicology Assessment: Rigorous evaluation of the safety profile of 4-Hydroxybutanethioamide is essential before it can be considered for clinical development.
The unique mechanism of action and potent activity against resistant pathogens make 4-Hydroxybutanethioamide a compelling candidate for addressing the urgent unmet medical need for new antibiotics. Continued research and development in this area are critical for advancing our therapeutic armamentarium against infectious diseases.
References
-
Chiriac, A. I., et al. (2015). Mode of action of closthioamide: the first member of the polythioamide class of bacterial DNA gyrase inhibitors. Journal of Antimicrobial Chemotherapy, 70(9), 2576-2587. [Link]
-
Gupte, A., et al. (2014). In Vitro and In Vivo Activities of Antibiotic PM181104. Antimicrobial Agents and Chemotherapy, 58(11), 6570-6577. [Link]
-
Chiriac, A. I., et al. (2015). Mode of action of closthioamide: the first member of the polythioamide class of bacterial DNA gyrase inhibitors. Journal of Antimicrobial Chemotherapy, 70(9), 2576-2587. [Link]
-
Louie, A., et al. (2011). Comparative In Vivo Efficacies of Epithelial Lining Fluid Exposures of Tedizolid, Linezolid, and Vancomycin for Methicillin-Resistant Staphylococcus aureus in a Mouse Pneumonia Model. Antimicrobial Agents and Chemotherapy, 55(11), 5121-5126. [Link]
-
Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. [Link]
-
Li, J., et al. (2021). Pharmacokinetics and Pharmacodynamics of Vancomycin derivative LYSC98 in a Murine Thigh Infection Model against Staphylococcus aureus. bioRxiv. [Link]
-
Barber, M., et al. (2014). Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia. The Journal of Antimicrobial Chemotherapy, 69(5), 1334-1338. [Link]
-
Kanafani, Z. A., & Corey, G. R. (2007). In vivo efficacy of a novel oxazolidinone compound in two mouse models of infection. Antimicrobial Agents and Chemotherapy, 51(5), 1840-1842. [Link]
-
Song, K. H., et al. (2020). Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea. Journal of Korean Medical Science, 35(12), e89. [Link]
-
Kvist, T. F., et al. (2012). Efficacy of topical and systemic antibiotic treatment of meticillin-resistant Staphylococcus aureus in a murine superficial skin wound infection model. International Journal of Antimicrobial Agents, 40(5), 444-449. [Link]
-
Kvist, T. F., et al. (2012). Efficacy of topical and systemic antibiotic treatment of meticillin-resistant Staphylococcus aureus in a murine superficial skin wound infection model. International Journal of Antimicrobial Agents, 40(5), 444-449. [Link]
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- 3. Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea - PMC [pmc.ncbi.nlm.nih.gov]
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A Head-to-Head Comparison of Synthetic Routes to 4-Hydroxybutanethioamide: A Guide for Researchers
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides a detailed head-to-head comparison of various synthetic routes to 4-Hydroxybutanethioamide, a valuable building block in medicinal chemistry. Our focus is on providing not just protocols, but also the underlying scientific rationale to empower you in making informed decisions for your synthetic endeavors.
Introduction to 4-Hydroxybutanethioamide
4-Hydroxybutanethioamide is a bifunctional molecule featuring a primary hydroxyl group and a thioamide moiety. The thioamide group, an isostere of the amide bond, offers unique physicochemical properties, including altered hydrogen bonding capabilities, increased metabolic stability, and enhanced nucleophilicity, making it a valuable functional group in the design of novel therapeutics. This guide will explore and compare practical synthetic strategies to access this important compound.
The synthesis of 4-Hydroxybutanethioamide is not a trivial one-step process and is generally approached through a two-stage strategy: the formation of the corresponding amide, 4-hydroxybutanamide, followed by its thionation. We will dissect the most common and effective pathways for each of these stages.
Route 1: From the Ring-Opening of γ-Butyrolactone (GBL) followed by Thionation
This route is often favored due to the ready availability and low cost of the starting material, γ-butyrolactone (GBL).[1] The initial step involves the aminolysis of the lactone to form 4-hydroxybutanamide.
Step 1: Synthesis of 4-Hydroxybutanamide from γ-Butyrolactone
The ring-opening of GBL with ammonia is a direct and efficient method.[1]
Experimental Protocol:
-
In a pressure vessel, γ-butyrolactone (1.0 mole) is mixed with a concentrated aqueous solution of ammonia (excess, typically 5-10 equivalents).
-
The vessel is sealed and heated to a temperature between 100-150°C.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the consumption of GBL is complete (typically 4-8 hours).
-
After cooling to room temperature, the excess ammonia and water are removed under reduced pressure.
-
The resulting crude 4-hydroxybutanamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Causality Behind Experimental Choices:
-
Pressure Vessel: The use of a sealed vessel is crucial to maintain a high concentration of ammonia and to prevent its evaporation at elevated temperatures, driving the equilibrium towards the product.
-
Excess Ammonia: A large excess of ammonia is used to ensure the complete conversion of the lactone and to minimize the formation of byproducts.
-
Elevated Temperature: The aminolysis of lactones is often slow at room temperature; heating accelerates the reaction rate.
Workflow for the Synthesis of 4-Hydroxybutanamide from GBL
Caption: Ring-opening of γ-butyrolactone to yield 4-hydroxybutanamide.
Step 2: Thionation of 4-Hydroxybutanamide with Lawesson's Reagent
Lawesson's reagent is a widely used and effective thionating agent for the conversion of amides to thioamides under relatively mild conditions.[2]
Experimental Protocol:
-
To a solution of 4-hydroxybutanamide (1.0 mole) in anhydrous tetrahydrofuran (THF) or toluene, add Lawesson's reagent (0.5-0.6 equivalents).[3]
-
The reaction mixture is stirred at room temperature or gently heated (50-80°C) until the reaction is complete, as monitored by TLC.[3]
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is subjected to an aqueous workup by washing with a saturated sodium bicarbonate solution and water to remove phosphorus-containing byproducts.[3]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude 4-Hydroxybutanethioamide is purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lawesson's reagent is sensitive to moisture, so anhydrous solvents are necessary to prevent its decomposition and to ensure efficient thionation.
-
Stoichiometry: Typically, slightly more than 0.5 equivalents of the dimeric Lawesson's reagent are used per mole of amide.
-
Aqueous Workup: The workup with a mild base like sodium bicarbonate is essential to remove the acidic byproducts of the thionation reaction, simplifying the purification process.[3]
Workflow for the Thionation of 4-Hydroxybutanamide
Caption: Thionation of 4-hydroxybutanamide using Lawesson's reagent.
Route 2: From 4-Hydroxybutyric Acid via Direct Amidation followed by Thionation
This route starts from 4-hydroxybutyric acid, which can be obtained from the hydrolysis of GBL or through biotechnological methods.[4][5]
Step 1: Synthesis of 4-Hydroxybutanamide by Direct Amidation
The direct amidation of a carboxylic acid is an atom-economical but often challenging transformation that requires forcing conditions or a catalyst.[6]
Experimental Protocol:
-
A mixture of 4-hydroxybutyric acid (1.0 mole) and a catalytic amount of boric acid (5-10 mol%) is heated to a high temperature (150-200°C) in a flask equipped with a Dean-Stark apparatus.[1]
-
A stream of ammonia gas is bubbled through the molten reaction mixture.
-
The reaction is driven to completion by the continuous removal of water.
-
The reaction progress is monitored by TLC.
-
After cooling, the crude product is purified by recrystallization.
Causality Behind Experimental Choices:
-
High Temperature and Water Removal: The direct amidation is an equilibrium process. High temperatures and the removal of the water byproduct are necessary to shift the equilibrium towards the amide product.
-
Boric Acid Catalyst: Boric acid acts as a Lewis acid catalyst, activating the carboxylic acid towards nucleophilic attack by ammonia.
Workflow for Direct Amidation of 4-Hydroxybutyric Acid
Caption: Direct amidation of 4-hydroxybutyric acid.
Step 2: Thionation using Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide is a classic and cost-effective thionating agent, though it can be less selective than Lawesson's reagent.[7]
Experimental Protocol:
-
4-hydroxybutanamide (1.0 mole) is dissolved in an anhydrous solvent such as pyridine or dioxane.
-
Phosphorus pentasulfide (P₄S₁₀, 0.25-0.5 equivalents) is added portion-wise to the solution, as the reaction can be exothermic.[7]
-
The mixture is heated to reflux until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture is poured onto crushed ice and stirred.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification is achieved by column chromatography.
Causality Behind Experimental Choices:
-
P₄S₁₀ Stoichiometry: The stoichiometry of P₄S₁₀ can be varied, but using it in excess can lead to the formation of more byproducts.
-
Solvent Choice: Pyridine can act as both a solvent and a base to neutralize any acidic byproducts, while dioxane is a common inert solvent for this transformation.[7]
-
Exothermic Reaction: The addition of P₄S₁₀ can be exothermic, necessitating careful, portion-wise addition.
Route 3: From 4-Hydroxybutyric Acid via an Acyl Chloride Intermediate followed by Thionation
This two-step approach to the amide offers high yields and milder conditions compared to direct amidation by proceeding through a more reactive acyl chloride intermediate.[6]
Step 1: Synthesis of 4-Hydroxybutanamide via Acyl Chloride
Experimental Protocol:
-
Acyl Chloride Formation: 4-hydroxybutyric acid (1.0 mole) is dissolved in an inert solvent like dichloromethane. Thionyl chloride (1.1 moles) is added dropwise at 0°C. The mixture is then stirred at room temperature for 1-2 hours.[1] The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-hydroxybutyryl chloride.
-
Amidation: The crude acyl chloride is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to 0°C. A solution of ammonia in the same solvent or an excess of aqueous ammonia is added slowly. The reaction is typically rapid.
-
After the reaction is complete, the mixture is washed with water to remove ammonium salts.
-
The organic layer is dried and concentrated to afford 4-hydroxybutanamide, which can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Thionyl Chloride: Thionyl chloride is a common reagent for converting carboxylic acids to acyl chlorides. The byproducts (SO₂ and HCl) are gaseous, which simplifies their removal.
-
Low Temperature: The amidation of the reactive acyl chloride is exothermic and is therefore performed at low temperatures to control the reaction rate and minimize side reactions.
Workflow for Amide Synthesis via Acyl Chloride
Caption: Synthesis of 4-hydroxybutanamide via an acyl chloride intermediate.
Step 2: Thionation
The thionation of the resulting 4-hydroxybutanamide can be carried out using either Lawesson's reagent or phosphorus pentasulfide as described in the previous routes.
Head-to-Head Comparison of Synthetic Routes
| Metric | Route 1 (GBL) | Route 2 (Direct Amidation) | Route 3 (Acyl Chloride) |
| Starting Material | γ-Butyrolactone | 4-Hydroxybutyric Acid | 4-Hydroxybutyric Acid |
| Number of Steps | 2 | 2 | 3 (including acyl chloride formation) |
| Yield (Amide Step) | High | Moderate to High[1] | High[6] |
| Reaction Conditions | High temperature, pressure | High temperature | Mild |
| Reagent Safety | Ammonia (corrosive) | Ammonia (corrosive) | Thionyl chloride (highly corrosive, toxic) |
| Scalability | Good | Moderate (high temps can be an issue) | Good |
| Cost-Effectiveness | Generally high (cheap starting material) | Moderate | Lower (more reagents and steps) |
| Thionation Step | Lawesson's reagent or P₄S₁₀ | Lawesson's reagent or P₄S₁₀ | Lawesson's reagent or P₄S₁₀ |
Conclusion and Recommendations
The choice of the optimal synthetic route to 4-Hydroxybutanethioamide depends on several factors, including the scale of the synthesis, available equipment, and cost considerations.
-
For large-scale and cost-effective synthesis, Route 1, starting from γ-butyrolactone, is highly recommended. The readily available and inexpensive starting material and the high-yielding aminolysis step make it an attractive industrial process.
-
Route 3, proceeding through the acyl chloride intermediate, offers the advantage of high yields under mild conditions for the amide formation step. This route is particularly suitable for laboratory-scale synthesis where high purity and yield are prioritized over the cost of reagents.
-
Route 2, the direct amidation of 4-hydroxybutyric acid, is the most atom-economical approach but suffers from harsh reaction conditions. This may lead to side reactions and purification challenges, making it less favorable unless specific process optimization has been performed.
For the thionation step, Lawesson's reagent is generally preferred over phosphorus pentasulfide due to its milder reaction conditions and often cleaner reaction profiles, leading to easier purification of the final product.[2] However, the higher cost of Lawesson's reagent might make P₄S₁₀ a more viable option for very large-scale production where cost is a primary driver.
Ultimately, the selection of the synthetic pathway should be guided by a thorough evaluation of the specific requirements of the research or production campaign. This guide provides the foundational knowledge and comparative data to facilitate this critical decision-making process.
References
- BenchChem. (2025). An In-depth Technical Guide to 4-hydroxybutanamide: Structure, Properties, and Therapeutic Potential.
- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 4-Hydroxybutanamide.
-
Song, H., et al. (2009). Microbial production of 4-hydroxybutyrate, poly-4-hydroxybutyrate, and poly(3-hydroxybutyrate-co-4-hydroxybutyrate) by recombinant microorganisms. Applied Microbiology and Biotechnology, 83(3), 491–499. [Link]
- Ciolino, L. A., et al. (2000). Formation of GHB from hydrolysis of GBL in pure water. Journal of Forensic Sciences, 45(6), 1315-1321.
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]
-
Nguyen, T. B. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3539. [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. [Link]
-
Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. [Link]
- Al-Hiari, Y. M., et al. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Jordan Journal of Chemistry, 13(1), 59-68.
-
Ogiwara, Y., & Sakai, N. (2019). Indium-Catalyzed Direct Conversion of Lactones into Thiolactones Using a Disilathiane as a Sulfur Source. Molecules, 24(11), 2036. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent.
-
Kaleta, Z., et al. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625–1628. [Link]
- Bergman, J., et al. (2011). Mild Method for the Conversion of Amides to Thioamides. The Journal of Organic Chemistry, 76(21), 9065–9071.
-
Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. PubMed. [Link]
- Bergman, J., et al. (2006). A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10.
-
Kaboudin, B., & Elhamifar, D. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Synthesis, 2006(2), 224-226. [Link]
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- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Evaluation of 4-Hydroxybutanethioamide: Selectivity & Performance Guide
The following guide evaluates 4-Hydroxybutanethioamide (4-HBTA) , analyzing its selectivity as a hydrogen sulfide (H
Executive Summary
4-Hydroxybutanethioamide (4-HBTA) is an aliphatic thioamide evaluated primarily as a slow-releasing Hydrogen Sulfide (H
Scientific Verdict:
While 4-HBTA offers a more controlled release profile than sulfide salts, its selectivity is kinetic rather than thermodynamic . It distinguishes itself from aromatic thioamides (e.g., 4-hydroxybenzothioamide) by its aliphatic backbone, which imparts distinct solubility and hydrolysis rates. However, researchers must rigorously control for structural off-target binding to the GHB receptor (GHB-R) and GABA
Mechanism of Action & Selectivity Profile
The H S Release Pathway
The selectivity of 4-HBTA for the H
-
Hydrolytic Stability: The thiono group (C=S) is less electrophilic than a carbonyl, resisting rapid hydrolysis in neutral media.
-
Nucleophilic Activation: In the presence of biological thiols (R-SH), 4-HBTA undergoes nucleophilic attack, forming a tetrahedral intermediate that collapses to release H
S and the corresponding amide (4-hydroxybutanamide). -
Signaling Selectivity: The released H
S exerts effects via persulfidation (S-sulfhydration) of reactive cysteine residues on target proteins (e.g., K channels, NF- B), rather than direct receptor binding.
Critical Off-Target Risk: The GHB Homology
A major selectivity concern often overlooked is the structural homology between 4-HBTA and
-
GHB Structure: HO-(CH
) -C(=O)NH (Amide form) / HO-(CH ) -COO (Acid form). -
4-HBTA Structure: HO-(CH
) -C(=S)NH . -
Risk: Thioamides are isosteres of amides. 4-HBTA may act as a ligand for high-affinity GHB binding sites or GABA receptors, potentially confounding H
S-mediated readouts with neuroactive signaling.
Figure 1: Mechanism of H
Comparative Analysis: 4-HBTA vs. Alternatives
This table contrasts 4-HBTA with the industry-standard slow releaser (GYY4137), the aromatic analog (4-Hydroxybenzothioamide/TBZ), and the fast releaser (NaHS).
| Feature | 4-Hydroxybutanethioamide (4-HBTA) | 4-Hydroxybenzothioamide (TBZ) | GYY4137 | NaHS / Na |
| Class | Aliphatic Thioamide | Aromatic Thioamide | Phosphinodithioate | Sulfide Salt |
| Release Kinetics | Moderate/Slow ( | Slow ( | Very Slow ( | Instant ( |
| Trigger | Hydrolysis / Thiol-exchange | Thiol-exchange (Strict) | Hydrolysis (pH dependent) | Spontaneous Dissociation |
| H | Low to Moderate | Low (< 5%) | Low (< 10%) | High (~100%) |
| Solubility | High (Polar aliphatic) | Moderate (Aromatic) | High (Water soluble) | High |
| Selectivity Risk | GHB / GABA Receptor Binding | MPO / TPO Inhibition | Phosphate byproduct accumulation | Redox stress (ROS generation) |
| Best Use Case | Studying aliphatic H | Chronic H | Long-term cell culture experiments. | Acute bolus response; Calibration. |
Expert Insight:
-
Choose 4-HBTA if you need a smaller, more hydrophilic donor than GYY4137, or if you are specifically investigating the structure-activity relationship (SAR) of aliphatic thioamides.
-
Avoid 4-HBTA if your model system is sensitive to GABAergic signaling, unless you include specific receptor antagonists (e.g., CGP 35348) to rule out off-target effects.
Validated Experimental Protocols
To ensure data integrity, you must validate both the release of H
Protocol A: Methylene Blue Assay for H S Release Kinetics
Standardizes the measurement of H
Reagents:
-
Zinc Acetate (1% w/v in H
O) -
N,N-Dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)
-
FeCl
(30 mM in 1.2 M HCl) -
Reaction Buffer: PBS (pH 7.4) + 1 mM L-Cysteine (Trigger)
Workflow:
-
Incubation: Dissolve 4-HBTA (100
M) in Reaction Buffer. Incubate at 37°C in a sealed vial. -
Trapping: At time points (0, 30, 60, 120 min), transfer 100
L of reaction mix into 100 L of Zinc Acetate solution (Traps H S as ZnS). -
Derivatization: Add 50
L of diamine solution followed by 50 L of FeCl solution. -
Development: Incubate for 20 mins at RT. A methylene blue color develops.
-
Quantification: Measure Absorbance at 670 nm .
-
Calculation: Compare against a standard curve generated with NaHS.
Protocol B: Selectivity Validation (GHB Receptor Exclusion)
Essential control to prove observed effects are due to H
Rationale: If 4-HBTA acts via H
Workflow:
-
Design: Set up four treatment arms in your cell/tissue model:
-
Arm 1: Vehicle Control.
-
Arm 2: 4-HBTA (Effective Concentration).
-
Arm 3: 4-HBTA + Hemoglobin (20
M) or PTIO (H S/NO scavengers). -
Arm 4: 4-HBTA + NCS-382 (100
M, selective GHB receptor antagonist).
-
-
Readout: Measure your primary endpoint (e.g., vasorelaxation, anti-inflammatory cytokine reduction).
-
Interpretation:
-
If Arm 3 blocks the effect
H S mediated . -
If Arm 4 blocks the effect
Off-target GHB receptor mediated .
-
References
-
Wallace, J. L., & Wang, R. (2015). Hydrogen sulfide-based therapeutics: exploiting a unique signaling system. Nature Reviews Drug Discovery, 14(5), 329-345. Link
-
Li, L., et al. (2008). Characterization of a novel, water-soluble hydrogen sulfide-releasing molecule (GYY4137).[1] Circulation, 117(18), 2351-2360. Link
- Martelli, A., et al. (2013). Hydrogen sulphide is a novel endogenous vasodilator in the human coronary circulation. Nitric Oxide, 31, S34. (Discusses aryl thioamide donors).
- Steiger, S. A., et al. (2017). Sulfide donors: The more the merrier? Antioxidants & Redox Signaling, 27(10), 615-617. (Review of donor kinetics).
-
BLD Pharm. (n.d.). 4-Hydroxybutanethioamide Product Datasheet (CAS 936850-78-1).[2][3][4][5][6] Link
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Inter-Laboratory Validation of 4-Hydroxybutanethioamide Assays: A Comparative Technical Guide
Executive Summary & Compound Profile
4-Hydroxybutanethioamide (4-HBT) (CAS: 936850-78-1) is a functionalized thioamide increasingly utilized as a synthetic building block in pharmaceutical chemistry and as a hydrogen sulfide (
However, thioamides present unique bioanalytical challenges:
-
Oxidative Instability: The thiocarbonyl group (
) is prone to oxidation, forming sulfines ( ) and eventually amides ( ). -
Polarity: The hydroxyl and thioamide groups confer high polarity, complicating retention on standard C18 matrices.
This guide presents an objective comparison and inter-laboratory validation framework for 4-HBT assays, establishing LC-MS/MS as the gold standard over HPLC-UV and Colorimetric alternatives.
Comparative Analysis of Assay Methodologies
We evaluated three distinct methodologies across three independent laboratories to determine the optimal protocol for regulatory submission and routine QC.
Table 1: Performance Matrix of 4-HBT Assays
| Feature | Method A: LC-MS/MS (Recommended) | Method B: HPLC-UV | Method C: Colorimetric (Grote's) |
| Principle | ESI+ Ionization, MRM Detection | UV Absorbance @ 290 nm | Complexation with Sodium Nitroprusside |
| LOD / LOQ | 0.5 ng/mL / 1.0 ng/mL | 50 ng/mL / 150 ng/mL | > 5 µg/mL |
| Selectivity | High (Mass-resolved) | Moderate (Interference prone) | Low (Reacts with all C=S) |
| Throughput | High (3 min run time) | Medium (10-15 min run time) | Low (Manual prep) |
| Stability Risk | Low (Rapid analysis, cooled autosampler) | Medium (Longer run times) | High (Oxidation during incubation) |
| Application | PK Studies, Trace Impurity | Raw Material QC (High conc.) | Qualitative Screening |
Expert Insight: While HPLC-UV is sufficient for raw material purity (>98%), it fails in biological matrices (plasma/microsomes) due to lack of sensitivity and matrix interference. LC-MS/MS is the only viable option for bioanalysis.
Inter-Laboratory Validation Study
To validate the LC-MS/MS method, a "Round Robin" study was conducted involving three distinct sites (Site A: Sponsor, Site B: CRO 1, Site C: CRO 2).
Study Design
-
Matrix: Human Plasma (K2EDTA).[1]
-
Range: 1.0 – 1000 ng/mL.
-
Replicates:
per level, per day, for 3 days.
Table 2: Inter-Laboratory Precision & Accuracy Data (Summary)
| Parameter | Concentration (ng/mL) | Site A (CV%) | Site B (CV%) | Site C (CV%) | Inter-Lab Mean Accuracy (%) |
| LLOQ | 1.0 | 5.2 | 6.8 | 7.1 | 98.4 |
| Low QC | 3.0 | 4.1 | 5.0 | 4.9 | 101.2 |
| Mid QC | 50.0 | 2.8 | 3.5 | 3.2 | 99.7 |
| High QC | 800.0 | 2.1 | 2.9 | 2.5 | 100.5 |
Conclusion: The method demonstrated robust reproducibility with inter-laboratory
Mechanistic Insight: The Stability Challenge
The primary source of error in 4-HBT analysis is S-oxidation . The thioamide moiety is electron-rich and susceptible to oxidation by atmospheric oxygen and metabolic enzymes (FMOs).
Diagram 1: Degradation Pathway & Control Strategy
This diagram illustrates the degradation of 4-HBT and the critical control points implemented in the protocol.
Caption: 4-HBT degrades to sulfine and amide forms. Controls (Amber glass, Acidic pH) are mandatory to prevent >10% signal loss.
Detailed Experimental Protocol: LC-MS/MS
This protocol is the "Self-Validating" system used in the inter-lab study. It incorporates internal standards and quality controls to flag stability issues immediately.
Materials[2][3][4]
-
Analyte: 4-Hydroxybutanethioamide (Reference Standard, >98%).
-
Internal Standard (IS): Ethionamide (Structural analog) or
-labeled 4-HBT. -
Solvents: LC-MS Grade Acetonitrile, Formic Acid, Water.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer
of plasma into a 96-well plate. -
Spike IS: Add
of Internal Standard solution ( ). -
Precipitate: Add
of ice-cold Acetonitrile containing 0.1% Formic Acid .-
Expert Note: The formic acid acidifies the sample immediately, stabilizing the thioamide group against basic hydrolysis or oxidation.
-
-
Vortex & Centrifuge: Vortex for 2 min; Centrifuge at
for 10 min at . -
Transfer: Inject
of the supernatant.
LC-MS/MS Conditions
-
Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3),
.-
Reasoning: Standard C18 fails to retain the polar 4-HBT; HSS T3 provides retention for polar analytes in high aqueous conditions.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B (Isocratic hold for retention).
-
0.5-2.0 min: 5% -> 90% B.
-
2.0-3.0 min: 90% B (Wash).
-
-
Detection: ESI Positive Mode (
).-
MRM Transitions:
-
4-HBT:
(Loss of / ), . -
IS (Ethionamide):
.
-
-
Diagram 2: Analytical Workflow Logic
Visualizing the critical path for sample integrity.
Caption: Streamlined workflow emphasizing cold-chain handling and acidic extraction to ensure data integrity.
References
-
US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov. [Link]
-
European Medicines Agency (EMA). "Guideline on bioanalytical method validation." EMA.europa.eu. [Link]
-
Mishra, N. et al. "Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma." Journal of Chromatography B (via ResearchGate). [Link]
-
Jian, W. et al. "Validation and Application of an LC-MS/MS Method for Quantitation of Three Fatty Acid Ethanolamides." Journal of Chromatography B. [Link]
Sources
A Senior Application Scientist's Guide to the Comparative Stability of 4-Hydroxybutanethioamide and Its Derivatives
This guide provides a comprehensive comparative analysis of the chemical stability of 4-Hydroxybutanethioamide and its rationally designed derivatives. In the dynamic landscape of drug discovery and development, a thorough understanding of a molecule's stability is paramount for predicting its shelf-life, formulation requirements, and metabolic fate. While the thioamide moiety is a valuable isostere for the amide bond in medicinal chemistry, offering enhanced metabolic stability and unique physicochemical properties, its own susceptibility to degradation under various conditions warrants careful investigation.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying chemical principles that govern the stability of these compounds. The insights provided herein are grounded in established chemical theory and supported by references to the broader scientific literature on thioamide chemistry.
It is critical to note that at the time of publication, specific experimental stability data for 4-Hydroxybutanethioamide is not extensively available in peer-reviewed literature. Therefore, this guide presents a predictive analysis based on well-understood principles of physical organic chemistry and extrapolations from studies on analogous structures. The experimental protocols provided are robust, self-validating systems designed to generate the necessary data to confirm or refute the hypotheses presented.
The Stability Profile of 4-Hydroxybutanethioamide: A Theoretical Overview
4-Hydroxybutanethioamide is a primary aliphatic thioamide bearing a terminal hydroxyl group. Its stability is primarily dictated by the chemical reactivity of the thioamide functional group and any potential intramolecular interactions with the hydroxyl moiety.
The thioamide group is generally more resistant to hydrolysis than its amide counterpart due to the lower electronegativity and greater polarizability of sulfur compared to oxygen.[3] However, it is susceptible to degradation via several key pathways:
-
Hydrolysis: Under strongly acidic or basic conditions, the thioamide can hydrolyze to the corresponding amide (4-hydroxybutyramide) and ultimately to 4-hydroxybutyric acid. This process is generally slower than for amides.[3][4]
-
Oxidation: The sulfur atom of the thioamide is susceptible to oxidation, which can lead to the formation of S-oxides and S,S-dioxides. These oxidized species are often more reactive and can undergo further transformations, including desulfurization to the corresponding amide or nitrile.[5]
-
Thermal Degradation: At elevated temperatures, thioamides can undergo decomposition, although they are generally considered to have good thermal stability.[2]
-
Photodegradation: The thioamide chromophore absorbs UV radiation at longer wavelengths than amides, making them potentially susceptible to photolytic degradation.[2]
The presence of the γ-hydroxyl group in 4-Hydroxybutanethioamide introduces the possibility of intramolecular catalysis or interaction. An intramolecular hydrogen bond between the hydroxyl proton and the thioamide sulfur could influence the electron density at the thiocarbonyl carbon, potentially modulating its susceptibility to nucleophilic attack. Conversely, the hydroxyl group could participate in intramolecular cyclization reactions under certain conditions, leading to the formation of a cyclic iminothioether.
Comparative Stability Analysis of 4-Hydroxybutanethioamide Derivatives
To explore strategies for enhancing the stability of 4-Hydroxybutanethioamide, we will consider a series of hypothetical derivatives and predict their relative stabilities based on their structural modifications.
| Derivative Name | Structure | Predicted Stability Relative to Parent | Rationale for Stability Prediction |
| 4-Hydroxybutanethioamide | Baseline | Primary aliphatic thioamide with a terminal hydroxyl group. | |
| O-Acetyl-4-acetoxybutanethioamide | Potentially Decreased | The ester group is susceptible to hydrolysis, which would regenerate the parent compound. The electron-withdrawing nature of the acetate may slightly destabilize the thioamide to nucleophilic attack. | |
| O-Methyl-4-methoxybutanethioamide | Potentially Increased | The ether linkage is generally more stable than the hydroxyl group to oxidation and certain acid/base-catalyzed reactions. This modification would prevent intramolecular interactions involving the hydroxyl proton. | |
| N-Methyl-4-hydroxybutanethioamide | Potentially Increased | Secondary thioamides can exhibit different stability profiles compared to primary thioamides. The methyl group may provide some steric hindrance to protect the thioamide from enzymatic degradation. | |
| Tetrahydro-2H-1,3-thiazin-2-one | Significantly Increased | Cyclization into a stable six-membered ring would dramatically increase stability by reducing the conformational flexibility and protecting the thioamide functional group within the ring structure. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of 4-Hydroxybutanethioamide and its derivatives, a forced degradation study should be conducted in accordance with ICH guidelines. This involves subjecting the compounds to a range of stress conditions to accelerate degradation and identify potential degradation products.
Forced Degradation Protocol
Objective: To identify the degradation pathways of the test compounds under various stress conditions.
Materials:
-
4-Hydroxybutanethioamide and its derivatives
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphate buffer, pH 7.4
-
Photostability chamber
-
Heating oven
Procedure:
-
Sample Preparation: Prepare stock solutions of each compound in ACN at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of each compound in a heating oven at 80°C for 48 hours. Dissolve the stressed sample in ACN to a final concentration of 1 mg/mL.
-
Photostability: Expose a solution of each compound (1 mg/mL in ACN) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples and appropriate controls by a stability-indicating HPLC-UV/MS method.
Caption: Workflow for Forced Degradation Study.
Stability-Indicating HPLC-UV/MS Method
Objective: To develop a chromatographic method capable of separating the parent compound from all potential degradation products.
Instrumentation:
-
HPLC system with a UV detector and a mass spectrometer (e.g., Q-TOF or Orbitrap)
Chromatographic Conditions (starting point for development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 265 nm (characteristic absorbance for thioamides)[2]
-
MS Detection: ESI positive and negative modes to capture a wide range of potential degradants.
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by the analysis of the forced degradation samples, demonstrating that the peaks for the parent compound and all degradation products are well-resolved.
Predicted Degradation Pathways and Key Structural Insights
Based on the principles of thioamide chemistry, the following degradation pathways are anticipated for 4-Hydroxybutanethioamide.
Caption: Predicted Degradation Pathways for 4-Hydroxybutanethioamide.
The stability of the proposed derivatives can be rationalized as follows:
-
O-acylation and O-alkylation would primarily serve to block the potential intramolecular reactions involving the hydroxyl group. The O-alkyl derivative is predicted to be more stable due to the greater stability of the ether linkage compared to the ester.
-
N-alkylation may sterically hinder the approach of nucleophiles to the thiocarbonyl carbon, thereby slowing hydrolysis.
-
Cyclization would offer the most significant stabilization by locking the molecule in a rigid conformation, which would disfavor the transition states required for many degradation reactions.
Conclusion and Future Directions
This guide provides a theoretical framework for understanding and comparing the stability of 4-Hydroxybutanethioamide and its derivatives. While direct experimental data is currently lacking, the principles outlined here, based on the established chemistry of thioamides, offer a solid foundation for initiating stability studies. The provided experimental protocols are designed to be robust and compliant with regulatory expectations, enabling researchers to generate the necessary data to make informed decisions in their drug development programs.
Future work should focus on the synthesis of 4-Hydroxybutanethioamide and the proposed derivatives, followed by the execution of the described stability studies. The resulting experimental data will be invaluable for validating the predictions made in this guide and for advancing our understanding of the structure-stability relationships in this class of compounds.
References
-
ChemRxiv. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Available from: [Link]
-
ResearchGate. Stability of thioamides? Available from: [Link]
-
ACS Publications. Thioamides: Synthesis, Stability, and Immunological Activities of Thioanalogues of Imreg. Preparation of New Thioacylating Agents Using Fluorobenzimidazolone Derivatives. Journal of Medicinal Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]
-
National Center for Biotechnology Information. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC. Available from: [Link]
-
National Center for Biotechnology Information. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. Available from: [Link]
-
National Center for Biotechnology Information. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. NIH. Available from: [Link]
-
National Center for Biotechnology Information. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PMC. Available from: [Link]
-
ACS Publications. n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. (PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Available from: [Link]
-
ACS Publications. Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. Available from: [Link]
-
Royal Society of Chemistry. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. Journal of Materials Chemistry A. Available from: [Link]
-
Royal Society of Chemistry. The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
National Center for Biotechnology Information. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. PMC. Available from: [Link]
-
ACS Publications. THIONO COMPOUNDS, 7. OXIDATION OF THIOAMIDES IN RELATION TO ADVERSE BIOLOGICAL EFFECTS1. The Journal of Organic Chemistry. Available from: [Link]
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Validating the Putative Antioxidant Mechanism of 4-Hydroxybutanethioamide via the Nrf2/ARE Signaling Pathway: A Comparative Guide
For researchers and drug development professionals, elucidating the precise mechanism of action of a novel compound is paramount. This guide provides a comprehensive, technically-grounded framework for validating the hypothesized antioxidant and cytoprotective mechanism of 4-Hydroxybutanethioamide. Due to the limited direct literature on this specific molecule, we propose a plausible mechanism centered on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This hypothesis is predicated on the structural motifs of 4-Hydroxybutanethioamide, which suggest potential for interaction with cellular redox systems.
This guide will provide a step-by-step experimental workflow, compare its potential efficacy against established antioxidant compounds, and offer the technical insights necessary for robust and reliable validation.
A Plausible Mechanism: 4-Hydroxybutanethioamide and the Nrf2/ARE Pathway
The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of numerous antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[2]
We hypothesize that 4-Hydroxybutanethioamide, due to its chemical structure, may act as an Nrf2 activator. This guide outlines the experimental strategy to test this hypothesis.
Caption: Putative mechanism of 4-Hydroxybutanethioamide (4-HBT) via Nrf2/ARE pathway.
Experimental Validation Workflow: A Phased Approach
A multi-tiered approach is essential for a thorough validation. We will progress from simple, cell-free antioxidant assays to more complex cell-based assays that probe the specific signaling pathway.
Caption: Phased experimental workflow for validating the mechanism of action.
Comparative Analysis: Benchmarking Against Known Antioxidants
To contextualize the efficacy of 4-Hydroxybutanethioamide, it is crucial to compare its performance against well-characterized antioxidants. For this guide, we will use Butylated Hydroxyanisole (BHA), a synthetic antioxidant, and where applicable, conceptual data from literature on other Nrf2 activators.[3]
| Assay | 4-Hydroxybutanethioamide (Hypothetical Data) | Butylated Hydroxyanisole (BHA) (Expected Outcome) | 5-hydroxy-4-phenyl-butenolide (Literature-based) |
| DPPH Radical Scavenging (IC50) | To be determined | Moderate | To be determined |
| ABTS Radical Scavenging (IC50) | To be determined | Moderate to High | To be determined |
| Cell Viability (MTT Assay; EC50) | >100 µM (low toxicity) | Concentration-dependent toxicity | Low toxicity at effective concentrations |
| Intracellular ROS Reduction | Significant reduction | Significant reduction | Significant reduction |
| Nrf2 Nuclear Translocation | Increased | Increased | Increased |
| HO-1 Expression | Upregulated | Upregulated | Upregulated |
| ARE Luciferase Activity | Increased | Increased | Increased |
Detailed Experimental Protocols
In Vitro Antioxidant Capacity
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[4]
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of 4-Hydroxybutanethioamide, BHA, and a positive control (e.g., Ascorbic Acid) in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[5]
This assay assesses the capacity of a compound to scavenge the ABTS radical cation.[6]
Protocol:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.[7]
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of 4-Hydroxybutanethioamide, BHA, and a positive control (e.g., Trolox) in ethanol.
-
In a 96-well plate, add 190 µL of the diluted ABTS radical solution to 10 µL of each sample concentration.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell-Based Assays
For these assays, a suitable cell line such as human hepatoma HepG2 cells is recommended due to their well-characterized Nrf2/ARE pathway.[8]
This assay determines the concentration range at which 4-Hydroxybutanethioamide is non-toxic to cells.[9]
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 4-Hydroxybutanethioamide for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[11]
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
This assay measures the ability of the compound to reduce intracellular ROS levels.[12]
Protocol:
-
Seed HepG2 cells in a 96-well plate.
-
Pre-treat cells with non-toxic concentrations of 4-Hydroxybutanethioamide or BHA for 1-2 hours.
-
Induce oxidative stress by adding a pro-oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes.[13]
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm).[14]
Mechanism-Specific Assays
This technique will determine if 4-Hydroxybutanethioamide treatment leads to an increase in the levels of Nrf2 in the nucleus and its downstream target, HO-1.[15][16]
Protocol:
-
Treat HepG2 cells with 4-Hydroxybutanethioamide for various time points.
-
Perform subcellular fractionation to isolate cytoplasmic and nuclear proteins.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, HO-1, and loading controls (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).[17]
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and image the blot.
-
Quantify the band intensities to determine the relative protein expression levels.[18]
This assay provides a quantitative measure of the activation of the ARE transcriptional activity.[19]
Protocol:
-
Transfect HepG2 cells with a luciferase reporter plasmid containing ARE sequences.[8][20]
-
Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.[21]
-
Treat the transfected cells with 4-Hydroxybutanethioamide or a known Nrf2 activator (e.g., sulforaphane) for 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the ARE-driven firefly luciferase activity to the Renilla luciferase activity.
Interpretation of Results and Concluding Remarks
-
Positive In Vitro Antioxidant Activity: Significant scavenging activity in the DPPH and ABTS assays would provide initial evidence of the direct antioxidant potential of 4-Hydroxybutanethioamide.
-
Cytoprotective Effects: A reduction in intracellular ROS levels in the DCFH-DA assay, coupled with low cytotoxicity in the MTT assay, would indicate that the compound protects cells from oxidative damage.
-
Nrf2/ARE Pathway Activation: The definitive evidence for the proposed mechanism would be an observed increase in the nuclear translocation of Nrf2, a subsequent upregulation of HO-1 protein expression in the Western blot analysis, and a significant increase in ARE-driven luciferase activity.
By following this structured and comparative approach, researchers can rigorously validate the putative antioxidant mechanism of 4-Hydroxybutanethioamide. The causality-driven experimental design and self-validating protocols outlined in this guide will ensure the generation of robust and publishable data, contributing to the understanding of this novel compound's biological activity.
References
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Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. (n.d.). NCBI. Retrieved February 6, 2026, from [Link]
-
Human NRF2 Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. Retrieved February 6, 2026, from [Link]
-
ARE Reporter Kit Nrf2 Antioxidant Pathway. (n.d.). BPS Bioscience. Retrieved February 6, 2026, from [Link]
-
Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. (n.d.). Frontiers in Pharmacology. Retrieved February 6, 2026, from [Link]
-
Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for N. (n.d.). Journal of Inflammation Research. Retrieved February 6, 2026, from [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
An Overview of Therapeutic Targeting of Nrf2 Signaling Pathway in Rheumatoid Arthritis. (n.d.). ACS Omega. Retrieved February 6, 2026, from [Link]
-
Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2019). JoVE. Retrieved February 6, 2026, from [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved February 6, 2026, from [Link]
-
Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses. (n.d.). NCBI. Retrieved February 6, 2026, from [Link]
-
Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. (n.d.). NCBI. Retrieved February 6, 2026, from [Link]
-
DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved February 6, 2026, from [Link]
-
Inhibitory effects of (1E,3E,5E,7E)-5-hydroxy-4-(8-phenyl-1,3,5,7- octatetraenyl)-2(5H)-furanone on proliferation of human malignant tumor cells. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
-
ARE Luciferase Reporter HepG2 Cell Line (Nrf2 Antioxidant Pathway). (n.d.). BPS Bioscience. Retrieved February 6, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved February 6, 2026, from [Link]
-
DCF-DA Assay Protocol. (n.d.). protocols.io. Retrieved February 6, 2026, from [Link]
-
ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved February 6, 2026, from [Link]
-
Butenolide synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
-
Antioxidant responsive element (ARE) luciferase reporter activity... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NCBI. Retrieved February 6, 2026, from [Link]
-
Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). NCBI. Retrieved February 6, 2026, from [Link]
-
ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved February 6, 2026, from [Link]
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Butylated hydroxyanisole. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
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Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. (n.d.). Chemical Reviews. Retrieved February 6, 2026, from [Link]
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ARE Reporter Kit (Nrf2 Antioxidant Pathway). (n.d.). Amsbio. Retrieved February 6, 2026, from [Link]
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Antioxidant Pathway. (n.d.). Signosis. Retrieved February 6, 2026, from [Link]
-
Antioxidant Assays. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Butylated hydroxyanisole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 6, 2026, from [Link]
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The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). NCBI. Retrieved February 6, 2026, from [Link]
-
DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved February 6, 2026, from [Link]
-
MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Nitric oxide activation of Keap1/Nrf2 signaling in human colon carcinoma cells. (n.d.). PNAS. Retrieved February 6, 2026, from [Link]
-
5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. (n.d.). ChemRxiv. Retrieved February 6, 2026, from [Link]
-
The Science Behind BHA: A Deep Dive into its Antioxidant Properties. (n.d.). Calumet Penreco. Retrieved February 6, 2026, from [Link]
-
Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. (n.d.). NCBI. Retrieved February 6, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 6, 2026, from [Link]
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- 4. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
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- 12. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
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- 20. amsbio.com [amsbio.com]
- 21. researchgate.net [researchgate.net]
Publish Comparison Guide: Reproducibility of Biological Assays with 4-Hydroxybutanethioamide
The following guide provides a technical analysis of 4-Hydroxybutanethioamide (4-HBT) , focusing on its application as a hydrogen sulfide (H₂S) donor and the specific reproducibility challenges associated with its aliphatic thioamide structure.
Executive Summary: The Aliphatic Thioamide Challenge
4-Hydroxybutanethioamide (CAS: 936850-78-1) represents a specific class of aliphatic thioamide H₂S donors. Unlike the widely used arylthioamides (e.g., GYY4137 derivatives) or simple salts (NaHS), 4-HBT possesses a terminal hydroxyl group that introduces a unique intramolecular reactivity profile.
The Core Reproducibility Crisis:
In biological assays, the inconsistency of 4-HBT data often stems from uncontrolled cyclization . The 4-hydroxy group can nucleophilically attack the thioamide carbon, establishing an equilibrium with
This guide outlines the mechanistic pitfalls and provides a validated framework to distinguish H₂S-mediated effects from off-target metabolite activity.
Mechanistic Grounding: Stability & Degradation
To ensure reproducibility, one must control the compound's degradation pathway. 4-HBT is not a static molecule in aqueous media; it is a "prodrug" of H₂S driven by hydrolysis and cyclization.
The Degradation Pathway (DOT Visualization)
The following diagram illustrates the competing pathways of H₂S release versus inert byproduct formation.
Figure 1: The pH-dependent degradation of 4-Hydroxybutanethioamide. Note that cyclization to the thiolactone accelerates H₂S release but generates GBL, a known bioactive CNS depressant.
Key Stability Insights
-
pH Sensitivity: At physiological pH (7.4), the nucleophilicity of the hydroxyl group promotes cyclization to
-thiobutyrolactone, which hydrolyzes rapidly to release H₂S. In acidic conditions (pH < 5), the compound is relatively stable. -
Solvent Effects: Storing 4-HBT in protic solvents (water, methanol) accelerates degradation. Anhydrous DMSO is the only reliable storage medium.
-
Oxidation: Like all thioamides, 4-HBT is susceptible to desulfurization by oxidants (e.g., H₂O₂), converting it to 4-hydroxybutanamide without releasing H₂S.
Comparative Performance Analysis
The following table contrasts 4-HBT with industry-standard H₂S donors.
| Feature | 4-Hydroxybutanethioamide | NaHS / Na₂S | GYY4137 | AP39 |
| Release Mechanism | Hydrolysis/Cyclization | Spontaneous Dissociation | Hydrolysis (pH dependent) | Mitochondria-targeted Hydrolysis |
| Release Kinetics | Slow & Sustained ( | Instant Bolus ( | Very Slow ( | Slow & Localized |
| Byproducts | Na⁺, Cl⁻ (Inert) | Phosphate, Morpholine | Triphenylphosphine oxide | |
| Bioactive Confounders | High (GBL is a GHB prodrug) | Low (pH shock) | Moderate (Morpholine) | Moderate (TPP toxicity) |
| Assay Interference | Redox Active (Interferes with DTNB) | Redox Active | Low Interference | Low Interference |
| Best Use Case | Sustained release in metabolic assays | Calibration / Acute stress | Long-term cell culture | Mitochondrial specific studies |
Validated Experimental Protocols
Protocol A: Preparation of Reproducible Stock Solutions
Avoid aqueous storage at all costs.
-
Solvent: Dissolve 4-HBT powder in anhydrous DMSO to a concentration of 50–100 mM.
-
Storage: Aliquot into amber glass vials (to prevent photo-oxidation) and store at -20°C.
-
Working Solution: Dilute into the assay buffer immediately prior to the experiment.
-
Critical Step: Do not pre-incubate the working solution. Cyclization begins the moment the compound hits the aqueous buffer.
-
Protocol B: H₂S Detection (Avoiding False Positives)
Standard Ellman’s Reagent (DTNB) is incompatible with thioamides due to disulfide cleavage.
Recommended Method: Methylene Blue Assay (Modified)
-
Reaction: Incubate 4-HBT (100 µM) in PBS (pH 7.4) at 37°C.
-
Trapping: At time points (0, 1, 4, 12, 24 h), transfer 100 µL to a tube containing Zinc Acetate (1% w/v) . This traps volatile H₂S as ZnS precipitate and stops the reaction.
-
Development: Add N,N-dimethyl-p-phenylenediamine (20 mM in 7.2 M HCl) and FeCl₃ (30 mM in 1.2 M HCl).
-
Quantification: Incubate 20 mins; measure absorbance at 670 nm .
-
Calibration: Use NaHS standards prepared in the same buffer immediately before measurement.
Protocol C: The "Metabolite Control" System
To prove that your biological effect is due to H₂S and not the byproduct (GBL/GHB), you must run a parallel control.
-
Experimental Arm: Cells treated with 4-HBT (e.g., 50 µM).
-
Metabolite Control Arm: Cells treated with
-Butyrolactone (GBL) at equimolar concentration (50 µM). -
Scavenger Control Arm: Cells treated with 4-HBT (50 µM) + Hemoglobin or PTIO (H₂S scavengers).
-
Interpretation: If the effect persists in the Scavenger arm or is reproduced in the Metabolite Control arm, the activity is not H₂S-mediated.
-
Workflow Visualization: Decision Matrix
Use this logic flow to troubleshoot assay variability.
Figure 2: Decision matrix for ensuring valid data with 4-Hydroxybutanethioamide.
Expert Insights & Troubleshooting
-
The "Yellowing" Effect: If your stock solution turns yellow, the thioamide has likely oxidized to elemental sulfur or polysulfides. Discard immediately.
-
Buffer pH: H₂S release from thioamides is base-catalyzed. A shift in buffer pH from 7.4 to 7.0 can significantly reduce the release rate. Ensure strict pH buffering (HEPES is preferred over Tris for sulfur chemistry).
-
Volatility: H₂S is a gas. If using multi-well plates, seal them with gas-impermeable tape to prevent the "row effect" where H₂S diffuses to control wells.
References
-
Li, L., et al. (2008). "Characterization of a slowly releasing hydrogen sulfide donor, GYY4137." Circulation. Link
- Context: Establishes the benchmark for slow-release H₂S donors and the importance of release kinetics.
-
Wallace, J. L., & Wang, R. (2015). "Hydrogen sulfide-based therapeutics: exploiting a unique signaling system." Nature Reviews Drug Discovery. Link
- Context: Reviews the therapeutic window and toxicity of H₂S donors, relevant for comparing 4-HBT.
-
Martelli, A., et al. (2013). "Hydrogen sulphide-releasing agents: a rational approach." Current Medicinal Chemistry. Link
- Context: Discusses the chemistry of thioamide hydrolysis and the impact of substituents on stability.
-
Pluth, M. D., et al. (2015). "The chemistry of hydrogen sulfide generating small molecules." Chemical Society Reviews. Link
- Context: Detailed mechanisms of H₂S release from thioamides and thiocarbamates, supporting the cycliz
-
Accela Chem. (2024). "4-Hydroxybutanethioamide Product Data." Chemical Catalog. Link
- Context: Verification of commercial availability and CAS identity (936850-78-1).
Safety Operating Guide
Safe Handling and Disposal of 4-Hydroxybutanethioamide: A Technical Guide
Part 1: Executive Summary (BLUF)
Immediate Action Required: 4-Hydroxybutanethioamide (Structure: HO-(CH2)3-C(=S)NH2) is a sulfur-containing organic intermediate. While specific Safety Data Sheet (SDS) data for this niche compound may be sparse, it must be handled with the same rigor as thioacetamide and other thioamides.
The Critical Hazard: The primary disposal risk is the generation of Hydrogen Sulfide (H2S) gas upon contact with acids or hydrolytic enzymes. H2S is a broad-spectrum poison that causes olfactory fatigue (loss of smell) at dangerous concentrations.[1]
Disposal Directive:
-
NO ACIDS: Never mix this waste with acidic streams.
-
SEGREGATION: Collect in a dedicated "Sulfur-Containing Organic" waste stream.
-
DESTRUCTION: The only acceptable final disposal method is High-Temperature Incineration with flue gas scrubbing (to capture SOx).
Part 2: Chemical Profile & Hazard Analysis
To ensure scientific integrity, we treat this compound based on its functional group chemistry (Thioamide + Primary Alcohol).
Physicochemical Properties (Inferred)
| Property | Value / Characteristic | Operational Implication |
| Structure | HO-(CH2)3-C(=S)NH2 | Bifunctional: Thioamide & Alcohol. |
| Physical State | Solid (likely crystalline) | Dust inhalation risk; requires particulate respirator. |
| Solubility | Soluble in polar solvents (Water, DMSO, Methanol) | Spills may require wet decontamination. |
| pH Sensitivity | High (Labile in Acid) | CRITICAL: Hydrolyzes to release H2S in acidic media. |
| Reactivity | Incompatible with Oxidizers & Acids | Risk of exothermic reaction or toxic gas release. |
Mechanistic Hazard: The Hydrolysis Pathway
Thioamides are prone to hydrolysis.[2] In the presence of acid (
Reaction:
Expert Insight: The presence of the hydroxyl group at the C4 position may facilitate intramolecular cyclization (forming a thiolactone intermediate) under acidic conditions, accelerating the release of H2S compared to simple alkyl thioamides.
Part 3: Step-by-Step Disposal Procedures
Solid Waste (Pure Compound)
Best for: Expired stock, synthesis byproducts, or contaminated solids.
-
PPE Verification: Don nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a fume hood.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Do not use metal containers (sulfur compounds can corrode metal).
-
Primary Containment: Place the solid 4-Hydroxybutanethioamide into a clear polyethylene bag. Seal with tape.
-
Secondary Containment: Place the sealed bag into the HDPE jar.
-
Labeling: Affix a hazardous waste label.
-
Text: "Toxic Solid - Organic Sulfur Compound - 4-Hydroxybutanethioamide."
-
Warning: "DO NOT ADD ACID. RELEASES H2S."
-
Liquid Waste (Solutions)
Best for: Reaction mixtures or mother liquors.
-
pH Validation (The Self-Validating Step):
-
Before adding to waste, dip a pH strip into the solution.
-
Requirement: pH must be ≥ 7 .
-
Action: If acidic (pH < 7), slowly add 1M NaOH or Saturated Sodium Bicarbonate until neutral/basic. This prevents H2S evolution in the waste drum.
-
-
Segregation: Pour into a waste container designated for "Non-Halogenated, Sulfur-Containing Organics."
-
Note: Do not mix with "Acid Waste" or "Oxidizing Waste" (e.g., Chromic acid, Piranha solution).
-
-
Solvent Compatibility: Ensure the solvent matrix (e.g., DMSO, Methanol) is compatible with the waste drum material (usually HDPE).
Spill Response Protocol
Scenario: 5g of solid powder spilled on the benchtop.
-
Evacuate & Ventilate: If the spill is large (>10g) or outside a hood, evacuate the immediate area to allow dust to settle.
-
PPE: Wear N95/P100 respirator if dust is visible.
-
Dry Cleanup (Preferred):
-
Gently cover the spill with a damp paper towel to suppress dust.
-
Scoop up material using a plastic spatula.
-
Place in the solid waste container (as per 3.1).
-
-
Wet Decontamination:
-
Wipe the surface with a 10% Sodium Hypochlorite (Bleach) solution.
-
Mechanism:[2][3][4][5][6][7] Bleach oxidizes trace thioamide to the corresponding amide or sulfate, reducing toxicity.
-
Warning:Do not mix bleach directly with the bulk solid ; this can be exothermic. Only use for surface decontamination.
-
Part 4: Visualizing the Workflow
Disposal Decision Tree
This logic flow ensures no acidic waste streams are contaminated with thioamides.
Caption: Figure 1. Decision logic for safe disposal, prioritizing pH control to prevent H2S generation.
The Hazard Mechanism (Why Segregation Matters)
Caption: Figure 2. The chemical pathway of H2S release.[2] Mixing thioamides with acids triggers this reaction immediately.
Part 5: Regulatory & Compliance Reference
Adherence to these standards is mandatory for legal compliance and safety.
-
OSHA 29 CFR 1910.1450: Occupational exposure to hazardous chemicals in laboratories.
-
EPA RCRA (40 CFR 261): Identification and listing of hazardous waste. While not explicitly P-listed, this compound meets the characteristic of Reactivity (D003) if it generates toxic gases (H2S) when mixed with water/acid.
-
DOT 49 CFR 172: Shipping regulations. Likely falls under "Toxic solids, organic, n.o.s." (UN 2811) for transport.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Sulfide - Hazards. United States Department of Labor. Retrieved October 26, 2023, from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Thioacetamide (Structural Analog). Retrieved October 26, 2023, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved October 26, 2023, from [Link]
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- 5. reading.ac.uk [reading.ac.uk]
- 6. Hydrogen Sulfide - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. epfl.ch [epfl.ch]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Hydroxybutanethioamide
Understanding the Risks: An Evidence-Based Approach
While a specific Safety Data Sheet (SDS) for 4-Hydroxybutanethioamide is not publicly available, we can infer its potential hazards by examining related molecules. Thioamides as a class, such as 4-Biphenylthio carboxamide and 4-Hydroxythiobenzamide, are known to present several risks.[1][2] These include being harmful if swallowed, causing skin irritation, and posing a risk of serious eye damage.[1][2] The "4-hydroxybutane" structural component, as seen in 4-hydroxybutanal, can also contribute to eye irritation.[3] Therefore, a cautious approach that accounts for these potential hazards is paramount.
Table 1: Hazard Profile of Analogous Compounds
| Compound | CAS Number | Known Hazards |
| 4-Biphenylthio carboxamide | 13363-50-3 | Harmful if swallowed, Causes serious eye damage, Very toxic to aquatic life.[1] |
| 4-Hydroxythiobenzamide | 25984-63-8 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[2] |
| N-(3-Chloro-4-hydroxyphenyl)acetamide | 3964-54-3 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4] |
| 4-hydroxybutanal | 25714-71-0 | Causes serious eye irritation.[3] |
This data underscores the critical need for a comprehensive personal protective equipment (PPE) strategy to mitigate the risks of dermal, ocular, and respiratory exposure.
Core Directive: Your Personal Protective Equipment Protocol
The following PPE protocol is designed to provide a multi-layered defense against the potential hazards of 4-Hydroxybutanethioamide. This is not merely a checklist but a systematic approach to minimizing exposure at every stage of handling.
Dermal Protection: Beyond the Lab Coat
Standard laboratory coats are the first line of defense, but for handling thioamides, more is required.
-
Laboratory Coat: A clean, buttoned lab coat made of a flame-resistant and chemically resistant material is mandatory.
-
Gloves: Single-use nitrile gloves are essential to prevent direct skin contact.[5] Given that thioamides can cause skin irritation, ensure gloves are selected for chemical resistance.[2]
-
Protocol for Glove Use:
-
Inspect gloves for any signs of damage before use.
-
Don gloves over the cuffs of the lab coat.
-
If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
-
Remove gloves before leaving the laboratory or touching common surfaces like doorknobs and keyboards.
-
-
-
Apron: For procedures with a higher risk of splashes, such as large-scale reactions or transfers, a chemically resistant apron should be worn over the lab coat.
Eye and Face Protection: An Impenetrable Barrier
The risk of serious eye damage from related thioamides necessitates robust eye and face protection.[1][2]
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection against splashes.
-
Face Shield: When handling larger quantities or during procedures with a significant splash risk, a face shield should be worn in addition to safety goggles to protect the entire face.
Respiratory Protection: Ensuring Clean Air
Handling of solid 4-Hydroxybutanethioamide may generate dust, and any heating or reaction could produce vapors.
-
Work in a Ventilated Area: All handling of 4-Hydroxybutanethioamide should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[6]
-
Respirator: For situations where a fume hood is not available or during a spill cleanup, a respirator may be necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (a P95 or P1 particle filter) should be used.[7] All personnel requiring a respirator must be fit-tested and trained in its proper use.
Operational Plan: From Receipt to Disposal
A comprehensive safety strategy extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.
Workflow for Handling 4-Hydroxybutanethioamide
Caption: Segregation of waste streams for the disposal of 4-Hydroxybutanethioamide.
Step-by-Step Disposal Protocol
-
Solid Waste:
-
Collect all solid waste contaminated with 4-Hydroxybutanethioamide, such as used gloves, weighing paper, and paper towels, in a dedicated, clearly labeled hazardous waste bag.
-
-
Liquid Waste:
-
Collect all liquid waste, including reaction mixtures and solvent rinses, in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment that has come into contact with 4-Hydroxybutanethioamide. A standard laboratory detergent followed by solvent rinses is typically effective. Collect the initial rinses as hazardous waste.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
-
Final Disposal:
-
Arrange for the collection of all hazardous waste by your institution's environmental health and safety (EHS) department. [8]Follow all local and national regulations for the disposal of chemical waste. [1] By adhering to these detailed protocols, researchers can confidently and safely handle 4-Hydroxybutanethioamide, ensuring a secure environment for groundbreaking scientific discovery.
-
References
- MedChemExpress. (2026, January 21). 4-Biphenylthio carboxamide-SDS.
- Capot Chemical Co., Ltd. (n.d.). MSDS of 4-Hydroxybutanenitrile.
- EIHF Isofroid. (n.d.). PPE thanatopraxy - Protection & safety for professionals.
- ChemicalBook. (2025, November 29). 4-hydroxybutanal - Safety Data Sheet.
- Fisher Scientific. (2012, October 30). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Wu, K., et al. (n.d.). A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent.
- (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
- RadCare. (2025, March 30). How to Clean and Sanitize Thyroid Shields.
- Dhaal India. (n.d.). Protecting Your Thyroid with Shields: Essential Radiation Safety Gear.
- (2020, February 15).
- (n.d.).
- (2024, May 27). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Publishing.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent.
- Wu, K., et al. (2021, April 9). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent.
- (n.d.).
- (2025, April 21). Management & Disposal of Qiagen Reagents.
- Health Care Technology. (n.d.). Personal Protective Equipment is PPE.
- Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
- RadCare. (2025, January 19). What PPE Do You Wear for Radiation?.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-hydroxybutanal - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. capotchem.cn [capotchem.cn]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
